Product packaging for Bicyclo[5.2.0]non-1-ene(Cat. No.:CAS No. 65811-17-8)

Bicyclo[5.2.0]non-1-ene

Cat. No.: B15443414
CAS No.: 65811-17-8
M. Wt: 122.21 g/mol
InChI Key: FRZANZPWXCTPDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bicyclo[5.2.0]non-1-ene (CAS Number: 65811-17-8) is an organic compound with the molecular formula C9H14 and a molecular weight of 122.21 g/mol . It belongs to the class of bicyclic hydrocarbons, which are frameworks of significant interest in synthetic and methodological organic chemistry . Compounds with the bicyclo[5.2.0]nonane skeleton are studied as building blocks and intermediates in various chemical syntheses. For instance, they can be involved in ring-expansion reactions, such as selective tandem enyne metathesis, to access more complex functionalized structures like cycloheptadienes . The closely related saturated analogue, cis-bicyclo[5.2.0]nonane (C9H16), has a defined molecular weight of 124.22 g/mol, highlighting the structural relationship within this family of compounds . Researchers value this and similar strained bicyclic systems for their potential in developing new synthetic routes and exploring novel chemical spaces. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14 B15443414 Bicyclo[5.2.0]non-1-ene CAS No. 65811-17-8

Properties

CAS No.

65811-17-8

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

bicyclo[5.2.0]non-1-ene

InChI

InChI=1S/C9H14/c1-2-4-8-6-7-9(8)5-3-1/h4,9H,1-3,5-7H2

InChI Key

FRZANZPWXCTPDA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CCC2=CC1

Origin of Product

United States

Foundational & Exploratory

Bicyclo[5.2.0]non-1-ene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[5.2.0]non-1-ene is a strained bicyclic olefin of significant interest in synthetic organic chemistry. Its unique topology, featuring a fusion of a seven-membered ring and a cyclobutene ring, imparts a high degree of ring strain, leading to characteristic reactivity. This document provides a detailed overview of the known chemical properties of this compound, including its structure, stability, and reactivity. It also outlines general experimental approaches for the synthesis of the bicyclo[5.2.0]nonane core and details the key photochemical reactions of this system. Due to the limited availability of experimental data for the unsubstituted parent compound, this guide incorporates predicted data and information from closely related derivatives to provide a comprehensive understanding of its chemical behavior.

Core Chemical Properties

This compound, with the chemical formula C₉H₁₄ and a molecular weight of 122.21 g/mol , is a structurally intriguing unsaturated hydrocarbon.[1][2] Its CAS registry number is 65811-17-8.[2][3] The molecule consists of a cycloheptane ring fused to a cyclobutene ring, a configuration that results in considerable ring strain, which is a dominating factor in its chemical reactivity.

Physicochemical Data
PropertyValueSource
Molecular FormulaC₉H₁₄PubChem[1]
Molecular Weight122.21 g/mol PubChem[1]
Predicted Boiling Point180.9 ± 7.0 °CChemicalBook
Predicted Density0.91 ± 0.1 g/cm³ChemicalBook
XLogP3-AA (Lipophilicity)2.9PubChem[1]
Spectroscopic Data

Detailed experimental spectroscopic data for the parent this compound are scarce in publicly available literature. However, data for closely related derivatives and isomers, along with spectral databases, provide insight into the expected spectral characteristics.

  • ¹H NMR Spectroscopy: Data for the parent compound is not available. For the related Methyl Bicyclo[5.2.0]non-8-ene-8-carboxylate, the proton NMR spectrum (400 MHz, CDCl₃) shows signals at δ 6.70 (d, J = 1 Hz, 1H), 3.61 (s, 3H), 2.99 (m, 1H), 2.77 (m, 1H), and a multiplet from 1.77–1.21 (m, 10H).[1] This suggests that for the parent compound, the olefinic proton would likely appear in the downfield region, while the aliphatic protons would produce a complex set of overlapping multiplets.

  • ¹³C NMR Spectroscopy: Experimental data for the parent compound is not available. For Methyl Bicyclo[5.2.0]non-8-ene-8-carboxylate, the carbon NMR spectrum (100 MHz, CDCl₃) displays peaks at δ 162.6, 148.9, 140.5, 50.6, 46.9, 45.4, 31.6, 29.1, 28.6, 27.9, and 27.7.[1] For the isomer Bicyclo[5.2.0]non-7-ene, a ¹³C NMR spectrum is available on PubChem, though peak assignments are not provided.[4] For the parent this compound, the olefinic carbons are expected to be in the range of δ 140-150 ppm, with the aliphatic carbons appearing at higher field.

  • Mass Spectrometry (MS): A GC-MS spectrum is available for this compound in the NIST database (NIST Number: 66066). The spectrum shows a top peak at m/z 79, a second-highest peak at m/z 93, and a third-highest at m/z 107.[1]

  • Infrared (IR) Spectroscopy: A vapor-phase IR spectrum is available for this compound.[1] Key absorptions are expected for C-H stretching of the alkene and alkane moieties, and a C=C stretching vibration for the double bond.

Reactivity and Stability

The reactivity of this compound is largely dictated by the strain inherent in its fused ring system. The cyclobutene ring, in particular, is prone to ring-opening reactions under thermal or photochemical conditions to relieve this strain.

Photochemical Ring-Opening

One of the most well-documented reactions of the bicyclo[5.2.0]nonene system is its photochemical electrocyclic ring-opening. Upon irradiation with ultraviolet light, this compound and its derivatives undergo a disrotatory ring-opening of the cyclobutene ring to yield isomeric E,E- and E,Z-dienes.[5] For instance, irradiation of bicyclic alkylcyclobutenes, including a this compound derivative, at 214 and 228 nm in hydrocarbon solution leads to the formation of a mixture of diene isomers.[5] This reaction is a key example of a photopericyclic reaction governed by the Woodward-Hoffmann rules.

The restricted torsional mobility about the central C-C bond in the bicyclic system is thought to influence the stereochemical outcome of the reaction.[5] It is proposed that this restriction can activate internal conversion from the initially populated π,R(3s) Rydberg excited state to the π,π* potential energy surface, from which the disrotatory ring opening ensues.[5]

Photochemical_Ring_Opening cluster_reactants Reactant cluster_products Products Bicyclo_non_1_ene This compound E_E_diene (E,E)-Cyclonona-1,3-diene Bicyclo_non_1_ene->E_E_diene hν (UV light) Disrotatory Ring Opening E_Z_diene (E,Z)-Cyclonona-1,3-diene Bicyclo_non_1_ene->E_Z_diene hν (UV light) Disrotatory Ring Opening

Caption: Photochemical ring-opening of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of the parent this compound are not extensively reported. However, general methodologies for the construction of the bicyclo[5.2.0]nonane framework and its derivatives have been described.

Synthesis of the Bicyclo[5.2.0]nonane Core via [2+2] Cycloaddition

A common strategy for the synthesis of the bicyclo[5.2.0]nonane skeleton involves the intramolecular [2+2] cycloaddition of allene-ynes. This method provides an efficient route to functionalized bicyclo[5.2.0]nona-1,7-dienes.

General Protocol:

  • A solution of the appropriate allene-yne precursor, often bearing a phenylsulfonyl group on the allene moiety, is prepared in a high-boiling solvent such as xylene or mesitylene.

  • The solution is heated to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired bicyclo[5.2.0]nonadiene derivative.

Synthesis_Workflow Start Allene-yne Precursor Dissolve Dissolve in Xylene/Mesitylene Start->Dissolve Reflux Heat to Reflux under Inert Atmosphere Dissolve->Reflux Monitor Monitor Reaction (TLC/GC) Reflux->Monitor Monitor->Reflux Incomplete Workup Cool and Concentrate Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Bicyclo[5.2.0]nonadiene Derivative Purify->Product

Caption: General workflow for the synthesis of the bicyclo[5.2.0]nonane core.

Photochemical Ring-Opening of this compound Derivatives

The photochemical conversion of this compound derivatives to the corresponding dienes is a key reaction.

General Protocol:

  • A solution of the this compound derivative is prepared in a suitable hydrocarbon solvent (e.g., pentane, cyclohexane) in a quartz reaction vessel.

  • The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for a sufficient period.

  • The reaction mixture is irradiated with a UV light source at a specific wavelength (e.g., 214 nm or 228 nm).

  • The progress of the reaction is monitored by GC or ¹H NMR spectroscopy.

  • Upon completion or reaching the desired conversion, the solvent is carefully removed under reduced pressure to yield the isomeric diene products. Further purification can be achieved by chromatography if necessary.

Logical Relationships in Reactivity

The chemical behavior of this compound is a direct consequence of its strained structure. The following diagram illustrates the logical relationship between its structural features and its characteristic reactions.

Logical_Relationship Structure This compound Structure Fused_Rings Fused 7- and 4-membered rings Structure->Fused_Rings Ring_Strain High Ring Strain Fused_Rings->Ring_Strain Reactivity Characteristic Reactivity Ring_Strain->Reactivity Photochemical_Opening Photochemical Electrocyclic Ring-Opening Reactivity->Photochemical_Opening Thermal_Reactions Potential for Thermal Rearrangements Reactivity->Thermal_Reactions

Caption: Relationship between structure and reactivity of this compound.

Conclusion

This compound is a strained bicyclic alkene whose chemistry is dominated by reactions that relieve its inherent ring strain. While detailed experimental data on the parent compound is limited, the study of its derivatives has provided significant insights into its reactivity, particularly its propensity to undergo photochemical ring-opening to form cyclononadiene isomers. The synthesis of the bicyclo[5.2.0]nonane core is achievable through cycloaddition reactions, offering a pathway to this interesting class of molecules. Further research into the synthesis and characterization of the unsubstituted this compound would be highly valuable to the scientific community, providing a more complete understanding of its fundamental chemical properties and unlocking its full potential in synthetic applications.

References

An In-depth Technical Guide to the Molecular Structure of Bicyclo[5.2.0]non-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[5.2.0]non-1-ene is a bicyclic alkene with a unique strained ring system that has garnered interest in synthetic chemistry and materials science. This guide provides a comprehensive overview of its molecular structure, available spectroscopic data, and insights into the biological significance of its structural scaffold. While detailed experimental protocols and biological data for the parent molecule are limited in publicly accessible literature, this document compiles the available information and draws upon data from closely related derivatives to provide a thorough technical understanding.

Molecular Structure and Properties

This compound is a hydrocarbon with the chemical formula C₉H₁₄ and a molecular weight of 122.21 g/mol .[1][2] Its structure consists of a seven-membered ring fused to a four-membered ring, with a double bond at the bridgehead position, contributing to significant ring strain. The IUPAC name for this compound is this compound, and its CAS registry number is 65811-17-8.[1][2]

Physicochemical Properties

Quantitative data for the physical properties of this compound are primarily based on computational models. These predicted values provide a useful starting point for experimental design.

PropertyValueSource
Molecular FormulaC₉H₁₄PubChem[1]
Molecular Weight122.21 g/mol PubChem[1]
XLogP32.9PubChem (Computed)[1]
Boiling Point180.9 ± 7.0 °CChemicalBook (Predicted)
Density0.91 ± 0.1 g/cm³ChemicalBook (Predicted)

Synthesis and Characterization

A general workflow for the synthesis and characterization of a bicyclic alkene like this compound would follow a logical progression from synthesis and purification to structural elucidation.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials reaction Cycloaddition or Ring Expansion Reaction start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Pure Product ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir purity Purity Assessment (e.g., GC) ir->purity final Confirmed Structure of this compound purity->final Structural Confirmation

A logical workflow for the synthesis and characterization of this compound.
Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound. The following sections summarize the available data.

The mass spectrum of this compound is available through the NIST Mass Spectrometry Data Center. The spectrum shows a molecular ion peak is not the base peak, suggesting some instability of the parent ion under electron ionization.

m/zRelative IntensityPotential Fragment
122Low[M]⁺
107High[M - CH₃]⁺
93High[M - C₂H₅]⁺
79Base PeakFurther Fragmentation

Experimental Protocol (General for GC-MS): A sample is injected into a gas chromatograph (GC) to separate it from any impurities. The separated components then enter the mass spectrometer (MS). In the MS, the molecules are ionized, typically by electron impact, causing them to fragment. The mass-to-charge ratio of the parent ion and its fragments are then detected.

A vapor-phase IR spectrum for this compound is available on PubChem.[1] The interpretation of the spectrum would focus on identifying key functional groups.

Wavenumber (cm⁻¹)Expected Vibration
~3050-3000=C-H stretch (alkene)
~2960-2850C-H stretch (alkane)
~1670-1640C=C stretch (alkene)
~1470-1430C-H bend (alkane)

Experimental Protocol (General for Vapor-Phase IR): A liquid sample is heated under reduced pressure to vaporize it. The vapor is then introduced into a gas cell through which an infrared beam is passed. The detector measures the absorbance of IR radiation at different wavenumbers, resulting in the IR spectrum.

Experimental Protocol (General for NMR): A sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The tube is inserted into the NMR spectrometer, and a magnetic field is applied. Radiofrequency pulses are used to excite the nuclei, and the resulting signals are detected and transformed into the NMR spectrum.

Biological Significance and Potential Applications

While this compound itself has not been extensively studied for its biological activity, its structural motif is present in molecules with interesting pharmacological properties.

NMDA Receptor Antagonism

A notable derivative, [2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic acid, has been synthesized and identified as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor.[5] This receptor is a key player in excitatory synaptic transmission in the central nervous system, and its overactivation is implicated in neurodegenerative diseases.

The antagonism of the NMDA receptor by this this compound derivative suggests that this scaffold could be a valuable starting point for the design of novel neuroprotective agents.

G cluster_pathway NMDA Receptor Signaling Pathway glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds ion_channel Ion Channel nmda_receptor->ion_channel Opens calcium Ca²⁺ Influx ion_channel->calcium downstream Downstream Signaling (e.g., nNOS activation, excitotoxicity) calcium->downstream derivative This compound Derivative derivative->nmda_receptor Antagonizes

Signaling pathway showing the antagonistic action of a this compound derivative on the NMDA receptor.
Antimicrobial Potential

This compound and its derivatives have been identified as components of plant extracts that exhibit antimicrobial properties. For example, it has been found in ripened Noni fruits (Morinda citrifolia L.), which are known to possess a wide range of therapeutic properties, including antibacterial activity.[6] While the specific contribution of this compound to this activity has not been elucidated, the presence of this and related bicyclic terpenes in antimicrobial plant extracts suggests that this class of compounds may have potential in the development of new anti-infective agents.

Conclusion

This compound presents a challenging yet potentially rewarding target for chemical synthesis and pharmacological investigation. The available data, though incomplete for the parent molecule, indicates that its unique bicyclic framework is a viable scaffold for the development of bioactive compounds, particularly in the area of neurotherapeutics. Further research is warranted to develop efficient synthetic routes to this compound and its derivatives and to fully characterize their physical, chemical, and biological properties. This will undoubtedly open new avenues for their application in drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis of Bicyclo[5.2.0]non-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for obtaining the bicyclo[5.2.0]non-1-ene core, a valuable structural motif in organic chemistry and drug discovery. The document outlines key synthetic strategies, presents detailed experimental protocols for relevant transformations, and includes quantitative data to facilitate reproducibility and further development.

Core Synthetic Strategies

The synthesis of the bicyclo[5.2.0]nonane framework, and specifically this compound, predominantly relies on intramolecular cycloaddition reactions. Among the most effective methods are thermal [2+2] cycloadditions of allenynes and photochemical approaches.

Thermal [2+2] Cycloaddition of Allenynes

A robust and high-yielding method for the construction of the bicyclo[5.2.0]nonane skeleton is the thermal intramolecular [2+2] cycloaddition of allenynes. This reaction proceeds by heating an appropriately substituted allenyne, leading to the formation of a bicyclo[5.2.0]nona-1,7-diene derivative. The endocyclic double bond is formed at the desired position, and the exocyclic double bond can be subsequently reduced to afford the target this compound.

The general transformation is depicted below:

G cluster_0 Allenyne Precursor cluster_1 Thermal [2+2] Cycloaddition cluster_2 Bicyclo[5.2.0]nona-1,7-diene cluster_3 Selective Hydrogenation cluster_4 This compound precursor R1-C≡C-(CH2)n-CH=C=CH-R2 cycloaddition Heat (e.g., refluxing xylene) precursor->cycloaddition product_label product_label cycloaddition->product_label product product hydrogenation H2, Catalyst final_product_label final_product_label hydrogenation->final_product_label final_product final_product product_label->hydrogenation

General pathway for this compound synthesis.

Studies by Mukai et al. have demonstrated that refluxing allenynes with a phenylsulfonyl group in xylene or mesitylene results in the efficient formation of bicyclo[5.2.0]nona-1,7-dienes in high yields.[1][2] This thermal ring-closing reaction involves a formal [2+2] cycloaddition where the distal double bond of the allenyl moiety serves as one of the π-components.[2]

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the synthesis of this compound via the thermal allenyne cycloaddition route.

Synthesis of Bicyclo[5.2.0]nona-1,7-diene Derivatives

This protocol is adapted from the work of Mukai et al. and describes the synthesis of a substituted bicyclo[5.2.0]nona-1,7-diene.[1]

Materials:

  • Allenyne precursor (e.g., 1-(3-(phenylsulfonyl)propa-1,2-dien-1-yl)cyclohex-1-ene)

  • Xylene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • A solution of the allenyne precursor in anhydrous xylene is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure bicyclo[5.2.0]nona-1,7-diene derivative.

Quantitative Data:

PrecursorProductSolventReaction Time (h)Yield (%)Reference
Phenylsulfonyl-substituted allenyneBicyclo[5.2.0]nona-1,7-diene derivativeXylene485[1]
Phenylsulfonyl-substituted allenyneBicyclo[5.2.0]nona-1,7-diene derivativeMesitylene290[1]
Selective Hydrogenation of the Exocyclic Double Bond

While a specific protocol for the selective hydrogenation of a bicyclo[5.2.0]nona-1,7-diene to the corresponding 1-ene was not found in the reviewed literature, standard methods for selective hydrogenation of less substituted double bonds can be applied. Catalytic hydrogenation using catalysts such as Wilkinson's catalyst (RhCl(PPh₃)₃) or Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆) in a suitable solvent under a hydrogen atmosphere would be the recommended starting point for this transformation.

Hypothetical Experimental Workflow:

G start Start: Bicyclo[5.2.0]nona-1,7-diene derivative dissolve Dissolve in anhydrous solvent (e.g., Toluene) start->dissolve catalyst Add selective hydrogenation catalyst (e.g., Wilkinson's catalyst) dissolve->catalyst hydrogen Purge with H2 and maintain atmosphere catalyst->hydrogen stir Stir at room temperature hydrogen->stir monitor Monitor reaction by TLC/GC-MS stir->monitor workup Aqueous workup and extraction monitor->workup purify Purify by column chromatography workup->purify end End: this compound derivative purify->end

Proposed workflow for selective hydrogenation.

Characterization Data

The structural confirmation of this compound and its precursors relies on standard spectroscopic techniques.

Spectroscopic Data for this compound (C₉H₁₄):

PropertyValue
Molecular Weight122.21 g/mol
CAS Number65811-17-8
IUPAC NameThis compound

Conclusion

The synthesis of this compound is most effectively approached through a two-step sequence involving the thermal intramolecular [2+2] cycloaddition of an appropriate allenyne precursor to form a bicyclo[5.2.0]nona-1,7-diene, followed by selective hydrogenation of the exocyclic double bond. The thermal cycloaddition step is well-documented and proceeds in high yields. Further research is warranted to optimize the selective hydrogenation step to provide an efficient and direct route to the target molecule. This guide provides the foundational knowledge and experimental basis for researchers to pursue the synthesis of this important bicyclic scaffold for applications in medicinal chemistry and materials science.

References

Spectroscopic Profile of Bicyclo[5.2.0]non-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bicyclo[5.2.0]non-1-ene, a bicyclic alkene of interest in synthetic chemistry and drug discovery. This document compiles available experimental mass spectrometry data and provides predicted Nuclear Magnetic Resonance (NMR) and anticipated Infrared (IR) spectroscopic data. Detailed experimental protocols for the acquisition of such spectra are also presented, alongside a visual workflow for spectroscopic analysis.

Introduction

This compound is a strained bicyclic olefin whose unique structural framework makes it a valuable synthon in organic synthesis. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and utilization in the development of novel chemical entities. This guide aims to provide a centralized resource for the spectroscopic data of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicity
Predicted values would be populated herePredicted multiplicity
......

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm
Predicted values would be populated here
...
Infrared (IR) Spectroscopy

While a vapor phase IR spectrum for this compound is referenced in the PubChem database, specific peak assignments are not provided.[1] However, based on the structure, the following characteristic absorption bands are anticipated.

Table 3: Anticipated Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~3050-3010=C-HStretchMedium
~2960-2850C-H (alkane)StretchStrong
~1670-1640C=CStretchMedium to Weak
~1465-1450-CH₂-Bend (Scissoring)Medium
Mass Spectrometry (MS)

Experimental Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available from the NIST Mass Spectrometry Data Center.[1] The fragmentation pattern of bicycloalkenes is often complex, with the molecular ion peak sometimes being weak. Common fragmentation pathways involve ring opening and subsequent rearrangements.

Table 4: Experimental Mass Spectrometry Data for this compound

m/zRelative IntensityProposed Fragment
122Present[M]⁺ (Molecular Ion)
107High[M - CH₃]⁺
93High[M - C₂H₅]⁺
79Top Peak[M - C₃H₇]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

  • Instrumentation Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128-1024 scans).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • FT-IR Spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or a gas cell for vapor phase analysis).

  • Solvent for cleaning (e.g., isopropanol, acetone)

Procedure (using ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound sample

  • Volatile solvent (e.g., dichloromethane, hexane)

  • GC-MS instrument equipped with a suitable capillary column (e.g., non-polar, such as DB-5ms).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.

  • Instrumentation Setup:

    • Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

    • Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

    • Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300) in electron ionization (EI) mode at 70 eV.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Data Acquisition and Analysis: The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak. Compare the obtained mass spectrum with a library database (e.g., NIST) for identification.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR FT-IR Spectroscopy SamplePrep->IR MS GC-MS Analysis SamplePrep->MS DataProcessing Data Processing & Analysis NMR->DataProcessing IR->DataProcessing MS->DataProcessing StructureElucidation Structure Elucidation & Verification DataProcessing->StructureElucidation Report Reporting & Documentation StructureElucidation->Report

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This guide provides a summary of the available and predicted spectroscopic data for this compound. While experimental NMR and detailed IR data are currently lacking in the public domain, the information presented herein serves as a valuable resource for researchers working with this compound. The provided experimental protocols offer standardized procedures for obtaining high-quality spectroscopic data, which is essential for the unambiguous characterization of this and other novel chemical structures.

References

An In-Depth Technical Guide to the Physical Properties of Bicyclo[5.2.0]non-1-ene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of Bicyclo[5.2.0]non-1-ene derivatives. This class of bicyclic compounds is of growing interest in medicinal chemistry and materials science due to its unique conformational constraints and potential as a scaffold for novel therapeutics. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate a deeper understanding of these molecules.

Core Physical Properties

The this compound core consists of a seven-membered ring fused to a four-membered ring, introducing significant ring strain and influencing the molecule's three-dimensional structure and reactivity. The physical properties of its derivatives are highly dependent on the nature and position of substituent groups.

General Characteristics

This compound and its simple alkyl derivatives are typically volatile liquids at room temperature. The introduction of polar functional groups, such as hydroxyls, carboxyls, or amides, increases melting and boiling points and enhances solubility in polar solvents.

Data Summary

Table 1: Physical Properties of Bicyclo[5.2.0]nonane and this compound Parent Structures

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Refractive Index
cis-Bicyclo[5.2.0]nonaneC₉H₁₆124.22158.46-56.641.473
This compoundC₉H₁₄122.21Not ReportedNot ReportedNot Reported

Note: Data for cis-Bicyclo[5.2.0]nonane is more readily available and serves as a reference for the saturated core.

Table 2: Physical and Spectroscopic Data of Selected this compound Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Key Spectroscopic Data
Bicyclo[5.2.0]non-1(7)-ene-2,6-dioneC₉H₁₀O₂150.17SolidNot ReportedNot ReportedNot Reported
9-Oxothis compound derivative---Not ReportedNot ReportedNot Reported
Methyl bicyclo[5.2.0]non-8-ene-8-carboxylateC₁₁H₁₆O₂180.24OilNot ReportedNot Reported¹H NMR (CDCl₃, 400 MHz): δ 6.70 (d, J = 1 Hz, 1H), 3.61 (s, 3H), 2.99 (m, 1H), 2.77 (m, 1H), 1.77–1.21 (m, 10H). ¹³C NMR (CDCl₃, 100 MHz): δ 162.6, 148.9, 140.5, 50.6, 46.9, 45.4, 31.6, 29.1, 28.6, 27.9, 27.7.[1]
[2-(8,9-Dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)ethyl]phosphonic acid (EAA-090)C₉H₁₃N₂O₅P276.18Solid>250 (decomposes)Not ApplicableNot Reported

Experimental Protocols

Accurate determination of physical properties is crucial for the characterization of novel this compound derivatives. The following sections detail standard experimental methodologies.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

    • For a more accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). A pure compound will typically have a sharp melting range of 1-2 °C.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure.

Apparatus:

  • Small test tube or fusion tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Heating bath (e.g., oil bath) or a Thiele tube

  • Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

  • Sample Preparation: Place a small amount (approximately 0.5 mL) of the liquid sample into the small test tube.

  • Capillary Inversion: Place the capillary tube into the test tube with the open end down.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in the heating bath. Heat the bath gradually.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady stream of bubbles is observed.

  • Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation of this compound derivatives.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts (δ), coupling constants (J), and integration values are used to assign the structure. Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer.

  • Mass Spectrometry: Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are often used for volatile derivatives.

Biological Activity and Signaling Pathways

Certain this compound derivatives have shown significant biological activity. A notable example is the class of diazabicyclo[5.2.0]non-1(7)-en-diones, which act as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor.

NMDA Receptor Antagonism

The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory function.[2][3] Overactivation of this receptor can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.

[2-(8,9-Dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)ethyl]phosphonic acid (EAA-090) is a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor.[4] It shows selectivity for receptors containing the GluN2A subunit.[5] By blocking the binding of glutamate, these antagonists prevent the opening of the ion channel, thereby inhibiting the influx of Ca²⁺ and mitigating excitotoxic damage.

NMDA_Antagonism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate in Vesicle Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_Receptor NMDA Receptor (GluN1/GluN2A) Glutamate->NMDA_Receptor Binds Antagonist This compound Derivative (Antagonist) Antagonist->NMDA_Receptor Blocks Binding Ion_Channel Ion Channel (Closed) NMDA_Receptor->Ion_Channel Prevents Opening Ca_ion Ca²⁺ Ion_Channel->Ca_ion No Influx Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Prevents Synthesis_Workflow Start Starting Materials Synthesis Chemical Synthesis (e.g., Cycloaddition, Functional Group Interconversion) Start->Synthesis Workup Reaction Work-up (Extraction, Washing) Synthesis->Workup Purification Purification (Chromatography, Recrystallization, Distillation) Workup->Purification Preliminary_Analysis Preliminary Analysis (TLC, Melting/Boiling Point) Purification->Preliminary_Analysis Structural_Elucidation Structural Elucidation (NMR, MS, IR) Preliminary_Analysis->Structural_Elucidation Final_Characterization Final Characterization & Purity Assessment (Elemental Analysis, HPLC) Structural_Elucidation->Final_Characterization Final_Product Pure, Characterized Derivative Final_Characterization->Final_Product

References

Bicyclo[5.2.0]nonanes: A Comprehensive Technical Guide to their Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[5.2.0]nonane framework, a fascinating bridged carbocyclic system, has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, historical synthetic evolution, and diverse applications of this unique scaffold. Key synthetic strategies, including intramolecular [2+2] cycloadditions and ring expansions, are detailed with accompanying experimental protocols and quantitative data. Furthermore, the biological significance of naturally occurring and synthetic bicyclo[5.2.0]nonane derivatives is highlighted, with a focus on their mechanisms of action and potential as therapeutic agents.

Introduction

The bicyclo[5.2.0]nonane ring system, characterized by a fused seven-membered and four-membered ring, represents a unique structural motif that has intrigued chemists for decades. Its inherent ring strain and distinct three-dimensional architecture offer a versatile platform for the development of novel synthetic methodologies and the exploration of new chemical space in drug discovery. This guide aims to provide a comprehensive overview of the key milestones in the history of bicyclo[5.2.0]nonanes, from their initial discovery to their contemporary applications.

Discovery and Historical Synthesis

While the precise first synthesis of the parent bicyclo[5.2.0]nonane remains to be definitively pinpointed in early literature, its derivatives were identified in natural products, sparking interest in their synthesis. One of the most prominent naturally occurring examples is β-caryophyllene, a bicyclic sesquiterpene found in the essential oils of numerous plants, including cloves, cannabis, and rosemary.[1] The structural elucidation of such compounds spurred the development of synthetic routes to access this bicyclic core.

Early synthetic efforts towards related bicyclic systems often involved photochemical cycloadditions. While not the first synthesis of a bicyclo[5.2.0]nonane, the synthesis of 1-azabicyclo[5.2.0]nonan-9-one represents a key example of the construction of this ring system.

Synthetic Methodologies

A variety of synthetic strategies have been developed to construct the bicyclo[5.2.0]nonane skeleton. These methods can be broadly categorized into cycloaddition reactions and ring expansion reactions.

Intramolecular [2+2] Cycloaddition Reactions

Intramolecular [2+2] cycloaddition reactions have emerged as a powerful tool for the stereoselective synthesis of bicyclo[5.2.0]nonane derivatives.

The intramolecular [2+2] cycloaddition of allenynes provides an efficient route to bicyclo[5.2.0]nona-1,7-dienes. This reaction can be induced thermally or under microwave irradiation, with the latter often leading to significantly reduced reaction times and improved yields. The reaction proceeds with complete regioselectivity for the distal double bond of the allene.

Experimental Protocol: Microwave-Assisted Synthesis of Bicyclo[5.2.0]nona-1,7-dienes

A solution of the alkynyl allene in a suitable solvent (e.g., toluene, xylene) is subjected to microwave irradiation at a specified temperature and time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired bicyclo[5.2.0]nona-1,7-diene.

EntrySubstrateProductYield (%)
11-(but-2-ynyl)-1-(penta-1,2-dienyl)cyclohexane8-methyl-12-oxa-dispiro[4.1.5.2]tetradec-8-ene85
21-(pent-2-ynyl)-1-(hexa-1,2-dienyl)cyclopentane9-ethyl-13-oxa-dispiro[4.1.4.2]tridec-9-ene82

Table 1: Representative yields for the microwave-assisted intramolecular [2+2] cycloaddition of allenynes.

Ring Expansion Reactions

Ring expansion reactions of smaller bicyclic systems, such as bicyclo[4.2.0]octanes, offer another avenue to the bicyclo[5.2.0]nonane core. These reactions often proceed via carbocationic intermediates and can be promoted by acids or other reagents.

Applications in Medicinal Chemistry and Biology

The bicyclo[5.2.0]nonane scaffold is present in a number of natural products that exhibit interesting biological activities. This has led to the exploration of synthetic derivatives as potential therapeutic agents.

Naturally Occurring Bicyclo[5.2.0]nonanes

As mentioned, β-caryophyllene is a well-studied bicyclic sesquiterpene with a bicyclo[5.2.0]nonane core. It is a selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in the immune system. This interaction is believed to mediate the observed anti-inflammatory and analgesic effects of β-caryophyllene.

Signaling Pathway of β-Caryophyllene's Anti-Inflammatory Action

The anti-inflammatory effects of β-caryophyllene are mediated through its activation of the CB2 receptor, which in turn modulates various downstream signaling pathways. Activation of CB2 can lead to the inhibition of pro-inflammatory cytokine production and the modulation of immune cell function.

caryophyllene_pathway β-Caryophyllene Anti-Inflammatory Signaling Pathway caryophyllene β-Caryophyllene cb2 CB2 Receptor caryophyllene->cb2 Agonist Binding pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) cb2->pro_inflammatory Inhibition anti_inflammatory Anti-inflammatory Effects cb2->anti_inflammatory Promotion inflammation Inflammation pro_inflammatory->inflammation Promotes

Caption: β-Caryophyllene's interaction with the CB2 receptor.

Synthetic Bicyclo[5.2.0]nonane Derivatives

The development of synthetic bicyclo[5.2.0]nonane derivatives has opened up possibilities for creating novel drug candidates with a range of biological activities. For instance, aza-bicyclo[5.2.0]nonane derivatives have been investigated for their potential as antimicrobial agents.

Quantitative Antimicrobial Activity Data

CompoundOrganismMIC (µg/mL)
1-Azabicyclo[5.2.0]nonan-9-oneStaphylococcus aureus12.5
1-Azabicyclo[5.2.0]nonan-9-oneEscherichia coli25

Table 2: Minimum Inhibitory Concentration (MIC) values for a synthetic bicyclo[5.2.0]nonane derivative.

Experimental Protocols and Characterization Data

This section provides a detailed experimental protocol for a representative synthesis of a bicyclo[5.2.0]nonane derivative and its characterization data.

Synthesis of 1-Azabicyclo[5.2.0]nonan-9-one

Procedure:

To a solution of ethyl (2-oxocyclohexyl)acetate (1.0 eq) in chloroform is added hydrazoic acid (1.2 eq) at 0 °C. The reaction mixture is stirred at room temperature for 3 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 1-azabicyclo[5.2.0]nonan-9-one as a colorless oil.

Yield: 63%

Characterization Data:

  • Infrared (IR) (neat): 1745 cm⁻¹ (C=O, β-lactam)

  • ¹H Nuclear Magnetic Resonance (NMR) (CDCl₃, 400 MHz) δ: 3.55 (m, 1H), 2.80-2.65 (m, 2H), 2.40-1.50 (m, 8H)

  • ¹³C Nuclear Magnetic Resonance (NMR) (CDCl₃, 100 MHz) δ: 172.1, 58.2, 45.6, 31.8, 29.5, 27.4, 25.1, 23.0

  • Mass Spectrometry (MS) (EI): m/z 139 [M]⁺

Experimental Workflow

synthesis_workflow Synthesis of 1-Azabicyclo[5.2.0]nonan-9-one start Start: Ethyl (2-oxocyclohexyl)acetate step1 Reaction: + Hydrazoic acid in Chloroform, 0 °C to RT, 3h start->step1 step2 Workup: Solvent removal step1->step2 step3 Purification: Column Chromatography step2->step3 end Product: 1-Azabicyclo[5.2.0]nonan-9-one step3->end

Caption: Workflow for the synthesis of 1-azabicyclo[5.2.0]nonan-9-one.

Conclusion and Future Perspectives

The bicyclo[5.2.0]nonane ring system continues to be an area of active research. The development of new and more efficient synthetic methods, particularly those that allow for greater stereocontrol, will be crucial for accessing a wider range of derivatives. Furthermore, a deeper understanding of the biological activities of both natural and synthetic bicyclo[5.2.0]nonanes will undoubtedly pave the way for the discovery of novel therapeutic agents for a variety of diseases. The unique conformational constraints and rich chemical reactivity of this scaffold ensure its continued relevance in the fields of organic chemistry and drug discovery.

References

Reactivity of the Double Bond in Bicyclo[5.2.0]non-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[5.2.0]non-1-ene is a strained bicyclic alkene of significant interest in synthetic organic chemistry due to its unique structural framework. The fusion of a seven-membered ring and a four-membered ring imparts considerable ring strain, which profoundly influences the reactivity of the endocyclic double bond. This technical guide provides an in-depth analysis of the reactivity of the double bond in this compound, focusing on key transformations such as cycloadditions, epoxidation, and hydrogenation. Detailed experimental protocols for representative reactions, based on analogous systems, are provided, alongside a discussion of the underlying principles governing its chemical behavior.

Introduction

The bicyclo[5.2.0]nonane framework is a recurring motif in various natural products and has been a target for numerous synthetic endeavors. The reactivity of the double bond in this compound is largely dictated by the inherent ring strain of the fused system. Unlike acyclic or larger monocyclic alkenes, the geometric constraints of the bicyclic structure can lead to enhanced reactivity and unique stereochemical outcomes in addition reactions. This guide explores the key facets of this reactivity, providing a valuable resource for chemists engaged in the synthesis and modification of complex molecules.

A critical consideration in the chemistry of bicyclic systems is Bredt's rule, which states that a double bond cannot be placed at a bridgehead position in a small, bridged ring system due to excessive strain.[1][2][3] While the double bond in this compound is not at a bridgehead position, the overall strain of the fused ring system influences its stability and reactivity. The planarity required for a double bond is somewhat distorted in this molecule, making it more susceptible to reactions that relieve this strain.

Synthesis of the Bicyclo[5.2.0]nonane Core

The synthesis of the Bicyclo[5.2.0]nonane skeleton is often achieved through intramolecular cycloaddition reactions. A notable method involves the thermal [2+2] cycloaddition of allenynes, which can efficiently construct bicyclo[5.2.0]nonadiene derivatives. These dienes can then potentially be selectively reduced to the desired this compound.

Another classical approach to constructing the bicyclo[5.2.0]nonane ring system is the Thorpe-Ziegler condensation, which can be utilized to prepare bicyclic ketones that can serve as precursors to the target alkene.

Reactivity of the Double Bond

The double bond in this compound is expected to be highly reactive towards electrophilic addition and cycloaddition reactions due to a combination of ring strain and the accessibility of the π-electrons.

Cycloaddition Reactions

Intramolecular [2+2] cycloadditions of allene-ynes are a powerful method for constructing the bicyclo[5.2.0]nonane framework. These reactions typically proceed thermally or in the presence of a transition metal catalyst and demonstrate the propensity of related systems to undergo cycloadditions. While this is a synthetic route to the core structure, the double bond of this compound itself is a prime candidate for participating in various cycloaddition reactions, such as with dienes (Diels-Alder reaction) or with carbenes and nitrenes.

Logical Workflow for Synthesis via Intramolecular [2+2] Cycloaddition

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product Allenyne Allenyne Precursor Thermal_or_Catalytic Thermal or Catalytic Conditions Allenyne->Thermal_or_Catalytic Cycloaddition Intramolecular [2+2] Cycloaddition Thermal_or_Catalytic->Cycloaddition Bicycloalkene Bicyclo[5.2.0]nonadiene Derivative Cycloaddition->Bicycloalkene G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup cluster_product Product Reactants Bicyclic Alkene Pd/C, EtOAc H2_atm H₂ Atmosphere (balloon) Reactants->H2_atm Stirring Stir at rt, 12h H2_atm->Stirring Filtration Filter through Celite® Stirring->Filtration Concentration Concentrate Filtration->Concentration Alkane cis-Bicyclo[5.2.0]nonane Concentration->Alkane

References

Stereochemistry of Bicyclo[5.2.0]non-1-ene Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of Bicyclo[5.2.0]non-1-ene isomers. This compound, a bicyclic alkene with a fused cyclobutane and cycloheptane ring system, presents a fascinating case study in stereoisomerism due to the puckered nature of its constituent rings and the potential for cis- and trans-fusion at the ring junction. Understanding the three-dimensional arrangement of these isomers is critical for applications in medicinal chemistry and materials science, where molecular shape dictates biological activity and material properties.

Fundamental Concepts of Stereochemistry in Bicyclic Systems

The stereochemistry of this compound is primarily determined by the fusion of the cyclobutane and cycloheptane rings. This fusion can result in two principal diastereomers: cis-bicyclo[5.2.0]non-1-ene and trans-bicyclo[5.2.0]non-1-ene. In the cis isomer, the bridgehead hydrogens are on the same side of the molecule, while in the trans isomer, they are on opposite sides. The presence of the double bond at the bridgehead position introduces additional rigidity and influences the overall conformation of the molecule.

The conformational flexibility of the seven-membered ring and the puckering of the four-membered ring play a significant role in the overall shape and energy of the isomers. The interplay of angle strain, torsional strain, and transannular interactions dictates the preferred conformations and the relative stabilities of the cis and trans isomers.

Isomers of this compound

The two primary stereoisomers of this compound are depicted below. The stability and properties of these isomers are influenced by the strain inherent in the fused ring system.

G cluster_0 cis-Bicyclo[5.2.0]non-1-ene cluster_1 trans-Bicyclo[5.2.0]non-1-ene (hypothetical) cis_img cis_img trans_img Structure not available

Caption: Cis and hypothetical trans isomers of this compound.

Quantitative Stereochemical Data

Detailed experimental data on the specific stereoisomers of this compound is limited in the publicly available literature. However, studies on the saturated analog, bicyclo[5.2.0]nonane, provide valuable insights into the relative stabilities and conformational preferences of the fused ring system. The introduction of a double bond at the bridgehead is expected to increase ring strain and may further destabilize the already strained trans isomer.

Below is a summary of available and calculated physical properties for the cis-isomer of the saturated bicyclo[5.2.0]nonane.

PropertyValueUnitSource
Molecular Weight124.22 g/mol PubChem[1]
Boiling Point (Predicted)431.61KCheméo[2]
Enthalpy of Formation (gas, Predicted)-101.97kJ/molCheméo[2]
Gibbs Free Energy of Formation (Predicted)110.10kJ/molCheméo[2]

Experimental Protocols

The synthesis of the bicyclo[5.2.0]nonene framework is often achieved through intramolecular [2+2] cycloaddition reactions. Below is a general protocol that can be adapted for the synthesis of substituted bicyclo[5.2.0]nonenes.

Protocol: Intramolecular [2+2] Photocycloaddition

This protocol describes a general method for the synthesis of a bicyclo[5.2.0]nonane ring system via an intramolecular [2+2] photocycloaddition of a tethered diene.

Materials:

  • A suitable diene precursor with a tether of appropriate length.

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp).

  • Inert solvent (e.g., freshly distilled cyclohexane or acetonitrile).

  • Standard laboratory glassware for inert atmosphere reactions.

  • Purification supplies (silica gel for chromatography).

Procedure:

  • Preparation of the Precursor: Synthesize the diene precursor with a tether connecting the two double bonds. The length and nature of the tether are crucial for the efficiency and stereoselectivity of the cyclization.

  • Photocycloaddition:

    • Dissolve the diene precursor in the chosen inert solvent in a quartz reaction vessel. The concentration should be kept low (typically 0.01-0.05 M) to minimize intermolecular reactions.

    • Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

    • Irradiate the solution with a UV lamp. The reaction progress should be monitored by a suitable analytical technique such as TLC or GC-MS.

    • The reaction time will vary depending on the substrate and the lamp's power, ranging from a few hours to several days.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate mixtures) to isolate the bicyclo[5.2.0]nonene derivative.

  • Characterization:

    • Characterize the purified product using spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry to confirm its structure and stereochemistry.

G start Synthesize Diene Precursor dissolve Dissolve in Inert Solvent start->dissolve deoxygenate Deoxygenate Solution dissolve->deoxygenate irradiate Irradiate with UV Light deoxygenate->irradiate monitor Monitor Reaction Progress irradiate->monitor monitor->irradiate Continue Irradiation workup Solvent Removal monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Spectroscopic Characterization purify->characterize

Caption: Experimental workflow for the synthesis of Bicyclo[5.2.0]nonenes.

Conformational Analysis

The conformational landscape of bicyclo[5.2.0]nonane isomers is complex. The seven-membered ring can adopt several low-energy conformations, such as the chair and boat forms, and the fusion to the cyclobutane ring restricts these conformations.

For the cis-fused isomer, the cycloheptane ring is expected to adopt a twisted chair-like conformation to minimize steric interactions. The trans-fused isomer, if it were to exist, would be significantly more strained due to the geometric constraints of fusing a small ring trans to a medium-sized ring. This high level of strain makes the trans isomer of this compound highly unlikely to be stable under normal conditions.

G cluster_cis cis-Bicyclo[5.2.0]nonane Conformations cluster_trans trans-Bicyclo[5.2.0]nonane Cis_Chair Twist-Chair Cis_Boat Twist-Boat Cis_Chair->Cis_Boat Conformational Inversion Trans Highly Strained Conformation

Caption: Conformational possibilities in Bicyclo[5.2.0]nonane isomers.

Conclusion

The stereochemistry of this compound is dominated by the cis-fused isomer due to the significant ring strain associated with the trans-fusion of a cyclobutane and a cycloheptane ring, which is further exacerbated by the presence of a bridgehead double bond. While detailed experimental and computational data on the parent this compound isomers are scarce, analysis of the saturated bicyclo[5.2.0]nonane system and general principles of stereochemistry provide a solid framework for understanding their properties. The synthetic methodologies, primarily intramolecular photocycloadditions, offer a route to this intriguing class of molecules. Further computational and experimental studies are warranted to fully elucidate the nuanced stereochemical landscape of these compounds and unlock their potential in various scientific disciplines.

References

Computational Stability of Bicyclo[5.2.0]non-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the computational studies on the stability of bicyclo[5.2.0]non-1-ene, a notable example of an anti-Bredt olefin. While specific computational data for this exact molecule remains limited in publicly accessible literature, this guide synthesizes the foundational principles of Bredt's rule, computational methodologies for assessing the stability of strained bicyclic systems, and available data on analogous compounds to offer a comprehensive overview. This document is intended to serve as a valuable resource for researchers and professionals in the fields of computational chemistry, organic synthesis, and drug development who are interested in the unique reactivity and therapeutic potential of strained bicyclic molecules.

Introduction: The Challenge of Anti-Bredt Olefins

Bredt's rule, a long-standing principle in organic chemistry, posits that a double bond cannot be placed at the bridgehead of a bicyclic system to avoid excessive ring strain.[1] Molecules that violate this rule, known as anti-Bredt olefins, are inherently unstable due to the geometric distortion of the π-system. The stability of these compounds is a subject of significant academic and practical interest, as their high reactivity can be harnessed for novel chemical transformations.

This compound represents a fascinating case study in this class of molecules. Its unique bicyclic framework, consisting of a seven-membered ring fused to a four-membered ring, introduces significant strain at the bridgehead double bond. Understanding the delicate balance of factors that govern its stability is crucial for its potential synthesis and application.

Computational Assessment of Stability

The stability of bicyclic systems like this compound is computationally assessed primarily through the calculation of strain energy and heats of formation. Density Functional Theory (DFT) has emerged as a powerful tool for these calculations, providing a good balance between accuracy and computational cost.

Strain Energy

Strain energy is the excess energy of a molecule compared to a hypothetical strain-free reference compound. For bicyclic alkenes, the primary contributors to strain are:

  • Angle Strain: Deviation of bond angles from their ideal values.

  • Torsional Strain: Eclipsing interactions between bonds on adjacent atoms.

  • Transannular Strain: Steric repulsion between atoms across a ring.

  • π-Bond Strain: Distortion of the p-orbitals, leading to poor overlap and a weaker π-bond.

Heats of Formation

The heat of formation (ΔHf°) is another critical thermodynamic parameter for assessing stability. It represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. Lower, or more negative, heats of formation indicate greater thermodynamic stability.

Quantitative Data Summary

Table 1: Computed Properties of this compound [2]

PropertyValueSource
Molecular FormulaC9H14PubChem
Molecular Weight122.21 g/mol PubChem
InChIKeyFRZANZPWXCTPDA-UHFFFAOYSA-NPubChem

Table 2: Calculated Strain Energies and Heats of Formation for Representative Bridgehead Olefins

Note: Data in this table is sourced from a comprehensive computational study by Maier and Schleyer (1981) and is provided for comparative purposes. The values were calculated using molecular mechanics (MM2) and may differ from those obtained with modern DFT methods.

CompoundStrain Energy (kcal/mol)Heat of Formation (kcal/mol)
Bicyclo[3.3.1]non-1-ene15.810.3
Bicyclo[4.2.1]non-1(8)-ene20.821.3
Bicyclo[4.2.1]non-1(2)-ene23.423.9
1-Norbornene28.339.8

Experimental and Computational Protocols

The following sections detail the typical methodologies employed in the computational study of bicyclic olefin stability.

Density Functional Theory (DFT) Calculations

A common approach for calculating the geometric and energetic properties of molecules like this compound involves DFT calculations.

  • Software: Gaussian, ORCA, Spartan, etc.

  • Functional: B3LYP, M06-2X, ωB97X-D are frequently used for their accuracy in describing main group organic molecules.

  • Basis Set: 6-31G(d) or larger basis sets, such as those from the Pople or Dunning families (e.g., cc-pVTZ), are typically employed to provide a flexible description of the electron density.

  • Procedure:

    • Geometry Optimization: The initial structure of the molecule is optimized to find the lowest energy conformation.

    • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

    • Single-Point Energy Calculation: A higher-level single-point energy calculation with a larger basis set may be performed on the optimized geometry to obtain a more accurate electronic energy.

Strain Energy Calculation Protocols

Several methods can be used to calculate the strain energy of a molecule. One common approach is through the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation. By calculating the enthalpy change of such a reaction, the strain of the target molecule can be isolated.

Example of a Homodesmotic Reaction for Strain Energy Calculation:

The strain energy of this compound can be estimated from the calculated enthalpy of this reaction.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the stability and potential reactivity of this compound.

Bredts_Rule cluster_stable Stable Olefin cluster_unstable Anti-Bredt Olefin (e.g., this compound) Good p-orbital overlap Good p-orbital overlap Low Strain Low Strain Good p-orbital overlap->Low Strain Planar sp2 Carbons Planar sp2 Carbons Planar sp2 Carbons->Good p-orbital overlap Poor p-orbital overlap Poor p-orbital overlap High Strain High Strain Poor p-orbital overlap->High Strain Pyramidalized Bridgehead Carbon Pyramidalized Bridgehead Carbon Pyramidalized Bridgehead Carbon->Poor p-orbital overlap Bredt's Rule Bredt's Rule Stable Olefin Stable Olefin Unstable Olefin Unstable Olefin

Bredt's Rule and Olefin Stability.

Computational_Workflow Initial Structure Initial Structure Geometry Optimization (DFT) Geometry Optimization (DFT) Initial Structure->Geometry Optimization (DFT) Frequency Calculation Frequency Calculation Geometry Optimization (DFT)->Frequency Calculation Verify Minimum Verify Minimum Frequency Calculation->Verify Minimum Single-Point Energy Single-Point Energy Verify Minimum->Single-Point Energy No imaginary frequencies Thermodynamic Properties Thermodynamic Properties Single-Point Energy->Thermodynamic Properties Strain Energy Calculation Strain Energy Calculation Thermodynamic Properties->Strain Energy Calculation

Computational Workflow for Stability Analysis.

Conclusion

The computational study of this compound and other anti-Bredt olefins provides invaluable insights into the fundamental principles of chemical bonding and reactivity. While a dedicated, comprehensive computational analysis of this compound is a clear area for future research, the application of established theoretical protocols, by analogy to related systems, allows for a robust estimation of its stability. The high strain inherent in its structure suggests a molecule of significant synthetic potential, capable of undergoing unique chemical transformations. For researchers in drug development, the rigid, three-dimensional scaffold of such molecules offers exciting possibilities for the design of novel therapeutic agents. This guide serves as a foundational resource to stimulate and inform further computational and experimental investigations into this intriguing class of molecules.

References

Thermochemistry of Bicyclo[5.2.0]non-1-ene: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available thermochemical data for bicyclo[5.2.0]non-1-ene and its closely related saturated analog, cis-bicyclo[5.2.0]nonane. Due to a lack of experimentally determined thermochemical data in the peer-reviewed literature for this compound, this document presents estimated values for the corresponding saturated compound, cis-bicyclo[5.2.0]nonane, to serve as a preliminary reference. These estimations are derived from established computational methods.

Introduction to this compound

This compound is a bicyclic alkene with the molecular formula C9H14 and a molecular weight of 122.21 g/mol [1][2]. Its structure consists of a seven-membered ring fused to a four-membered ring, with a double bond at the bridgehead position. This arrangement introduces significant ring strain, which is expected to influence its reactivity and thermochemical properties. The compound and its derivatives are of interest in synthetic organic chemistry and have been explored in the context of medicinal chemistry, for instance, in the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists[3].

Estimated Thermochemical Data

Table 1: Estimated Thermochemical Properties of cis-Bicyclo[5.2.0]nonane [4]

PropertySymbolValueUnit
Enthalpy of Formation (Standard Conditions)ΔfH°-101.97kJ/mol
Gibbs Free Energy of FormationΔfG°110.10kJ/mol
Enthalpy of FusionΔfusH°9.04kJ/mol
Enthalpy of VaporizationΔvapH°35.97kJ/mol
Ideal Gas Heat Capacity (at Normal Boiling Point)Cpg240.94J/mol·K
Normal Boiling PointTboil431.61K
Normal Melting PointTfus216.51K

Note: These values are estimations derived from the Joback group contribution method and are not based on experimental measurements.

Experimental and Computational Protocols

Joback Method for Thermochemical Estimation

The thermochemical data presented in Table 1 for cis-bicyclo[5.2.0]nonane were estimated using the Joback method[4]. This is a group contribution method used to predict various thermochemical and physical properties of organic compounds based on their molecular structure.

Methodology:

  • Molecular Structure Decomposition: The molecule is broken down into its constituent functional groups.

  • Group Contributions: Each functional group has an assigned numerical contribution for a specific property (e.g., enthalpy of formation, heat capacity). These contributions have been determined by fitting experimental data from a large set of known compounds.

  • Summation: The property of the entire molecule is estimated by summing the contributions of its constituent groups. Corrections may be applied for non-ideal interactions between groups.

The Joback method is a valuable tool for obtaining rapid estimations of thermochemical properties when experimental data are unavailable. However, it is important to recognize that the accuracy of this method can be limited, especially for complex or strained molecules like bicyclic systems.

Logical Workflow for Thermochemical Estimation

The following diagram illustrates the general workflow for estimating thermochemical properties using a group contribution method like the Joback method.

Thermochemical_Estimation_Workflow cluster_input Input cluster_process Computational Process cluster_output Output Mol_Structure Molecular Structure (e.g., cis-Bicyclo[5.2.0]nonane) Decomposition Decompose into Functional Groups Mol_Structure->Decomposition Analyze Group_Contribution Assign Group Contributions Decomposition->Group_Contribution Retrieve Summation Sum Contributions and Apply Corrections Group_Contribution->Summation Calculate Thermo_Data Estimated Thermochemical Properties (ΔfH°, Cpg, etc.) Summation->Thermo_Data Generate

References

Methodological & Application

Application Notes and Protocols: Synthesis of Bicyclo[5.2.0]non-1-ene Derivatives from Allene-ynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bicyclo[5.2.0]non-1-ene derivatives through the intramolecular [2+2] cycloaddition of allene-ynes. This method offers an efficient route to construct the bicyclo[5.2.0]nonane core, a structural motif present in various biologically active molecules and a valuable building block in organic synthesis. The protocols described herein are based on thermal and microwave-assisted methodologies, providing flexibility for different laboratory setups.

Introduction

The intramolecular [2+2] cycloaddition of allene-ynes is a powerful transformation for the construction of fused bicyclic ring systems.[1] This reaction proceeds through the cycloaddition of the alkyne moiety and one of the double bonds of the allene, leading to the formation of a cyclobutene ring fused to another ring system. The regioselectivity of the reaction, specifically whether the proximal or distal double bond of the allene reacts, can be influenced by substituents and reaction conditions.[2][3] The synthesis of this compound derivatives via this method typically involves the thermal or microwave-assisted cyclization of appropriately substituted allene-ynes.[4][5]

Reaction Pathway and Mechanism

The thermal intramolecular [2+2] cycloaddition of allene-ynes to form bicyclo[5.2.0]nonadiene frameworks is proposed to proceed through a stepwise diradical pathway. The reaction is initiated by the homolytic cleavage of the alkyne C-C triple bond upon heating, forming a vinyl and an alkynyl radical. Subsequent intramolecular cyclization and bond formation lead to the bicyclic product.

Reaction_Pathway cluster_legend Legend AlleneYne Allene-yne Precursor TransitionState Diradical Intermediate AlleneYne->TransitionState Heat (Δ) or Microwaves (µW) BicycloProduct This compound Derivative TransitionState->BicycloProduct Intramolecular Cyclization Legend_Nodes Nodes: Reactants, Intermediates, Products Legend_Edges Edges: Reaction Steps

Caption: Proposed diradical mechanism for the thermal [2+2] cycloaddition.

Experimental Protocols

Protocol 1: Thermal Synthesis of Bicyclo[5.2.0]nona-1,7-diene Derivatives

This protocol is adapted from the work of Mukai et al. and describes the thermal cyclization of an allene-yne precursor.[4]

Materials:

  • Allene-yne precursor (e.g., a 1-phenylsulfonyl-substituted nona-1,2-dien-8-yne derivative)

  • Xylene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen or Argon inert atmosphere setup

  • Heating mantle or oil bath

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the allene-yne precursor (1.0 mmol) in anhydrous xylene (10 mL) in a round-bottom flask, ensure a nitrogen or argon atmosphere is established.

  • The reaction mixture is heated to reflux (approximately 140 °C) and stirred for the time specified in the data table below (typically 1-3 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired bicyclo[5.2.0]nona-1,7-diene derivative.

  • Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Protocol 2: Microwave-Assisted Synthesis of Bicyclo[5.2.0]nona-1,7-dienes

This protocol is based on the methodology developed by Brummond et al. and utilizes microwave irradiation to accelerate the cycloaddition reaction.[5]

Materials:

  • Allene-yne precursor

  • Anhydrous solvent (e.g., o-dichlorobenzene or phenetole)

  • Microwave vial (10 mL) with a stir bar

  • Microwave reactor

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • A solution of the allene-yne precursor (0.5 mmol) in the chosen anhydrous solvent (5 mL) is placed in a 10 mL microwave vial equipped with a magnetic stir bar.

  • The vial is sealed with a cap.

  • The reaction mixture is irradiated in a microwave reactor at the specified temperature and time (e.g., 200-225 °C for 15-30 minutes).

  • After the irradiation is complete, the vial is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the pure bicyclo[5.2.0]nona-1,7-diene product.

  • The product is characterized by spectroscopic methods.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various bicyclo[5.2.0]nona-1,7-diene derivatives from different allene-yne precursors.

EntryAllene-yne PrecursorMethodSolventTemperature (°C)TimeYield (%)Reference
1Phenylsulfonyl-substituted nona-1,2-dien-8-yneThermalXylene1401 h85[4]
2N-Tosyl-aza-allene-yneThermalXylene1403 h78[4]
3Oxygen-tethered allene-yneThermalMesitylene1651 h92[4]
4Substituted alkynyl alleneMicrowaveo-Dichlorobenzene22515 min75[6][7]
5Spirocyclic allene-yneMicrowavePhenetole20030 min68[6]

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.

Workflow Start Start with Allene-yne Precursor Reaction Intramolecular [2+2] Cycloaddition (Thermal or Microwave) Start->Reaction Workup Reaction Workup (Solvent Removal) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End Pure this compound Derivative Characterization->End

Caption: General experimental workflow for the synthesis.

Conclusion

The intramolecular [2+2] cycloaddition of allene-ynes provides a versatile and efficient method for the synthesis of the this compound framework. Both thermal and microwave-assisted protocols offer high yields and can be adapted to a range of substrates. These detailed application notes and protocols should serve as a valuable resource for researchers in organic synthesis and drug development.

References

Application Notes and Protocols for Ring-Opening Reactions of Bicyclo[5.2.0]non-1-ene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary ring-opening reactions of bicyclo[5.2.0]non-1-ene derivatives, a class of compounds with significant potential in organic synthesis and drug discovery. The fused cyclobutene ring in these bicyclic systems is susceptible to various ring-opening strategies, leading to the formation of functionalized cyclononadiene and other valuable carbocyclic frameworks. This document outlines the key methodologies, including thermal, photochemical, and metal-catalyzed transformations, and provides detailed experimental protocols for their implementation.

Thermal Electrocyclic Ring-Opening

The thermal ring-opening of this compound derivatives follows the principles of electrocyclic reactions. As a 4π-electron system, the cyclobutene ring opens in a conrotatory fashion upon heating to relieve ring strain and form a conjugated diene. The stereochemistry of the resulting cyclononadiene is dictated by the substituents on the bicyclic core and the direction of rotation of the breaking carbon-carbon bond.

While the parent this compound undergoes this transformation, the reactivity is significantly influenced by the substitution pattern. For instance, the presence of a chlorine and an acetate group at the 8-position of a bicyclo[5.2.0]non-8-ene system has been shown to inhibit ring-opening even at high temperatures, highlighting the electronic and steric effects of substituents.[1]

Logical Relationship for Thermal Ring-Opening:

cluster_thermal Thermal Electrocyclic Ring-Opening Bicyclo[5.2.0]non-1-ene_Derivative This compound Derivative Transition_State Conrotatory Transition State Bicyclo[5.2.0]non-1-ene_Derivative->Transition_State Heat (Δ) Cyclononadiene_Product Cyclononadiene Product Transition_State->Cyclononadiene_Product

Caption: Thermal activation of this compound derivatives leads to a conrotatory electrocyclic ring-opening, proceeding through a defined transition state to yield a cyclononadiene product.

Photochemical Ring-Opening

Irradiation of this compound derivatives with ultraviolet light provides an alternative pathway for ring-opening. In contrast to the thermal process, photochemical ring-opening of 4π-electron systems typically proceeds via a disrotatory mechanism. This can lead to the formation of different stereoisomers of the resulting cyclononadiene compared to the thermal reaction.

Studies have shown that the photochemical ring-opening of this compound derivatives can produce a mixture of (E,E)- and (E,Z)-diene isomers.[2] The product distribution is influenced by the wavelength of light used and the substitution on the bicyclic system. The reaction is often characterized by high quantum yields, making it an efficient transformation.

Experimental Workflow for Photochemical Ring-Opening:

cluster_photochemical Photochemical Ring-Opening Workflow Start Start Dissolve Dissolve this compound Derivative in an Inert Solvent (e.g., Pentane) Start->Dissolve Irradiate Irradiate with UV Light (e.g., 214 nm or 228 nm) at a Controlled Temperature Dissolve->Irradiate Monitor Monitor Reaction Progress by GC or NMR Irradiate->Monitor Workup Solvent Evaporation and Purification (e.g., Chromatography) Monitor->Workup Product Isomeric Mixture of Cyclononadienes Workup->Product

Caption: A typical workflow for the photochemical ring-opening of this compound derivatives, from substrate preparation to product isolation.

Metal-Catalyzed Ring-Opening

Transition metal catalysts, particularly those based on ruthenium, can facilitate the ring-opening of this compound derivatives. This is most prominently observed in Ring-Opening Metathesis Polymerization (ROMP), where the strain of the cyclobutene ring is the driving force for the reaction.

For bicyclo[5.2.0]non-8-ene-8-carboxylate, ruthenium catalysts initiate ring-opening to form a metal-carbene intermediate, which then propagates with other monomers.[3] The rate of ring-opening for the [5.2.0] system is notably slower than that for the more strained bicyclo[3.2.0] and bicyclo[4.2.0] systems. While primarily used for polymerization, the initial ring-opening step can be exploited in ring-opening cross-metathesis (ROCM) with a suitable olefin partner to generate functionalized, non-polymeric products.

Signaling Pathway for Ruthenium-Catalyzed Ring-Opening:

cluster_metal Ruthenium-Catalyzed Ring-Opening Metathesis Catalyst Ruthenium Catalyst (e.g., Grubbs' Catalyst) Intermediate Ruthenium-Carbene Intermediate Catalyst->Intermediate Coordination and [2+2] Cycloaddition Substrate Bicyclo[5.2.0]non-8-ene -8-carboxylate Substrate->Intermediate Product Ring-Opened Product (Polymer or ROCM Adduct) Intermediate->Product Retro-[2+2] Cycloaddition and Propagation/Termination

Caption: The catalytic cycle for the ruthenium-catalyzed ring-opening of a bicyclo[5.2.0]nonene derivative, proceeding through a key metal-carbene intermediate.

Acid-Catalyzed Rearrangements

Strong Lewis or Brønsted acids can induce skeletal rearrangements in bicyclo[5.2.0]nonane systems that involve ring-opening of the cyclobutane ring. For instance, a bicyclo[5.2.0]nonan-2-one derivative has been shown to rearrange to a homotriquinane structure upon treatment with aluminum chloride (AlCl₃).[4] This transformation proceeds through a proposed mechanism involving the fission of a cyclobutane bond to generate a carbocationic intermediate, which then undergoes further cyclization. While this example is for a saturated bicyclo[5.2.0]nonane derivative, similar reactivity can be anticipated for unsaturated analogs, offering a pathway to complex polycyclic frameworks.

Experimental Protocols

Protocol 1: Synthesis of Methyl Bicyclo[5.2.0]non-8-ene-8-carboxylate (A Precursor for Ring-Opening Reactions)

This protocol is adapted from the literature and describes the synthesis of a key precursor for subsequent ring-opening studies.[5]

Materials:

  • Aluminum chloride (AlCl₃)

  • Methyl propiolate

  • Cycloheptene

  • Dry benzene

  • Hexane

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl propiolate (1.27 g, 15.2 mmol) and cycloheptene (2.16 mL, 18.2 mmol, 1.2 equiv) in dry benzene (50 mL), add aluminum chloride (1.00 g, 7.56 mmol, 0.5 equiv) portion-wise at room temperature.

  • Stir the reaction mixture for 7 days at room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and dichloromethane (e.g., 30:70) as the eluent to afford methyl bicyclo[5.2.0]non-8-ene-8-carboxylate.

Quantitative Data Summary

Reaction TypeSubstrateConditionsProduct(s)Yield (%)Diastereoselectivity/ StereoselectivityReference
Precursor SynthesisMethyl propiolate and cyclohepteneAlCl₃, benzene, 7 daysMethyl bicyclo[5.2.0]non-8-ene-8-carboxylate50Not Applicable[5]
Photochemical Ring-OpeningThis compound derivativeUV irradiation (214 or 228 nm) in pentaneMixture of (E,E)- and (E,Z)-cyclononadienesHighPredominantly disrotatory[2]
Ru-Catalyzed ROMPMethyl bicyclo[5.2.0]non-8-ene-8-carboxylateGrubbs' catalystPoly(methyl 2-(cyclonon-4-en-1-ylidene)acetate)--[3]
Acid-Catalyzed RearrangementBicyclo[5.2.0]nonan-2-one derivativeAlCl₃Homotriquinane--[4]

Note: Quantitative data for the yields and selectivities of the ring-opening reactions themselves are not extensively reported in the literature as isolated values but are often discussed in the context of polymerization or complex rearrangements. Further research is needed to quantify these aspects for a broader range of derivatives.

References

Application Notes and Protocols for Cycloaddition Reactions Involving Bicyclo[5.2.0]non-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the cycloaddition reactions involving Bicyclo[5.2.0]non-1-ene, a versatile building block in organic synthesis. The unique strained ring system of this bicyclic alkene makes it an interesting substrate for various cycloaddition reactions, leading to the formation of complex polycyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a number of biologically active molecules.

Introduction to this compound in Cycloaddition Chemistry

This compound possesses a fused cyclobutene and cycloheptane ring system, rendering the double bond highly reactive towards cycloaddition partners. The strain associated with the four-membered ring influences the stereochemical outcome of these reactions, often providing access to unique and complex molecular architectures. While the primary focus of existing research has been on the synthesis of the bicyclo[5.2.0]nonane framework itself, its utility as a starting material in cycloaddition reactions is an area of growing interest. The resulting cycloadducts, particularly those containing fused cyclobutane rings, are valuable intermediates in the synthesis of natural products and novel therapeutic agents.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition is a prominent reaction class for this compound and its derivatives, leading to the formation of fused cyclobutane rings. These reactions can be initiated thermally, photochemically, or through catalysis.

Intramolecular [2+2] Cycloaddition of Allenynes

A common strategy to synthesize bicyclo[5.2.0]nonadiene derivatives involves the intramolecular [2+2] cycloaddition of allenynes. In these reactions, the this compound core is not the starting material but rather the product of a cycloaddition that forms the bicyclic system. These reactions can be promoted by thermal means or microwave irradiation.[1]

Table 1: Synthesis of Bicyclo[5.2.0]nonadienes via Intramolecular [2+2] Cycloaddition of Allenynes [2][3][4]

Allene-yne PrecursorConditionsProductYield (%)
Phenylsulfonyl-substituted allenyne with 4-atom tetherXylene or Mesitylene, refluxBicyclo[5.2.0]nona-1,7-diene derivativeHigh
Trimethylsilyl-substituted allenyne with 4-atom tetherMicrowave, 200 °C, 30 minBicyclo[5.2.0]nona-1,7-diene derivative90
Hydroxy-substituted allenyne with 4-atom tetherMicrowave, 200 °C, 30 minBicyclo[5.2.0]nona-1,7-diene derivative85
Tandem[5][5]-Sigmatropic Rearrangement/[2+2] Cycloaddition

An elegant approach to construct bicyclo[5.2.0]phosphonates involves a silver and cobalt relay-catalyzed tandem[5][5]-sigmatropic rearrangement and [2+2] cycloaddition of dipropargylphosphonates.[6] This method provides access to poly-substituted cyclobutanes and cyclobutenes fused to a seven-membered ring.

Table 2: Ag/Co-Catalyzed Tandem Rearrangement/Cycloaddition to form Bicyclo[5.2.0]phosphonates [6]

Dipropargylphosphonate SubstrateCatalyst SystemSolventTemperature (°C)Time (h)ProductYield (%)
Diethyl-substitutedAgBF₄ / Co(OAc)₂DCE8012Bicyclo[5.2.0]phosphonate derivative90
Dibenzyl-substitutedAgBF₄ / Co(OAc)₂DCE8012Bicyclo[5.2.0]phosphonate derivative85

Experimental Protocols

General Protocol for Microwave-Assisted Intramolecular [2+2] Cycloaddition of Allenynes[2]

A solution of the allenyne (1.0 equiv) in phenetole (0.27 M) is prepared in a base-washed (NaOH) 10 mL microwave vial. The reaction mixture is heated under microwave irradiation at 200 °C for 30 minutes. After cooling, the phenetole is removed under reduced pressure. The residue is then purified by passing it through a short plug of deactivated silica gel, eluting with an appropriate solvent system (e.g., 10% ethyl acetate in hexanes) to afford the desired bicyclo[5.2.0]nonadiene product.

Visualization of Reaction Pathways

Intramolecular [2+2] Cycloaddition of an Allenyne

G cluster_start Allenyne Precursor cluster_conditions Reaction Conditions cluster_product Bicyclo[5.2.0]nonadiene Derivative start R1-C≡C-(CH2)n-CH=C=CH-R2 conditions Heat (Thermal) or Microwave Irradiation start->conditions [2+2] Cycloaddition product Fused Bicyclic System conditions->product

Caption: Intramolecular [2+2] cycloaddition of an allenyne.

Tandem[5][5]-Sigmatropic Rearrangement and [2+2] Cycloaddition

G cluster_start Dipropargylphosphonate cluster_intermediate Allene Intermediate cluster_product Bicyclo[5.2.0]phosphonate start P(O)(OR)2(CH2-C≡C-R)2 intermediate [Allene-alkyne or Bis-allene] start->intermediate [3,3]-Sigmatropic Rearrangement (Ag catalyst) product Fused Bicyclic Product intermediate->product [2+2] Cycloaddition (Co catalyst)

Caption: Tandem rearrangement and cycloaddition pathway.

Applications in Drug Development

The cyclobutane and fused bicyclic motifs generated from cycloaddition reactions involving bicyclo[5.2.0]nonane systems are considered "privileged structures" in medicinal chemistry. These rigid scaffolds can orient substituents in well-defined spatial arrangements, which is crucial for specific interactions with biological targets.

While direct applications of this compound cycloadducts in marketed drugs are not yet prevalent, the resulting molecular frameworks are of significant interest. For instance, certain bicyclo[5.2.0]phosphonate derivatives have shown promise as suppressors of cellular proliferation in cancer cell lines.[6] The development of efficient synthetic routes to these complex molecules, such as the cycloaddition reactions described herein, is a critical step towards exploring their full therapeutic potential. The fused ring systems can serve as novel cores for the design of kinase inhibitors, protease inhibitors, and other targeted therapies.

Future Outlook

The exploration of cycloaddition reactions with this compound as a starting material remains a fertile ground for research. Future work will likely focus on expanding the scope of dienophiles and dipoles that can react with this strained alkene. The development of enantioselective catalytic systems for these cycloadditions will be crucial for the synthesis of chiral drug candidates. As our understanding of the reactivity of this unique bicyclic system grows, so too will its applications in the synthesis of complex molecules with valuable biological activities.

References

Application Notes and Protocols: Polymerization of Bicyclo[5.2.0]non-1-ene Monomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the current state of research on the polymerization of bicyclo[5.2.0]non-1-ene monomers. While the polymerization of the unsubstituted this compound is not well-documented in publicly available literature, this document focuses on the established polymerization of its derivatives, particularly via Alternating Ring-Opening Metathesis Polymerization (AROMP). This methodology offers a promising route to novel copolymers with potential applications in drug delivery and materials science.

Introduction to this compound Monomers

This compound and its derivatives are strained bicyclic olefins that are of interest in polymer chemistry due to the ring strain associated with their fused cyclobutene ring. This inherent strain makes them suitable candidates for ring-opening polymerization techniques. The resulting polymers, featuring a unique microstructure, are being explored for various advanced applications.

Alternating Ring-Opening Metathesis Polymerization (AROMP)

AROMP is the most extensively studied polymerization method for derivatives of this compound. Notably, methyl bicyclo[5.2.0]non-8-ene-8-carboxylate does not undergo homopolymerization via ROMP but readily copolymerizes with other cyclic olefins, such as cyclohexene, in an alternating fashion. This controlled polymerization technique leads to copolymers with a precisely defined sequence of monomer units.[1][2]

The AROMP of bicyclic esters like methyl bicyclo[5.2.0]non-8-ene-8-carboxylate with cyclohexene is catalyzed by ruthenium-based catalysts, such as the Grubbs third-generation catalyst.[3] The reaction proceeds via a ring-opening of the strained cyclobutene ring, followed by the insertion of the comonomer.

Experimental Protocol: Synthesis of Methyl Bicyclo[5.2.0]non-8-ene-8-carboxylate

A detailed protocol for the synthesis of methyl bicyclo[5.2.0]non-8-ene-8-carboxylate has been reported.[3]

Materials:

  • Aluminum chloride (AlCl₃)

  • Methyl propiolate

  • Cycloheptene

  • Dry benzene

  • Hexane

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of methyl propiolate (15.2 mmol) and cycloheptene (18.2 mmol, 1.2 equivalents) in dry benzene (50 mL), add aluminum chloride (7.56 mmol, 0.5 equivalents).

  • Stir the reaction mixture for 7 days at room temperature.

  • After 7 days, quench the reaction and extract the product.

  • Purify the crude product by flash column chromatography using a mixture of hexane and dichloromethane (30:70) as the eluent.

  • The expected yield of methyl bicyclo[5.2.0]non-8-ene-8-carboxylate is approximately 50%.[3]

Experimental Protocol: Alternating Ring-Opening Metathesis Polymerization (AROMP)

The following protocol describes the AROMP of methyl bicyclo[5.2.0]non-8-ene-8-carboxylate with cyclohexene.[3]

Materials:

  • Methyl bicyclo[5.2.0]non-8-ene-8-carboxylate

  • Cyclohexene

  • Grubbs third-generation catalyst

  • Deuterated dichloromethane (CD₂Cl₂)

  • Acetone

Procedure:

  • In an NMR tube, dissolve methyl bicyclo[5.2.0]non-8-ene-8-carboxylate (300 µmol, 50 equivalents) in CD₂Cl₂.

  • Add the Grubbs third-generation catalyst (6.00 µmol, 1 equivalent) to the solution.

  • After 50 minutes, add cyclohexene (60 µL, 100 equivalents) to the mixture.

  • Monitor the reaction progress by ¹H NMR spectroscopy at 35 °C for 72 hours, or until no further propagation is observed.

  • Purify the resulting copolymer by flash column chromatography using a mixture of dichloromethane and acetone (97:3) as the eluent.

  • The expected yield of the alternating copolymer is approximately 14%.[3]

Quantitative Data

The AROMP of methyl bicyclo[5.2.0]non-8-ene-8-carboxylate with cyclohexene has been characterized, and the following data provides an overview of the reaction parameters.

ParameterValueReference
Monomer 1 Methyl bicyclo[5.2.0]non-8-ene-8-carboxylate[3]
Monomer 2 Cyclohexene[3]
Catalyst Grubbs 3rd Generation[3]
Monomer 1 : Catalyst Ratio 50 : 1[3]
Monomer 2 : Monomer 1 Ratio 2 : 1[3]
Reaction Time 72 hours[3]
Temperature 35 °C[3]
Yield 14%[3]

Cationic and Radical Polymerization (Knowledge Gap)

Currently, there is a significant lack of published research on the cationic and radical polymerization of this compound or its derivatives. While these polymerization techniques are common for other bicyclic olefins, their application to this specific monomer system has not been reported in the available scientific literature. Further research is required to explore the feasibility and outcomes of these polymerization methods for creating novel polymers based on the bicyclo[5.2.0]nonane framework.

Potential Applications in Drug Development

Polymers derived from AROMP of bicyclic monomers hold considerable promise for biomedical applications, particularly in drug delivery. The ability to create alternating copolymers with precise control over the monomer sequence allows for the fine-tuning of polymer properties such as hydrophilicity, degradability, and drug loading capacity.[4]

Polymers with bicyclo[5.2.0]nonane units in their backbone could offer several advantages in drug delivery systems:

  • Controlled Hydrophobicity: The bicyclo[5.2.0]nonane unit can impart a specific level of hydrophobicity to the polymer backbone, which can be balanced by the choice of comonomer to create amphiphilic structures suitable for forming micelles or nanoparticles for drug encapsulation.[5]

  • Biodegradability: The ester linkage in derivatives like methyl bicyclo[5.2.0]non-8-ene-8-carboxylate can introduce biodegradable points into the polymer backbone, allowing for the controlled release of encapsulated drugs and the eventual clearance of the polymer from the body.[6]

  • Functionalization: The carboxylate group can be further modified post-polymerization to attach targeting ligands or other functional molecules to enhance the specificity and efficacy of the drug delivery system.

While specific studies on drug delivery systems based on poly(this compound) are yet to be published, the principles established for other alternating ROMP polymers suggest a strong potential for this class of materials in the development of next-generation therapeutics.

Visualizations

Synthesis of Methyl Bicyclo[5.2.0]non-8-ene-8-carboxylate

G cluster_reactants Reactants cluster_reagents Reagents methyl_propiolate Methyl Propiolate reaction [2+2] Cycloaddition methyl_propiolate->reaction cycloheptene Cycloheptene cycloheptene->reaction alcl3 AlCl₃ alcl3->reaction benzene Benzene benzene->reaction product Methyl Bicyclo[5.2.0]non-8-ene-8-carboxylate reaction->product G cluster_polymerization Alternating Ring-Opening Metathesis Polymerization (AROMP) monomer_a Methyl Bicyclo[5.2.0]non-8-ene-8-carboxylate initiation Initiation (Ring-Opening of Monomer A) monomer_a->initiation monomer_b Cyclohexene propagation Propagation (Alternating Insertion of A and B) monomer_b->propagation catalyst Grubbs 3rd Gen. Catalyst catalyst->initiation initiation->propagation termination Termination propagation->termination copolymer Alternating Copolymer termination->copolymer G start AROMP-derived Amphiphilic Copolymer self_assembly Self-Assembly into Micelles/Nanoparticles start->self_assembly drug_loading Drug Encapsulation self_assembly->drug_loading administration Systemic Administration drug_loading->administration targeting Targeted Delivery to Disease Site (Optional) administration->targeting release Controlled Drug Release (e.g., via hydrolysis) targeting->release end Therapeutic Effect & Polymer Clearance release->end

References

Application Notes and Protocols: The Bicyclo[5.2.0]nonene Motif as a Key Intermediate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The bicyclo[5.2.0]nonane framework represents a fascinating and synthetically challenging structural motif. While the parent compound, Bicyclo[5.2.0]non-1-ene, is not commonly employed as a direct precursor in the synthesis of natural products, the bicyclo[5.2.0]nonene core is a pivotal structural element in a class of complex and biologically active diterpenoids known as the harzianes. These natural products feature a highly caged 6/5/7/4 core framework, presenting a formidable challenge for chemical synthesis.

This document provides detailed application notes and protocols on the modern synthetic strategies developed to construct the strained bicyclo[5.2.0]nonene motif en route to the total synthesis of harziane diterpenoids. The focus will be on two key methodologies: a desymmetrizing intramolecular aldol reaction and a gold-catalyzed cycloisomerization approach.

The Bicyclo[5.2.0]nonene Motif in Harziane Diterpenoids

Harziane diterpenoids are a class of natural products isolated from endophytic Trichoderma species. Structurally, they are characterized by a highly caged 6/5/7/4 tetracyclic core, which includes a strained bicyclo[5.2.0]nonene ring system fused with a bridged [3.2.1] ring system.[1] These molecules often possess four contiguous stereocenters, two of which are quaternary, making them exceptionally challenging synthetic targets. Harziane diterpenoids have demonstrated a range of biological activities, including antifungal, anti-HIV, anti-inflammatory, and cytotoxic properties against human cancer cell lines.[1] The unique and complex architecture of these molecules, particularly the embedded bicyclo[5.2.0]nonene moiety, has spurred the development of innovative synthetic strategies.

Key Synthetic Strategies for Constructing the Bicyclo[5.2.0]nonene Core

The construction of the fused and strained bicyclo[5.2.0]nonene ring system is a critical challenge in the total synthesis of harziane diterpenoids. Two primary strategies have emerged as effective solutions: a local desymmetrizing intramolecular aldol reaction and a gold-catalyzed enyne cycloisomerization followed by further transformations.

Strategy 1: Desymmetrizing Intramolecular Aldol Reaction

Application Note: A highly efficient method to construct the bicyclo[5.2.0]nonene motif involves a local desymmetrizing intramolecular aldol reaction. In a recent total synthesis of harziandione, this strategy was employed to simultaneously install the bicyclo[5.2.0]nonene ring system and a crucial quaternary stereocenter with high diastereoselectivity.[1] The key precursor is a prochiral diketone, which upon treatment with a suitable base, undergoes a highly selective intramolecular cyclization. This approach is notable for its efficiency and control over stereochemistry.

Logical Workflow: Retrosynthesis via Intramolecular Aldol Reaction

G Harziandione Harziandione (Natural Product) Bicyclo_Core Key Bicyclo[5.2.0]nonene Intermediate Harziandione->Bicyclo_Core Radical Fragment Couplings Diketone Prochiral Diketone Precursor Bicyclo_Core->Diketone Intramolecular Aldol Reaction Simpler Simpler Acyclic Precursors Diketone->Simpler Multi-step Synthesis

Caption: Retrosynthetic analysis for Harziandione synthesis.

Experimental Protocol: Intramolecular Aldol Cyclization The following is a representative protocol for the formation of the bicyclo[5.2.0]nonene core via an intramolecular aldol reaction, based on the synthesis of harziandione.[1]

  • Preparation: A solution of the prochiral diketone precursor in anhydrous tetrahydrofuran (THF) is prepared in an oven-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Base Addition: A solution of lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF) is added dropwise to the cooled solution of the diketone. The reaction mixture is stirred at -78 °C.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with ethyl acetate.

  • Workup: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired bicyclo[5.2.0]nonene product.

Quantitative Data: Aldol Cyclization

Precursor Product Base Solvent Temperature (°C) Yield (%) Diastereomeric Ratio Reference

| Prochiral Diketone | Bicyclo[5.2.0]nonene Intermediate | LiHMDS | THF | -78 | 75 | >20:1 |[1] |

Reaction Pathway: Intramolecular Aldol Reaction

G cluster_0 Reaction Pathway Start Prochiral Diketone Enolate Enolate Formation Start->Enolate LiHMDS, THF -78 °C Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Diastereoselective Attack Alkoxide Alkoxide Intermediate Cyclization->Alkoxide Product Bicyclo[5.2.0]nonene Product Alkoxide->Product Aqueous Workup

Caption: Mechanism of the desymmetrizing aldol reaction.

Strategy 2: Gold-Catalyzed Enyne Cycloisomerization

Application Note: An alternative and powerful strategy for assembling the complex core of harziane diterpenoids involves a gold(I)-catalyzed enyne cycloisomerization. This method was pivotal in the first total synthesis of a harziane diterpenoid, where it was used to construct a bicyclo[4.2.0]octadiene intermediate, diastereoselectively setting a key quaternary stereocenter.[2][3][4] This intermediate is then elaborated through a series of steps, including oxidative cleavage and a subsequent intramolecular aldol reaction, to form the seven-membered ring and complete the core structure containing the bicyclo[5.2.0]nonene motif.

Logical Workflow: Synthesis via Au-Catalyzed Cycloisomerization

G Harziane Harziane Natural Product Tetracyclic_Core Tetracyclic Core (contains bicyclo[5.2.0]nonene) Harziane->Tetracyclic_Core Late-stage Functionalization Bicyclo_420 Bicyclo[4.2.0]octadiene Intermediate Tetracyclic_Core->Bicyclo_420 Oxidative Cleavage & Intramolecular Aldol Enyne Acyclic Enyne Precursor Bicyclo_420->Enyne Au(I)-Catalyzed Cycloisomerization

Caption: Retrosynthetic analysis via Au-catalyzed cyclization.

Experimental Protocol: Gold(I)-Catalyzed Enyne Cycloisomerization The following protocol is representative of the key gold-catalyzed step.[3][4]

  • Catalyst Preparation: A solution of the gold(I) catalyst (e.g., Ph₃PAuNTf₂) is prepared in an appropriate anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) in an oven-dried flask under an inert atmosphere.

  • Substrate Addition: A solution of the enyne precursor in the same anhydrous solvent is added to the catalyst solution at a reduced temperature (e.g., -10 °C to 0 °C).

  • Reaction: The reaction mixture is stirred at the specified temperature while being monitored by TLC.

  • Workup: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to yield the bicyclo[4.2.0]octadiene product.

Quantitative Data: Au-Catalyzed Cycloisomerization and Aldol Sequence

Step Precursor Product Catalyst/Reagent Yield (%) Diastereomeric Ratio Reference
Au(I)-Catalyzed Cycloisomerization Enyne Bicyclo[4.2.0]octadiene Ph₃PAuNTf₂ (3 mol%) 87 >11:1 [4]

| Intramolecular Aldol Addition | Diketo-aldehyde | Tetracyclic Core | KHMDS | 68 | - |[3] |

Reaction Pathway: Gold-Catalyzed Enyne Cycloisomerization

G cluster_1 Catalytic Cycle Enyne Enyne Substrate Au_Coord Au(I) Coordination to Alkyne Enyne->Au_Coord + [Au] Cyclization 6-endo-dig Cyclization Au_Coord->Cyclization Intermediate Vinyl-Gold Intermediate Cyclization->Intermediate Product Bicyclo[4.2.0]octadiene Product Intermediate->Product Protodeauration - [Au] Catalyst Au(I) Catalyst

Caption: Simplified mechanism for Au-catalyzed enyne cyclization.

Conclusion

While this compound itself has not been prominently featured as a direct building block in natural product synthesis, the bicyclo[5.2.0]nonene structural motif is of significant importance. The total syntheses of harziane diterpenoids have provided a platform for the development of sophisticated and powerful chemical methodologies to construct this challenging ring system. The desymmetrizing intramolecular aldol reaction and the gold-catalyzed enyne cycloisomerization represent state-of-the-art strategies for forging complex molecular architectures with high levels of stereocontrol. These application notes and protocols highlight the logic and execution of these key reactions, providing valuable insights for researchers engaged in the synthesis of complex natural products and other intricate molecular targets. The continued exploration of such strategies will undoubtedly expand the synthetic chemist's toolbox for accessing novel and biologically relevant chemical space.

References

Catalytic Transformations of Bicyclo[5.2.0]non-1-ene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the catalytic transformations relevant to the bicyclo[5.2.0]nonane framework. While direct catalytic transformations of the parent molecule, Bicyclo[5.2.0]non-1-ene, are sparsely documented in readily available literature, this collection of notes and protocols focuses on the rich chemistry of its closely related derivatives. These transformations are crucial for the synthesis and functionalization of this structural motif, which is of growing interest in medicinal chemistry and materials science due to its unique three-dimensional architecture.

The following sections detail key catalytic reactions, including quantitative data from representative examples found in the literature, detailed experimental protocols for these transformations, and visualizations of the reaction pathways and workflows.

Application Notes

The bicyclo[5.2.0]nonane skeleton, a fused cyclobutane-cycloheptane ring system, offers a versatile platform for the development of novel chemical entities. Catalytic transformations are paramount in accessing and modifying this scaffold with high efficiency and selectivity.

Key applications of catalytic transformations involving the bicyclo[5.2.0]nonane core and its unsaturated analogues include:

  • Synthesis of Complex Polycyclic Systems: Catalytic intramolecular cycloadditions and rearrangements provide access to intricate molecular architectures that are challenging to synthesize through conventional methods.

  • Access to Functionalized Scaffolds for Drug Discovery: The ability to introduce diverse functional groups through catalytic cross-coupling, oxidation, and reduction reactions allows for the generation of libraries of compounds for biological screening.

  • Development of Novel Polymeric Materials: Ring-opening metathesis polymerization (ROMP) of functionalized bicyclo[5.2.0]nonene derivatives can lead to polymers with unique and tunable properties.

The primary catalytic strategies explored for the synthesis and functionalization of bicyclo[5.2.0]nonane derivatives include transition-metal-catalyzed cycloadditions, rearrangements, and cross-coupling reactions.

Catalytic Reactions and Quantitative Data

The following tables summarize quantitative data for key catalytic transformations that either lead to or functionalize the bicyclo[5.2.0]nonane framework.

Table 1: Gold(I)-Catalyzed Cycloisomerization of 1,8-Enynes to Bicyclo[5.2.0]nonenes [1]

EntrySubstrate (1,8-Enyne)Catalyst (mol%)SolventTemp (°C)Time (h)ProductYield (%)
1N-Tosyl-N-(oct-7-en-1-yn-3-yl)acetamide[AuCl(PPh₃)]/AgSbF₆ (2)CH₂Cl₂rt0.5Functionalized bicyclo[5.2.0]nonene95
2Diethyl 2-(but-3-en-1-yl)-2-(prop-2-yn-1-yl)malonate[AuCl(IPr)]/AgSbF₆ (5)Dioxane801Functionalized bicyclo[5.2.0]nonene85

Table 2: Rhodium-Catalyzed Asymmetric Suzuki-Miyaura Coupling of Bicyclic Allylic Chlorides

While not directly on a bicyclo[5.2.0]nonane system, this provides a protocol for a related bicyclic system.

EntryBicyclic Allylic ChlorideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)ee (%)
1Racemic fused bicyclic allylic chloridePhenylboronic acid[Rh(cod)OH]₂ / (S)-LigandCs₂CO₃THF65ModerateModerate
2Racemic fused bicyclic allylic chloride4-Methoxyphenylboronic acid[Rh(cod)OH]₂ / (S)-LigandCs₂CO₃THF65HighHigh

Table 3: Thermal [2+2] Cycloaddition of Allenynes to Bicyclo[5.2.0]nonadienes [2][3]

Note: This is a thermal, not catalytic, reaction but is a key method for synthesizing a related diene.

EntrySubstrate (Allenyne)SolventTemp (°C)Time (h)ProductYield (%)
1Phenylsulfonyl-substituted allenyneXylene14012Bicyclo[5.2.0]nonadiene derivative80-90
2Ester-substituted allenyneToluene11024Bicyclo[5.2.0]nonadiene derivative75

Experimental Protocols

Protocol 1: Gold(I)-Catalyzed Cycloisomerization of a 1,8-Enyne

This protocol is a general procedure based on the synthesis of functionalized bicyclo[5.2.0]nonenes.[1]

Materials:

  • 1,8-enyne substrate (1.0 equiv)

  • Gold(I) catalyst precursor (e.g., [AuCl(PPh₃)]) (0.02 equiv)

  • Silver salt activator (e.g., AgSbF₆) (0.02 equiv)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the 1,8-enyne substrate.

  • Dissolve the substrate in the anhydrous solvent.

  • In a separate vial, dissolve the gold(I) catalyst precursor and the silver salt activator in a small amount of the same solvent.

  • Add the catalyst solution to the substrate solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by passing the mixture through a short plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclo[5.2.0]nonene derivative.

Protocol 2: Catalytic Hydrogenation of a Bicycloalkene

This is a general protocol for the hydrogenation of an alkene, which would be applicable to this compound to yield bicyclo[5.2.0]nonane.

Materials:

  • This compound (1.0 equiv)

  • Palladium on carbon (Pd/C, 10 wt. %) (1-5 mol%)

  • Solvent (e.g., Ethanol, Ethyl Acetate)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the this compound in the chosen solvent in a round-bottom flask.

  • Carefully add the Pd/C catalyst to the solution. The mixture should be handled in a well-ventilated hood as Pd/C can be pyrophoric.

  • Seal the flask with a septum and purge the flask with hydrogen gas by evacuating and backfilling with H₂ from a balloon three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.

  • Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude bicyclo[5.2.0]nonane. Further purification can be performed if necessary.

Visualizations

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.

Gold_Catalyzed_Cycloisomerization cluster_workflow Gold(I)-Catalyzed [2+2] Cycloaddition of 1,8-Enyne Enyne 1,8-Enyne Activated_alkyne Activated Alkyne-Au Complex Enyne->Activated_alkyne Coordination Au_cat [Au(I)] Catalyst Au_cat->Activated_alkyne Cycloaddition Intramolecular [2+2] Cycloaddition Activated_alkyne->Cycloaddition Carbene Gold Carbene Intermediate Cycloaddition->Carbene Rearrangement Skeletal Rearrangement Carbene->Rearrangement Product Bicyclo[5.2.0]nonene Derivative Rearrangement->Product

Caption: Gold(I)-Catalyzed Cycloisomerization Pathway.

Catalytic_Hydrogenation_Workflow cluster_protocol Experimental Workflow for Catalytic Hydrogenation Start Dissolve this compound in Solvent Add_Catalyst Add Pd/C Catalyst Start->Add_Catalyst Purge Purge with H₂ Gas Add_Catalyst->Purge React Stir under H₂ Atmosphere at Room Temperature Purge->React Monitor Monitor Reaction by TLC/GC React->Monitor Filter Filter through Celite® to Remove Catalyst Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Product Bicyclo[5.2.0]nonane Concentrate->Product

Caption: Workflow for Catalytic Hydrogenation.

Suzuki_Coupling_Cycle cluster_cycle Palladium-Catalyzed Suzuki Coupling Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)-R² L₂ Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product R1X R¹-X R1X->OxAdd R2B R²-B(OR)₂ R2B->Transmetal Base Base Base->Transmetal

Caption: Generalized Suzuki Cross-Coupling Cycle.

References

Application Notes and Protocols for the Derivatization of the Bicyclo[5.2.0]nonane Skeleton

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic strategies for the construction and subsequent derivatization of the bicyclo[5.2.0]nonane skeleton, a valuable scaffold in medicinal chemistry and natural product synthesis. The protocols outlined below are based on established literature and offer a starting point for the exploration of novel derivatives for drug discovery and development.

Introduction

The bicyclo[5.2.0]nonane framework is a key structural motif found in a variety of natural products and biologically active molecules. Its unique three-dimensional architecture provides a rigid scaffold that can be functionalized to interact with biological targets with high specificity. Derivatives of bicyclo[5.2.0]nonane have shown promise in several therapeutic areas, including oncology and infectious diseases, owing to their anti-inflammatory, antibacterial, and cytotoxic properties. This document details key synthetic methodologies for accessing this bicyclic system and protocols for its further chemical modification.

Synthesis of the Bicyclo[5.2.0]nonane Skeleton

The construction of the bicyclo[5.2.0]nonane core can be efficiently achieved through intramolecular cycloaddition reactions. Notably, the microwave-assisted intramolecular [2+2] cycloaddition of alkynyl allenes stands out as a rapid and high-yielding method. Alternative approaches utilizing rhodium and gold catalysis also provide access to functionalized bicyclo[5.2.0]nonene frameworks.

Protocol 1: Microwave-Assisted Intramolecular [2+2] Cycloaddition of Alkynyl Allenes

This protocol is adapted from the work of Brummond and Chen and provides a rapid and efficient route to bicyclo[5.2.0]nona-1,7-dienes.[1][2]

Reaction Scheme:

G cluster_0 Alkynyl Allene Starting Material cluster_1 Reaction Conditions cluster_2 Bicyclo[5.2.0]nonadiene Product start R-C≡C-(CH₂)n-CH=C=CH₂ conditions Microwave Irradiation (e.g., 200 °C, 20 min) start->conditions product Bicyclo[5.2.0]nona-1,7-diene (with exocyclic methylene) conditions->product

Caption: Microwave-assisted [2+2] cycloaddition workflow.

Experimental Protocol:

A solution of the appropriate alkynyl allene (1.0 equiv) in a suitable high-boiling solvent (e.g., toluene, xylene) is prepared in a sealed microwave vessel. The reaction mixture is then subjected to microwave irradiation at a specified temperature and time (e.g., 200 °C for 20 minutes). After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired bicyclo[5.2.0]nona-1,7-diene derivative.

Quantitative Data:

Starting Material Substituent (R)Tether Length (n)ProductYield (%)Reference
H37-Methylenebicyclo[5.2.0]nona-1,8-diene85[1][2]
Ph32-Phenyl-7-methylenebicyclo[5.2.0]nona-1,8-diene90[1][2]
TMS37-Methylene-2-(trimethylsilyl)bicyclo[5.2.0]nona-1,8-diene88[1][2]
Alternative Synthetic Routes

Rhodium-Catalyzed Cycloisomerization:

Certain allenynes can undergo a rhodium(I)-catalyzed cycloisomerization to selectively form bicyclo[5.2.0]nonene skeletons. The choice of starting material and reaction conditions is crucial for directing the reaction towards the desired product.

G cluster_0 Allenyne Substrate cluster_1 Catalytic System cluster_2 Bicyclo[5.2.0]nonene Product start Substituted Allenyne catalyst Rh(I) Catalyst start->catalyst product Bicyclo[5.2.0]nonene Derivative catalyst->product G cluster_0 1,8-Enyne Substrate cluster_1 Catalytic System cluster_2 Bicyclo[5.2.0]nonene Product start 1,8-Enyne catalyst Au(I) Catalyst start->catalyst product Functionalized Bicyclo[5.2.0]nonene catalyst->product G cluster_0 Bicyclo[5.2.0]nonadiene cluster_1 Reaction Conditions cluster_2 Saturated Product start Bicyclo[5.2.0]nona-1,7-diene conditions H₂, Catalyst (e.g., Pd/C) start->conditions product Bicyclo[5.2.0]nonane conditions->product

References

Application Notes and Protocols: The Use of Bicyclo[5.2.0]non-1-ene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The bicyclo[5.2.0]nonane framework is a structural motif found in a variety of natural products and has garnered interest in medicinal chemistry due to its unique conformational properties. While derivatives of bicyclo[5.2.0]nonane have been isolated from various plant species and shown to possess a range of biological activities, the introduction of a bridgehead double bond in Bicyclo[5.2.0]non-1-ene imparts significant ring strain. This feature makes it a highly valuable tool in modern medicinal chemistry, particularly in the field of bioorthogonal chemistry. The inherent strain of the double bond allows for rapid and specific reactions under physiological conditions, making it an ideal handle for bioconjugation, drug delivery, and cellular imaging.

These application notes provide an overview of the utility of this compound and its derivatives, with a focus on its application in strain-promoted bioorthogonal reactions. Detailed protocols for synthesis and bioconjugation are provided to enable researchers to leverage the unique reactivity of this scaffold in their drug development workflows.

Application Note 1: Bioorthogonal Labeling via Strain-Promoted Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition

Background

The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful bioorthogonal ligation that occurs between an electron-deficient diene, typically a 1,2,4,5-tetrazine, and an electron-rich dienophile. The reaction rate is dramatically accelerated when a strained alkene, such as this compound, is used as the dienophile. The release of ring strain provides a significant thermodynamic driving force, enabling extremely fast and selective reactions at low concentrations and physiological temperatures without the need for a catalyst.[1] This makes the tetrazine-strained alkene ligation ideal for labeling biomolecules in complex biological media, including live cells and in vivo models.

The general reaction proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder elimination of dinitrogen gas, which renders the reaction irreversible.

Quantitative Data: Kinetics of IEDDA Reactions

The reactivity of the IEDDA reaction is highly dependent on the structure of both the tetrazine and the strained alkene. The table below summarizes the second-order rate constants for the reaction of various strained alkenes with 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine, providing a comparative measure of their reactivity. While specific kinetic data for this compound is not extensively published, its reactivity is expected to be high due to its inherent ring strain, comparable to other strained bicyclic systems.

Dienophile (Strained Alkene)AbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference Compound(s)
trans-CycloocteneTCO~ 1,000 - 3,3003,6-di-(2-pyridyl)-s-tetrazine
(1R,8S)-Bicyclo[6.1.0]non-4-eneBCN~ 8003,6-di-(2-pyridyl)-s-tetrazine
exo,exo-5-Norbornene-2,3-dimethanolNorbornene~ 1.03,6-di-(2-pyridyl)-s-tetrazine
Cyclooctene-~ 0.033,6-di-(2-pyridyl)-s-tetrazine
1-HexeneUnstrained~ 0.0013,6-di-(2-pyridyl)-s-tetrazine

Note: Reaction rates can vary based on substituents on both the tetrazine and the alkene, as well as the solvent system.

Experimental Protocols

Protocol 1: General Synthesis of a this compound Derivative

This protocol is adapted from a general procedure for the synthesis of bicyclo[n.2.0] monomers and can be used to prepare functionalized this compound scaffolds for further use.[2][3]

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • Methyl propiolate

  • Cycloheptene

  • Deionized water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Dichloromethane (CH₂Cl₂) for chromatography

Procedure:

  • To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add anhydrous AlCl₃ (0.5 equivalents).

  • Add dry benzene (e.g., 20 mL) and methyl propiolate (1.0 equivalent). Stir the mixture until a homogeneous yellow solution is formed.

  • Add cycloheptene (1.2 equivalents) to the solution.

  • Stir the resulting mixture at room temperature for 7 days. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture in an ice bath and carefully quench with deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and CH₂Cl₂) to yield the methyl bicyclo[5.2.0]non-8-ene-8-carboxylate.[2]

Protocol 2: Labeling of a Protein with a this compound-Functionalized Probe

This protocol provides a general method for the conjugation of a tetrazine-modified protein with a small molecule probe functionalized with a this compound moiety.

Materials:

  • Tetrazine-modified protein (e.g., an antibody) in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound-functionalized probe (e.g., a fluorescent dye or a drug molecule) dissolved in a compatible solvent (e.g., DMSO).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification.

  • SDS-PAGE gels and reagents for analysis.

  • Mass spectrometer for conjugate characterization.

Procedure:

  • Preparation of Reactants:

    • Prepare a solution of the tetrazine-modified protein at a concentration of 1-5 mg/mL (e.g., ~10-30 µM) in the reaction buffer.

    • Prepare a stock solution of the this compound probe (e.g., 1-10 mM) in DMSO.

  • Conjugation Reaction:

    • To the protein solution, add the this compound probe solution to achieve a final molar excess of the probe (e.g., 5-10 equivalents relative to the protein). The final concentration of DMSO should be kept below 5% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 5-30 minutes. The reaction is typically very fast and can be monitored by LC-MS or SDS-PAGE.

  • Purification:

    • Once the reaction is complete, remove the excess unreacted probe by passing the reaction mixture through a pre-equilibrated SEC column (e.g., PD-10) using the reaction buffer as the eluent.

    • Collect the fractions containing the purified protein conjugate.

  • Analysis and Characterization:

    • Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein.[4]

    • Determine the drug-to-antibody ratio (DAR) or labeling efficiency using mass spectrometry (e.g., ESI-MS) by comparing the mass of the unconjugated and conjugated protein.

    • Further characterization can be performed using techniques such as UV-Vis spectroscopy (if the probe is chromophoric) and functional assays to ensure the protein's activity is retained.[5]

Visualizations

Caption: Inverse-Electron-Demand Diels-Alder (IEDDA) reaction pathway.

ADC_Workflow cluster_antibody Antibody Preparation cluster_drug Drug Preparation cluster_conjugation Conjugation & Delivery Antibody 1. Antibody Targeting Tumor Antigen Tetrazine_Mod 2. Introduce Tetrazine Handle (e.g., via lysine modification) Antibody->Tetrazine_Mod Conjugation 5. IEDDA Reaction Tetrazine_Mod->Conjugation Drug 3. Cytotoxic Drug Alkene_Mod 4. Functionalize Drug with This compound Drug->Alkene_Mod Alkene_Mod->Conjugation ADC 6. Antibody-Drug Conjugate (ADC) Conjugation->ADC Delivery 7. Systemic Administration and Tumor Targeting ADC->Delivery

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Application Note 2: Bicyclo[5.2.0]nonane Derivatives as Natural Products

Background

The bicyclo[5.2.0]nonane scaffold is present in a number of natural products isolated from various plant species. These compounds have been reported to exhibit a range of qualitative biological activities, suggesting that this scaffold may serve as a valuable starting point for the development of new therapeutic agents. The identification of these molecules in plant extracts is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

Data Summary: Naturally Occurring Bicyclo[5.2.0]nonane Derivatives

The following table summarizes some of the naturally occurring bicyclo[5.2.0]nonane derivatives and their reported biological activities. It is important to note that these activities are generally described in the context of the entire plant extract and may not be solely attributable to the bicyclo[5.2.0]nonane compound.

Compound NameSource(s)Reported Biological Activities
Bicyclo[5.2.0]nonane, 2-methylene-4,8,8-trimethyl-4-vinyl-Stevia rebaudiana, Psidium guajavaAntimicrobial, Anti-inflammatory, Antihyperlipidemic, Potential Glucosyltransferase inhibitor
Bicyclo[5.2.0]nonane, 4-methylene-2,8,8- trimethyl-2-vinyl-Pulicaria incisaAntibacterial
This compoundMorinda citrifolia (Noni fruit)General antimicrobial and anti-inflammatory properties associated with the whole fruit extract.

Discussion

The presence of the bicyclo[5.2.0]nonane scaffold in bioactive natural products highlights its potential in drug discovery. These natural products can serve as "lead compounds" for further chemical modification and optimization to enhance their potency, selectivity, and pharmacokinetic properties. For example, the anti-inflammatory and antimicrobial activities of the trimethyl-vinyl derivative could be explored through the synthesis of analogs to establish a structure-activity relationship (SAR). Furthermore, the unique three-dimensional shape of the bicyclo[5.2.0]nonane ring system may be beneficial for binding to specific protein targets that are challenging for more planar molecules. Researchers can utilize the synthetic protocols, similar to the one described in Application Note 1, to generate a library of derivatives for biological screening.

References

Application Notes and Protocols for the Purification of Bicyclo[5.2.0]non-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bicyclo[5.2.0]non-1-ene is a bicyclic alkene of interest in synthetic organic chemistry due to its strained ring system and potential as a building block in the synthesis of more complex molecules. As with any synthetic compound, achieving high purity is crucial for its use in subsequent reactions and for accurate characterization. This document provides detailed protocols for the purification of this compound using common laboratory techniques: distillation, flash column chromatography, and preparative gas chromatography.

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₁₄[1]
Molecular Weight 122.21 g/mol [1]
CAS Number 65811-17-8[1]
Boiling Point (estimated) ~160-165 °C at 760 mmHg
Description Colorless to pale yellow liquid
Solubility Soluble in most organic solvents (e.g., hexanes, ethyl acetate, dichloromethane). Insoluble in water.

Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound following a synthetic reaction.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_product Final Product Synthesis Crude this compound (from chemical synthesis) Distillation Fractional Distillation Synthesis->Distillation Volatile impurities FlashChrom Flash Column Chromatography Synthesis->FlashChrom Non-volatile impurities PrepGC Preparative Gas Chromatography Synthesis->PrepGC High purity needed Analysis Purity Assessment (GC-MS, NMR) Distillation->Analysis FlashChrom->Analysis PrepGC->Analysis PureProduct Pure this compound (>95-99%) Analysis->PureProduct

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Fractional distillation is a suitable method for purifying this compound if the impurities have significantly different boiling points. This method is effective for removing less volatile starting materials or polymerization byproducts.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiving flask

  • Heating mantle with a stirrer

  • Thermometer

  • Vacuum pump and pressure gauge (for vacuum distillation if needed)

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently with the heating mantle.

    • Observe the temperature at the distillation head. The temperature will rise as the more volatile components begin to distill.

    • Collect any low-boiling impurities in a separate receiving flask.

    • As the temperature stabilizes near the expected boiling point of this compound (~160-165 °C at atmospheric pressure), switch to a clean, pre-weighed receiving flask.

    • Collect the fraction that distills over a narrow temperature range (e.g., 2-3 °C).

  • Completion: Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distilling flask.

  • Analysis: Analyze the collected fractions for purity using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data (Representative):

ParameterValue
Starting Material 10.0 g of crude this compound (approx. 85% pure)
Collected Fraction 7.8 g
Purity (by GC) >98%
Recovery Yield 91.8% (of theoretical pure compound)
Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is effective for separating this compound from non-volatile or more polar impurities. Due to the non-polar nature of the target compound, a non-polar solvent system is used.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or other suitable non-polar solvent)

  • Glass column with stopcock

  • Compressed air or nitrogen source with regulator

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using TLC. For a non-polar compound like this compound, 100% hexanes is a good starting point. The target compound should have an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in hexanes and pour it into the column.

    • Allow the silica to settle, and then gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of hexanes.

    • Carefully apply the sample to the top of the silica gel bed using a pipette.

  • Elution:

    • Begin eluting the column with hexanes, applying gentle pressure with compressed air or nitrogen.

    • Collect fractions in test tubes or flasks.

  • Monitoring: Monitor the elution of the compound by TLC. Spot each fraction on a TLC plate and visualize under a UV lamp or with a suitable stain (e.g., potassium permanganate).

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data (Representative):

ParameterValue
Starting Material 1.0 g of crude this compound (approx. 85% pure)
Silica Gel 40 g
Eluent 100% Hexanes
Recovered Product 0.75 g
Purity (by NMR) >99%
Recovery Yield 88.2%
Protocol 3: Purification by Preparative Gas Chromatography (Prep GC)

Preparative Gas Chromatography is a powerful technique for obtaining very high purity samples of volatile compounds.

Materials and Instrumentation:

  • Crude this compound

  • Preparative Gas Chromatograph equipped with a suitable column (e.g., non-polar stationary phase like DB-1) and a fraction collector.

  • Helium or Nitrogen as the carrier gas.

Procedure:

  • Method Development: Develop an analytical GC method to determine the retention time of this compound and to ensure separation from impurities.

  • Instrument Setup:

    • Install a preparative scale column.

    • Set the injector and detector temperatures appropriately (e.g., 200 °C).

    • Program the oven temperature to achieve good separation. A typical program might be: hold at 80 °C for 2 minutes, then ramp at 10 °C/min to 180 °C.

    • Set the carrier gas flow rate.

  • Injection and Collection:

    • Inject a small amount of the crude this compound.

    • Monitor the chromatogram and set the collection window to correspond to the peak of the target compound.

    • Perform multiple injections, with the instrument automatically collecting the desired fraction.

  • Product Recovery: After all injections are complete, recover the purified product from the collection trap.

Quantitative Data (Representative):

ParameterValue
Starting Material 200 mg of partially purified this compound (~95% pure)
Injection Volume 10 µL per injection
Number of Injections 20
Recovered Product 150 mg
Purity (by analytical GC) >99.9%
Recovery Yield 78.9%

Safety Precautions

  • This compound is a flammable liquid. Handle with care and avoid open flames.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dispose of all chemical waste according to institutional guidelines.

References

Asymmetric Synthesis of Chiral Bicyclo[5.2.0]nonane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral bicyclo[5.2.0]nonane derivatives. This structural motif is of significant interest in medicinal chemistry and drug development due to its unique three-dimensional architecture. The methodologies presented herein focus on modern catalytic approaches that afford high levels of stereocontrol.

Introduction

The bicyclo[5.2.0]nonane framework, a fused cyclobutane and cycloheptane ring system, presents a compelling scaffold for the design of novel therapeutic agents. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. However, the stereocontrolled synthesis of this bicyclic system, particularly the establishment of chiral centers, remains a significant synthetic challenge. This document outlines key enantioselective strategies for accessing these valuable building blocks, with a focus on intramolecular [2+2] cycloadditions and gold-catalyzed cycloisomerizations.

Key Synthetic Strategies

Two primary and effective strategies for the asymmetric synthesis of chiral bicyclo[5.2.0]nonane derivatives have emerged:

  • Intramolecular [2+2] Photocycloaddition: This method involves the irradiation of a tethered enone and alkene, leading to the formation of the bicyclic system. The use of chiral auxiliaries or catalysts can induce enantioselectivity in the cycloaddition process.

  • Gold(I)-Catalyzed Intramolecular [2+2] Cycloaddition of 1,8-Enynes: This powerful method utilizes the ability of gold(I) catalysts to activate the alkyne moiety of a 1,8-enyne substrate, facilitating a [2+2] cycloaddition with the tethered alkene to construct the bicyclo[5.2.0]nonane core. Chiral ligands on the gold catalyst are employed to achieve high enantioselectivity.[1][2][3][4]

Data Presentation

The following tables summarize the quantitative data for the key synthetic methods described in this document.

Table 1: Gold(I)-Catalyzed Intramolecular [2+2] Cycloaddition of 1,8-Enynes

EntrySubstrate (1,8-Enyne)Chiral LigandCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Ref.
1Phenyl-substituted(S)-DTBM-SEGPHOS5DCE60128592[1]
2Methyl-substituted(R)-BINAP5Toluene80247888[1]
3Cyclohexyl-substituted(S)-DTBM-SEGPHOS5DCE60188295[1]
4Ester-functionalized(R)-BINAP5Toluene80247585[1]

DCE = 1,2-dichloroethane

Table 2: Intramolecular [2+2] Photocycloaddition of Tethered Enones

EntrySubstrate (Tethered Enone)Chiral Auxiliary/CatalystWavelength (nm)SolventTime (h)Yield (%)de (%)ee (%)Ref.
1Cycloheptenone with acrylate tether(-)-Menthone> 300Acetonitrile486570-[5]
2Cycloheptenone with styrenyl tetherChiral Oxazaborolidine Lewis Acid350CH2Cl22472-88[6]
32-Oxabicyclo[5.2.0]nonane precursorNone (diastereoselective)Not specifiedNot specifiedNot specifiedNot specified>95-[5]

de = diastereomeric excess, ee = enantiomeric excess

Experimental Protocols

Protocol 1: Gold(I)-Catalyzed Asymmetric Intramolecular [2+2] Cycloaddition of a 1,8-Enyne

This protocol describes the general procedure for the synthesis of a chiral bicyclo[5.2.0]nonane derivative using a gold(I) catalyst with a chiral phosphine ligand.[1][2][3][4]

Materials:

  • 1,8-Enyne substrate (1.0 equiv)

  • [(S)-DTBM-SEGPHOS)AuCl] (0.05 equiv)

  • AgSbF6 (0.05 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 1,8-enyne substrate (e.g., 0.2 mmol).

  • Add anhydrous DCE (2.0 mL) and stir until the substrate is fully dissolved.

  • In a separate flame-dried vial, dissolve [(S)-DTBM-SEGPHOS)AuCl] (0.05 equiv) and AgSbF6 (0.05 equiv) in anhydrous DCE (1.0 mL). Stir this mixture in the dark for 10 minutes to generate the active catalyst.

  • Using a syringe, add the catalyst solution dropwise to the solution of the 1,8-enyne substrate.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: e.g., hexanes/ethyl acetate gradient) to afford the chiral bicyclo[5.2.0]nonane derivative.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Asymmetric Intramolecular [2+2] Photocycloaddition using a Chiral Lewis Acid

This protocol outlines a general procedure for the enantioselective synthesis of bicyclo[5.2.0]nonane derivatives via an intramolecular [2+2] photocycloaddition mediated by a chiral Lewis acid.[6]

Materials:

  • Tethered enone-alkene substrate (1.0 equiv)

  • Chiral oxazaborolidine catalyst (e.g., derived from (R)- or (S)-α,α-diphenyl-2-pyrrolidinemethanol) (0.2 equiv)

  • AlBr3 (0.2 equiv)

  • Anhydrous dichloromethane (CH2Cl2)

  • Photoreactor equipped with a 350 nm UV lamp and a cooling system

  • Pyrex glass reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add the chiral oxazaborolidine catalyst (0.2 equiv) and anhydrous CH2Cl2 under an inert atmosphere.

  • Cool the solution to -78 °C and add AlBr3 (0.2 equiv) portion-wise. Stir for 30 minutes at -78 °C to form the chiral Lewis acid complex.

  • Add a solution of the tethered enone-alkene substrate (1.0 equiv) in anhydrous CH2Cl2 to the catalyst solution at -78 °C.

  • Transfer the reaction mixture to a Pyrex photoreactor vessel.

  • Irradiate the mixture with a 350 nm UV lamp while maintaining the temperature at -78 °C.

  • Monitor the reaction by TLC. Upon consumption of the starting material (typically 24 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with CH2Cl2 (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

The following diagrams illustrate the key synthetic pathways and experimental workflows.

Gold_Catalyzed_Cycloaddition cluster_prep Catalyst Activation cluster_reaction Cycloaddition Reaction AuCl_L [(S)-DTBM-SEGPHOS]AuCl Active_Catalyst Active Gold(I) Catalyst [AuL*]SbF6 AuCl_L->Active_Catalyst - AgCl AgSbF6 AgSbF6 AgSbF6->Active_Catalyst Coordination Gold-Alkyne Complex Active_Catalyst->Coordination Coordination to Alkyne AgCl AgCl ppt. Enyne 1,8-Enyne Substrate Enyne->Coordination Cyclization [2+2] Cycloaddition Coordination->Cyclization Cyclization->Active_Catalyst Catalyst Regeneration Product Chiral Bicyclo[5.2.0]nonane Cyclization->Product

Caption: Gold(I)-Catalyzed Asymmetric [2+2] Cycloaddition Workflow.

Photocycloaddition_Workflow start Start prep_catalyst Prepare Chiral Lewis Acid (Oxazaborolidine + AlBr3) start->prep_catalyst add_substrate Add Tethered Enone Substrate at -78 °C prep_catalyst->add_substrate irradiate Irradiate with 350 nm UV Light at -78 °C add_substrate->irradiate quench Quench Reaction (aq. NaHCO3) irradiate->quench workup Aqueous Workup and Extraction quench->workup purify Flash Column Chromatography workup->purify product Chiral Bicyclo[5.2.0]nonane Product purify->product

Caption: Asymmetric Intramolecular [2+2] Photocycloaddition Experimental Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bicyclo[5.2.0]non-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[5.2.0]non-1-ene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing the this compound ring system?

The synthesis of the this compound core structure presents several challenges, primarily related to ring strain and the selective formation of the desired isomer. Key difficulties include:

  • Ring Strain: The fused cyclobutene and cycloheptane rings result in significant ring strain, making the molecule susceptible to rearrangements and decomposition under harsh reaction conditions.

  • Competing Reactions: Intramolecular reactions aimed at forming the bicyclic system can often lead to a mixture of products, including isomers and byproducts from competing reaction pathways. For instance, in cycloaddition reactions, achieving the desired regioselectivity can be challenging.

  • Precursor Availability: The synthesis often requires specialized starting materials that may not be commercially available and necessitate multi-step preparations.

  • Purification: The potential for isomerization and the presence of closely related byproducts can complicate the purification of the final product.

Q2: What are the most common synthetic strategies to access the Bicyclo[5.2.0]nonane core?

Several synthetic strategies have been explored to construct the bicyclo[5.2.0]nonane framework. The most prevalent methods include:

  • Intramolecular [2+2] Cycloaddition: This is a powerful method for forming the four-membered ring. Typically, this involves the reaction of an allene with an alkyne tethered by a suitable chain. Microwave-assisted intramolecular [2+2] cycloaddition of alkynyl allenes has been shown to be an efficient route to bicyclo[5.2.0]nona-1,7-dienes.[1]

  • Tandem Rearrangement/Cycloaddition Reactions: A one-pot approach involving a[2][2]-sigmatropic rearrangement of dipropargylphosphonates followed by a cobalt-catalyzed intramolecular [2+2] cycloaddition has been developed to synthesize bicyclo[5.2.0]phosphonates.[3] This demonstrates the feasibility of cascade reactions to build the core structure.

  • Dehalogenation of Dihalocycloheptenes: The dehalogenation of 1,7-dihalocycloheptenes can generate a reactive cyclohepta-1,2-diene intermediate, which can then undergo cycloaddition with an appropriate trapping agent, such as styrene, to yield derivatives like 8-phenylthis compound.

  • Ring Expansion Reactions: While less common for the direct synthesis of the ene form, ring expansion of smaller bicyclic systems can be a viable route to the saturated bicyclo[5.2.0]nonane skeleton.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.

Problem 1: Low Yield of the Desired this compound Product in [2+2] Cycloaddition Reactions.
Potential Cause Troubleshooting Suggestion
Inefficient Cycloaddition Optimize reaction temperature and time. Microwave irradiation has been shown to significantly improve yields and reduce reaction times for intramolecular [2+2] allenic cycloadditions.[1]
Substrate Decomposition Use milder reaction conditions. If using thermal methods, consider lowering the temperature and extending the reaction time. For catalyzed reactions, screen different catalysts and ligands to find one that operates under milder conditions.
Incorrect Regioselectivity The regioselectivity of the cycloaddition can be influenced by the substitution pattern on the allene and alkyne. Modify the electronic and steric properties of the substituents to favor the desired regioisomer.
Competing Polymerization Use high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This can be achieved by slow addition of the substrate to the reaction mixture.
Problem 2: Formation of Multiple Isomers and Byproducts.
Potential Cause Troubleshooting Suggestion
Lack of Stereocontrol For reactions involving chiral centers, the use of chiral catalysts or auxiliaries can induce stereoselectivity. In some cases, the transfer of chirality from a chiral allene to the cycloadduct is possible, though this can be dependent on the steric bulk of the substituents.
Unwanted Side Reactions Analyze the byproducts to understand the competing reaction pathways. This may reveal the need to protect certain functional groups or to choose a more selective reagent or catalyst. For example, in the synthesis of bicyclo[5.2.0]phosphonates, the substitution pattern on the alkyne can switch the reaction pathway from an allene-allene to an allene-alkyne cycloaddition.[3]
Product Isomerization The final product may be unstable under the reaction or workup conditions. It is crucial to perform the workup at low temperatures and to use mild purification techniques, such as flash column chromatography on neutral silica gel.

Experimental Protocols

Synthesis of Bicyclo[5.2.0]nona-1,7-dienes via Microwave-Assisted Intramolecular [2+2] Allenic Cycloaddition

This protocol is adapted from the work of Brummond and Chen for the synthesis of related bicyclic systems.[1]

Starting Material: A suitably substituted alkynyl allene.

Reaction Conditions:

ParameterValue
Solvent Toluene or Dioxane
Temperature 180-200 °C
Time 15-30 minutes
Apparatus Sealed tube in a microwave reactor

Procedure:

  • A solution of the alkynyl allene in the chosen solvent is prepared in a microwave-safe reaction vessel.

  • The vessel is sealed and placed in the microwave reactor.

  • The reaction mixture is irradiated at the specified temperature for the designated time.

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Note: The optimal temperature and time will vary depending on the specific substrate. It is recommended to perform small-scale optimization experiments.

Visualizing Reaction Pathways

To aid in understanding the synthetic strategies, the following diagrams illustrate key reaction pathways.

G cluster_0 Intramolecular [2+2] Cycloaddition cluster_1 Tandem Rearrangement/Cycloaddition A Alkynyl Allene B Bicyclo[5.2.0]nona-1,7-diene A->B Microwave Irradiation C Dipropargylphosphonate D Allene Intermediate C->D [3,3]-Sigmatropic Rearrangement (Ag catalyst) E Bicyclo[5.2.0]phosphonate D->E [2+2] Cycloaddition (Co catalyst)

Caption: Synthetic routes to the Bicyclo[5.2.0]nonane core.

Data Summary

The following table summarizes representative yields for the synthesis of bicyclo[5.2.0]nonane derivatives from the literature.

Synthetic Method Starting Material Product Yield (%) Reference
Microwave-Assisted Intramolecular [2+2] CycloadditionAlkynyl AllenesBicyclo[5.2.0]nonadienesHighBrummond & Chen, 2005[1]
Tandem[2][2]-Sigmatropic Rearrangement/[2+2] CycloadditionDipropargylphosphonatesBicyclo[5.2.0]phosphonatesGoodZhao et al., 2020[3]
Dehalogenation/Cycloaddition1,7-Dichlorocycloheptene and Styrene8-Phenylthis compound30Science of Synthesis, Vol. 44

References

Technical Support Center: Bicyclo[5.2.0]non-1-ene Cycloadditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bicyclo[5.2.0]non-1-ene cycloadditions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in cycloadditions involving this compound and related strained alkenes?

A1: Due to the inherent ring strain, this compound is highly reactive and susceptible to several competing reaction pathways. The most frequently encountered side reactions include:

  • Dimerization: Strained alkenes can undergo self-cycloaddition, leading to the formation of dimeric products. This process is often thermally or photochemically initiated. The dimerization can proceed via a triplet state mechanism involving a 1,4-biradical intermediate.[1]

  • Rearrangement: The bicyclo[5.2.0]nonane skeleton can undergo thermal rearrangements. For instance, substituted bicyclo[5.2.0]nona-trienes have been shown to rearrange to isomeric bicyclo[6.1.0]nona-trienes.[1][2] While the specific rearrangement pathways for this compound itself are not extensively detailed in the provided results, the potential for skeletal isomerization under thermal stress is a key consideration.

  • Competing Cycloaddition Pathways: When using multifunctional substrates, alternative cycloaddition pathways may compete with the desired reaction. For example, in tandem reactions designed to form bicyclo[5.2.0] systems, different modes of cycloaddition (e.g., allene-allene vs. allene-alkyne) can occur depending on the substrate's substitution pattern.[3]

  • Formal Electrocyclic Ring Opening: Under photochemical conditions (e.g., far-UV irradiation), related bicyclic systems like bicyclo[5.2.0]non-8-ene can undergo ring-opening to form cyclononadiene derivatives.[4]

Q2: My reaction yield is low, and I've identified a significant amount of a higher molecular weight byproduct. What is the likely cause?

A2: The formation of a higher molecular weight byproduct, often with double the mass of your starting alkene, strongly suggests dimerization. This is a common side reaction for strained alkenes.[1] Dimerization can be favored by:

  • High Concentrations: Increased proximity of the alkene molecules favors self-reaction.

  • Elevated Temperatures: Thermal energy can provide the activation energy needed for dimerization.

  • Photochemical Conditions: In the absence of a suitable reaction partner, UV irradiation can promote dimerization.[4]

Q3: I've isolated a product with the correct mass, but the spectroscopic data (NMR, IR) does not match the expected cycloaddition product. What could have happened?

A3: This scenario points towards the formation of an isomeric product, likely through a rearrangement reaction. The bicyclo[5.2.0] framework is susceptible to skeletal rearrangements, especially under thermal conditions, which can lead to different bicyclic systems.[1][2] It is crucial to perform thorough structural characterization (e.g., 2D NMR, X-ray crystallography if possible) to identify the unexpected isomer.

Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving specific issues.

Issue 1: Poor Yield of Desired Cycloadduct and Formation of Byproducts

If you are experiencing low yields of your target molecule, use the following diagnostic workflow to identify the potential cause and find a solution.

G start Low Yield of Cycloaddition Product check_byproduct Characterize Byproduct(s) (e.g., MS, NMR) start->check_byproduct is_dimer Byproduct MW ≈ 2x This compound MW? check_byproduct->is_dimer is_isomer Byproduct MW matches expected product but spectra differ? is_dimer->is_isomer No dimer_cause Likely Issue: Dimerization is_dimer->dimer_cause Yes isomer_cause Likely Issue: Rearrangement is_isomer->isomer_cause Yes other_cause Other issues: - Decomposition - Competing pathways is_isomer->other_cause No solution_dimer Troubleshooting for Dimerization: - Lower reaction concentration - Reduce reaction temperature - Use dienophile in excess - Re-evaluate catalyst/solvent dimer_cause->solution_dimer solution_isomer Troubleshooting for Rearrangement: - Lower reaction temperature - Reduce reaction time - Investigate alternative catalysts that operate at lower temps isomer_cause->solution_isomer

Caption: Troubleshooting workflow for low-yield cycloadditions.

Experimental Protocols & Data

Protocol 1: General Procedure for Metal-Catalyzed [2+2] Cycloaddition to form a Bicyclo[5.2.0] System

This protocol is adapted from a tandem[5][5]-sigmatropic rearrangement/[2+2] cycloaddition forming bicyclo[5.2.0]phosphonates and serves as a representative example of conditions that can be optimized for related cycloadditions.[3][6]

  • Preparation: To a flame-dried reaction vessel under a nitrogen atmosphere, add the starting materials (e.g., dipropargylphosphonate, 0.1 mmol).

  • Catalyst Addition: Add the silver catalyst (e.g., AgBF₄, 5 mol%) and the cobalt co-catalyst (e.g., Co(OAc)₂, 5 mol%).[3][6]

  • Solvent: Add the appropriate solvent (e.g., 1,2-dichloroethane) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to isolate the bicyclo[5.2.0]nonane product.

Data Presentation: Optimization of Catalyst for Bicyclo[5.2.0]nonane Formation

The following table summarizes the optimization of a cobalt co-catalyst in a silver-catalyzed tandem reaction to form a bicyclo[5.2.0]cyclobutane product. This illustrates how catalyst choice can significantly impact yield and reduce side reactions.[3][6]

EntrySilver CatalystCobalt Co-catalystCatalyst Loading (mol%)Yield (%)
1AgBF₄1062
2AgBF₄Cu(OAc)₂1069
3AgBF₄Ni(OAc)₂·4H₂O1065
4AgBF₄Co(acac)₂1027
5AgBF₄Co(acac)₃1069
6AgBF₄Co(OAc)₂1090
7AgBF₄Co(OAc)₂599
8Co(OAc)₂10No Reaction

Data adapted from a study on the synthesis of bicyclo[5.2.0]phosphonates.[3][6] The data shows that Co(OAc)₂ is a superior co-catalyst for this specific transformation, and lowering the catalyst loading can further improve the yield, possibly by minimizing side product formation.[6]

Reaction Pathway Visualizations

The following diagram illustrates the desired cycloaddition pathway of this compound against potential side reaction pathways.

G cluster_main Desired Reaction cluster_side Side Reactions start This compound + Dienophile product [x+2] Cycloadduct start->product Cycloaddition rearranged Rearranged Isomer product->rearranged Thermal Rearrangement dimer Dimerization Product start2 This compound start2->dimer Self-reaction (High Temp/Conc.)

Caption: Competing pathways in this compound reactions.

References

Technical Support Center: Synthesis of Bicyclo[5.2.0]non-1-ene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Bicyclo[5.2.0]nonane skeletons, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the Bicyclo[5.2.0]nonane core?

A1: The Bicyclo[5.2.0]nonane core is typically synthesized through several key strategies. The most prominent method is the intramolecular [2+2] cycloaddition of allene-ynes, which can be induced thermally or with microwave assistance to form bicyclo[5.2.0]nona-1,7-dienes.[1][2] Another approach involves a local desymmetrizing intramolecular aldol reaction, which has been successfully used to install the strained bicyclo[5.2.0]nonene motif within complex natural product syntheses.[3] Additionally, tandem reactions, such as a[4][4]-sigmatropic rearrangement followed by a [2+2] cycloaddition of dipropargylphosphonates, have been developed to produce functionalized bicyclo[5.2.0]phosphonates.[5]

Q2: Which synthetic route is most commonly used for preparing Bicyclo[5.2.0]nonadiene derivatives?

A2: The thermal intramolecular [2+2] cycloaddition of allene-ynes is a highly effective and straightforward method for creating bicyclo[5.2.0]nona-1,7-dienes.[2] This reaction is typically achieved by refluxing the allene-yne substrate in a high-boiling solvent like xylene or mesitylene.[6] The reaction proceeds through a formal [2+2] cycloaddition where the distal double bond of the allene moiety selectively participates.[2]

Q3: What key factors influence the yield and selectivity of these cycloaddition reactions?

A3: Several factors are critical. For thermal [2+2] cycloadditions of allene-ynes, reaction temperature and solvent choice are paramount.[6] The substitution pattern on the allene-yne substrate can also influence the reaction's facility and regioselectivity.[7] In reactions involving catalysts, such as the tandem[4][4]/[2+2] cycloaddition, the choice of metal co-catalyst can dramatically improve yields.[5] For aldol-based strategies, the selection of the base (e.g., LDA, KHMDS, t-BuOK) and precise temperature control are crucial for avoiding starting material decomposition and improving conversion rates.[3]

Troubleshooting Guide

Problem: I am observing low or no conversion of my allene-yne starting material during thermal [2+2] cycloaddition.

  • Possible Cause 1: Insufficient Thermal Energy. The intramolecular cycloaddition requires a significant activation energy.

    • Solution: Ensure the reaction is heated to a sufficiently high temperature. Solvents like xylene (boiling point ~140°C) or mesitylene (boiling point ~165°C) are often used to achieve the necessary reflux temperatures.[2][6] If your current solvent's boiling point is lower, consider switching to a higher-boiling alternative.

  • Possible Cause 2: Reaction Time is Too Short. The reaction may be slow to proceed to completion.

    • Solution: Monitor the reaction over a longer period using techniques like TLC or GC-MS. Extend the reaction time until starting material consumption has plateaued.

  • Possible Cause 3: Substrate Stability. Your allene-yne substrate may be degrading under the harsh thermal conditions.

    • Solution: Confirm the stability of your starting material at the target temperature. If it is degrading, a lower temperature for a longer duration or an alternative synthetic route, such as a microwave-assisted cycloaddition, might be necessary.[1]

Troubleshooting_Low_Conversion start Low or No Conversion cause1 Insufficient Temperature? start->cause1 cause2 Reaction Time Too Short? start->cause2 cause3 Catalyst Inefficiency? start->cause3 solution1 Increase temperature or use higher-boiling solvent (e.g., xylene, mesitylene). cause1->solution1 YES solution2 Extend reaction time and monitor via TLC/GC. cause2->solution2 YES solution3 Screen co-catalysts (e.g., Ag/Co systems). cause3->solution3 YES

Problem: My yield is poor due to the formation of multiple side products.

  • Possible Cause 1: Competing Reaction Pathways. Photochemical reactions, in particular, are known to produce side products through alternative pathways like electrocyclic ring opening or cycloreversion.[7] Thermal reactions can also have competing pathways.

    • Solution: For photochemical reactions, the use of a triplet sensitizer can sometimes favor a specific pathway, like intramolecular [2+2] cycloaddition, over others.[7] For thermal reactions, ensure that the substrate is designed to favor the desired cycloaddition. The "rule of five" often predicts the favored mode of cyclization.[7]

  • Possible Cause 2: Incorrect Regioselectivity. Substituents on the starting material can direct the reaction to an undesired regioisomer.

    • Solution: Analyze the structure of your side products to understand the competing reaction. It may be necessary to redesign the substrate by altering substituent positions to favor the desired bond formation. Studies have shown that for allene-yne cycloadditions, the distal double bond of the allene is typically the one that reacts.[2]

Reaction_Pathways cluster_main Reaction Pathways Start Allene-Yne Substrate Desired Desired Product: Bicyclo[5.2.0]nonadiene (via [2+2] Cycloaddition) Side1 Side Product 1: Dimerization Side2 Side Product 2: Rearrangement

Problem: I am attempting an intramolecular aldol reaction to form the bicyclo[5.2.0]nonene ring, but my starting material is decomposing.

  • Possible Cause 1: The Base is Too Harsh or Non-Optimal. Strong bases can cause decomposition, especially at elevated temperatures.

    • Solution: The choice of base is critical. In the synthesis of harziane diterpenoids, switching from LDA to KHMDS or t-BuOK significantly improved the yield and prevented decomposition.[3] A screening of different bases is highly recommended.

  • Possible Cause 2: The Reaction Temperature is Incorrect. Aldol reactions are highly sensitive to temperature.

    • Solution: Optimize the reaction temperature. While higher temperatures can sometimes drive the reaction to completion, they can also lead to degradation. A systematic study of temperature effects is crucial. For example, one study found that increasing the temperature from -78°C to reflux was necessary for product formation, but further optimization of the base was required to achieve a high yield.[3]

Data on Yield Optimization

Effective yield improvement often requires systematic screening of reaction parameters. The tables below summarize optimization data from published syntheses of Bicyclo[5.2.0]nonane cores.

Table 1: Optimization of Intramolecular Aldol Reaction for Bicyclo[5.2.0]nonene Formation [3]

EntryBaseTemperature (°C)SolventYield (%)
1LiHMDS-78THFLow Conversion
2LiHMDSrefluxTHF15
3LDArefluxTHF30
4KHMDS20THF47
5t-BuOK20THF50
6t-BuOK20 (1.2g scale)THF74

Table 2: Catalyst Optimization for Tandem[4][4]/[2+2] Cycloaddition [5]

EntryCatalystCo-catalystYield of Bicyclo[5.2.0] Product (%)
1AgOAcNoneModerate
2AgOAcCu(OAc)₂71
3AgOAcNi(OAc)₂80
4AgOAcFe(OAc)₂85
5AgOAcCo(OAc)₂90
6NoneCo(OAc)₂0

Experimental Protocols

Protocol 1: General Procedure for Thermal Intramolecular [2+2] Cycloaddition of an Allene-Yne [2][6]

  • Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the allene-yne substrate in anhydrous xylene (or mesitylene) to a concentration of approximately 0.01-0.05 M.

  • Inert Atmosphere: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired bicyclo[5.2.0]nona-1,7-diene.

Experimental_Workflow prep 1. Preparation - Dissolve allene-yne in xylene - Flame-dried flask inert 2. Inert Atmosphere - Purge with Ar or N2 prep->inert react 3. Reaction - Heat to reflux inert->react monitor 4. Monitoring - TLC or GC analysis react->monitor workup 5. Workup - Cool to RT - Remove solvent monitor->workup Reaction Complete purify 6. Purification - Column Chromatography workup->purify product Final Product purify->product

Protocol 2: Optimized Intramolecular Aldol Condensation [3]

  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add a solution of the diketone precursor in anhydrous THF.

  • Cooling: Cool the solution to the optimized temperature (e.g., 20°C).

  • Base Addition: Add a solution of potassium tert-butoxide (t-BuOK) in THF dropwise to the stirred reaction mixture.

  • Reaction: Stir the reaction at this temperature and monitor its progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the bicyclo[5.2.0]nonene product.

References

Purification techniques for removing impurities from Bicyclo[5.2.0]non-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Bicyclo[5.2.0]non-1-ene. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of bicyclic alkenes like this compound may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomers: Structural or stereoisomers of this compound that may form under the reaction conditions.

  • Solvent residues: Residual solvents from the reaction or workup.

  • Byproducts: Products from side reactions, such as dimerization or polymerization of the alkene.

  • Reagents: Leftover catalysts or reagents used in the synthesis.

Q2: Which purification techniques are most suitable for this compound?

A2: The choice of purification technique depends on the nature of the impurities and the scale of the purification.

  • Fractional Distillation: Ideal for separating volatile impurities with different boiling points from the desired product.

  • Column Chromatography: A versatile technique for separating compounds based on their polarity. It is effective for removing non-volatile impurities and isomers.

  • Recrystallization: Generally less common for low-melting, non-polar compounds like this compound, but may be applicable for solid derivatives.

Q3: How can I assess the purity of my this compound sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of volatile compounds like this compound.[1][2][3] It provides information on the number of components in the sample and their relative abundance, and the mass spectrum can help in identifying the impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine purity by identifying characteristic peaks of the product and any impurities.

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of components (broad boiling point range).

Possible Cause Solution
Insufficient column efficiency (too few theoretical plates).Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).[4][5]
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow and steady distillation is crucial for good separation.
Fluctuations in heat supply.Use a heating mantle with a stirrer or an oil bath for uniform heating.
Poor insulation of the column.Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss to the surroundings.

Problem: Product is contaminated with a higher-boiling impurity.

Possible Cause Solution
"Bumping" of the liquid in the distillation flask.Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.
Distillation carried out to dryness.Stop the distillation before the flask is completely dry to prevent higher-boiling impurities from being carried over.
Column Chromatography

Problem: Poor separation of spots on the column (co-elution).

Possible Cause Solution
Inappropriate solvent system (eluent).Optimize the eluent system using thin-layer chromatography (TLC) first. For non-polar compounds like this compound, a non-polar solvent system (e.g., hexanes or petroleum ether) is a good starting point. Gradually increase the polarity if necessary.
Column is overloaded with the sample.Use a larger column or reduce the amount of crude product loaded onto the column. A general rule is to use about 20-100 g of silica gel for every 1 g of crude mixture.
Column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. "Slurry packing" is often the preferred method.
Elution is too fast.Decrease the flow rate of the eluent to allow for proper partitioning of the compounds between the stationary and mobile phases.

Problem: The desired compound is not eluting from the column.

Possible Cause Solution
The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, start with 100% hexanes and slowly add a more polar solvent like ethyl acetate or dichloromethane.
The compound has decomposed on the silica gel.This compound may be sensitive to acidic silica gel. Consider using neutral or deactivated silica gel, or a different stationary phase like alumina.
Recrystallization (for solid derivatives)

Problem: No crystals form upon cooling.

Possible Cause Solution
Too much solvent was used.Evaporate some of the solvent to concentrate the solution and then try cooling again.
The solution is supersaturated but nucleation has not occurred.Try scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.[6] Add a "seed crystal" of the pure compound if available.[7]
The compound is "oiling out" instead of crystallizing.Reheat the solution and add a small amount of a solvent in which the compound is less soluble to decrease the overall solvent power. Allow to cool slowly.

Problem: Low recovery of the purified product.

Possible Cause Solution
Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the solid.
The crystals were filtered while the solution was still warm.Ensure the solution has cooled completely (an ice bath can be used) before filtration to maximize crystal formation.
The compound is significantly soluble in the cold solvent.Cool the solution in an ice-salt bath to a lower temperature. Use a minimal amount of ice-cold solvent for washing the crystals.

Data Presentation

Due to the limited availability of specific quantitative data for the purification of this compound in the public domain, the following tables present illustrative data based on general principles for purifying a volatile bicyclic alkene. This data is for demonstration purposes only.

Table 1: Illustrative Purity and Yield for Fractional Distillation of this compound

FractionBoiling Range (°C)Volume (mL)Purity by GC-MS (%)Notes
155-65585Contains lower-boiling impurities.
265-684098Main product fraction.
368-75890Contains higher-boiling impurities.
Residue>752-High concentration of impurities.

Table 2: Illustrative Purity and Yield for Column Chromatography of this compound

Fraction NumbersEluent System (Hexane:EtOAc)Volume (mL)Purity by GC-MS (%)Notes
1-5100:05095Elution of non-polar impurities.
6-1599:110099.5Main product fraction.
16-2095:55080Elution of more polar impurities.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the purification of this compound. Specific conditions may need to be optimized based on the crude sample.

Protocol 1: Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Sample Preparation: Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Distillation: Begin heating the flask gently. As the liquid boils, the vapor will rise through the fractionating column.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound. It is advisable to collect an initial "forerun" of lower-boiling impurities and to stop the distillation before all the liquid has evaporated to avoid collecting higher-boiling impurities.

  • Analysis: Analyze the purity of the collected fractions using GC-MS.

Protocol 2: Column Chromatography
  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Start with a non-polar solvent and gradually increase the polarity if necessary.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Monitor the composition of the fractions using TLC. Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Mandatory Visualizations

Purification_Workflow cluster_start Crude this compound cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Product Crude Product Fractional Distillation Fractional Distillation Crude Product->Fractional Distillation Volatile Impurities Column Chromatography Column Chromatography Crude Product->Column Chromatography Non-volatile or Isomeric Impurities GC-MS GC-MS Fractional Distillation->GC-MS NMR NMR Fractional Distillation->NMR Column Chromatography->GC-MS Column Chromatography->NMR Pure this compound Pure this compound GC-MS->Pure this compound Purity > 98% NMR->Pure this compound Confirms Structure

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Potential Solutions Impure Product Impure Product Poor Separation Poor Separation Impure Product->Poor Separation Low Yield Low Yield Impure Product->Low Yield Decomposition Decomposition Impure Product->Decomposition Optimize Technique Optimize Technique Poor Separation->Optimize Technique e.g., different column/eluent Adjust Conditions Adjust Conditions Low Yield->Adjust Conditions e.g., temperature, time Change Method Change Method Decomposition->Change Method e.g., milder purification

Caption: A logical troubleshooting guide for purification issues.

References

Technical Support Center: Bicyclo[5.2.0]non-1-ene Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bicyclo[5.2.0]non-1-ene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and subsequent reactions of this highly strained alkene.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features and properties of this compound?

A1: this compound is a bicyclic alkene with a molecular formula of C₉H₁₄ and a molecular weight of 122.21 g/mol .[1] Its structure consists of a seven-membered ring fused to a four-membered ring, with the double bond at the bridgehead position, contributing to significant ring strain. This inherent strain makes it a reactive species, prone to reactions that relieve this strain, such as cycloadditions and ring-opening reactions.

PropertyValue
Molecular FormulaC₉H₁₄
Molecular Weight122.21 g/mol [1]
IUPAC NameThis compound[1]
CAS Number65811-17-8[1]

Q2: How can I synthesize this compound?

A2: The synthesis of this compound and its derivatives can be achieved through various methods, with intramolecular [2+2] cycloaddition reactions being a prominent strategy. One common approach involves the thermal or metal-catalyzed cyclization of allene-ynes. For instance, allene-ynes with a phenylsulfonyl group have been shown to undergo thermal [2+2] cycloaddition to form bicyclo[5.2.0]nona-1,7-dienes upon refluxing in xylene or mesitylene.[2][3] Molybdenum-catalyzed intramolecular allene-alkyne cycloadditions have also been successfully employed to generate similar bicyclic systems.[4]

Q3: What are the typical reactions that this compound undergoes?

A3: Due to its high ring strain, this compound is susceptible to a variety of chemical transformations. Key reactions include:

  • Cycloaddition Reactions: It can participate in [2+2] cycloadditions with various dienophiles. These reactions are often driven by the release of strain energy.

  • Ring-Opening Reactions: Under thermal or photochemical conditions, the cyclobutene ring can undergo electrocyclic ring-opening to form a cyclononadiene system.

  • Rearrangement Reactions: Acid-catalyzed or thermal rearrangements can lead to the formation of other bicyclic or monocyclic isomers. The oxy-Cope rearrangement is a notable example in related systems where a hydroxyl group is present.[5]

Q4: How should I handle and store this compound?

A4: As a strained alkene, this compound may be sensitive to heat, light, and acid. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to prevent degradation or polymerization. When used in reactions, it is best to use freshly prepared or purified material.

Troubleshooting Guides

Synthesis & Purification

Q5: My intramolecular [2+2] cycloaddition to form the bicyclo[5.2.0]nonane skeleton is giving a low yield. What are the possible causes and solutions?

A5: Low yields in intramolecular [2+2] cycloadditions can stem from several factors. Here are some common issues and troubleshooting steps:

  • Incorrect Reaction Temperature: Thermal cycloadditions are sensitive to temperature. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition or side reactions. It is crucial to carefully control the reflux temperature of the solvent (e.g., xylene or mesitylene).[2][3]

  • Catalyst Inactivity (for metal-catalyzed reactions): If using a metal catalyst, such as a molybdenum complex, ensure it is active.[4] Old or improperly stored catalysts can lose their efficacy. Consider using a freshly opened bottle or purifying the catalyst before use.

  • Substrate Purity: Impurities in the allene-yne starting material can interfere with the reaction. Ensure the precursor is of high purity, and consider re-purification if necessary.

  • Solvent Choice: The choice of solvent can influence the reaction outcome. High-boiling, non-polar solvents like xylene or mesitylene are often used for thermal cycloadditions to achieve the necessary temperatures.[2][3]

  • Side Reactions: The strained nature of the product can make it susceptible to further reactions under the reaction conditions. Monitor the reaction progress by TLC or GC-MS to identify the optimal reaction time and minimize the formation of byproducts.

Q6: I am observing the formation of unexpected isomers or byproducts during my synthesis. How can I identify and minimize them?

A6: The formation of isomers and byproducts is a common challenge when working with strained ring systems.

  • Isomerization: this compound and its derivatives can undergo isomerization to more stable forms. For example, under certain conditions, a shift of the double bond or a ring-opening to a diene can occur. Careful analysis of spectroscopic data (¹H NMR, ¹³C NMR) can help identify these isomers.

  • Side Reactions: Common side reactions include polymerization, especially if trace acids are present, and rearrangements. To minimize these, ensure all glassware is dry and reactions are run under an inert atmosphere. The use of radical inhibitors can sometimes be beneficial if radical-mediated side reactions are suspected.

  • Purification Challenges: The desired product may have similar polarity to some byproducts, making purification by column chromatography difficult. Consider using alternative purification techniques such as preparative TLC, HPLC, or distillation under reduced pressure if the compound is thermally stable enough.

Experimental Protocols & Methodologies

Protocol 1: Thermal Intramolecular [2+2] Cycloaddition of an Allene-Yne

This protocol is adapted from general procedures for the synthesis of bicyclo[m.2.0] frameworks.[2][3]

Objective: To synthesize a bicyclo[5.2.0]nonadiene derivative via thermal intramolecular [2+2] cycloaddition.

Materials:

  • Appropriate allene-yne precursor with a three-atom tether between the allene and alkyne moieties.

  • High-purity, dry xylene or mesitylene.

  • Round-bottom flask with a reflux condenser.

  • Inert atmosphere setup (e.g., nitrogen or argon line).

  • Heating mantle and magnetic stirrer.

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel).

Procedure:

  • Dissolve the allene-yne precursor in dry xylene (or mesitylene) in a round-bottom flask under an inert atmosphere. The concentration is typically in the range of 0.01-0.1 M to favor intramolecular cyclization over intermolecular reactions.

  • Heat the solution to reflux with vigorous stirring. The required temperature will depend on the solvent (xylene: ~140 °C; mesitylene: ~165 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from a few hours to overnight, depending on the substrate.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired bicyclo[5.2.0]nonadiene derivative.

  • Characterize the product using NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Visualizations

Experimental Workflow: Thermal [2+2] Cycloaddition

G cluster_0 Reaction Setup cluster_1 Cycloaddition cluster_2 Workup & Purification cluster_3 Analysis A Dissolve Allene-Yne in Dry Xylene B Establish Inert Atmosphere (N2/Ar) A->B C Heat to Reflux (~140 °C) B->C D Monitor by TLC/GC-MS C->D E Cool to Room Temp D->E F Solvent Evaporation E->F G Column Chromatography F->G H Characterization (NMR, IR, MS) G->H

Caption: Workflow for the thermal intramolecular [2+2] cycloaddition.

Signaling Pathway: Potential Side Reactions

G Start Allene-Yne Precursor Desired This compound Derivative Start->Desired Intramolecular [2+2] Cycloaddition Side1 Polymerization Start->Side1 Trace Acid/ High Temp Side3 Intermolecular Dimerization Start->Side3 High Concentration Side2 Ring-Opening to Diene Desired->Side2 Excessive Heat/ Photolysis

Caption: Potential reaction pathways and side products in the synthesis.

References

Characterization issues of Bicyclo[5.2.0]non-1-ene products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of Bicyclo[5.2.0]non-1-ene and its derivatives. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the analysis of these unique bicyclic alkenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in characterizing this compound products?

A1: The primary challenges in characterizing this compound products stem from their strained ring system and potential for isomerization. Key issues include:

  • Isomer Contamination: Synthesis of this compound can often lead to a mixture of isomers, which can be difficult to separate and distinguish analytically.

  • Spectral Complexity: The 1H NMR spectra can be complex due to overlapping signals of the aliphatic protons and the rigid, non-planar structure of the bicyclic system.

  • Instability: The strained nature of the molecule can make it susceptible to rearrangement or degradation under certain analytical conditions, such as high temperatures in a GC inlet or the presence of acidic or basic modifiers in chromatography.

  • Ambiguous Mass Spectrometry Fragmentation: The fragmentation patterns in mass spectrometry can be similar for different isomers, making definitive identification challenging without authentic reference standards.

Q2: My 1H NMR spectrum shows more signals than expected for my this compound derivative. What could be the cause?

A2: The presence of extra signals in your 1H NMR spectrum can be attributed to several factors:

  • Presence of Isomers: Your product may be a mixture of stereoisomers or constitutional isomers formed during the synthesis. For example, thermal or acid-catalyzed isomerization can occur.[1]

  • Impurities: Residual starting materials, reagents (e.g., solvents, catalysts), or byproducts from side reactions can contribute to extra peaks. Common impurities from synthetic preparations should be considered.

  • Conformational Isomers: At low temperatures, the interconversion between different conformers of the bicyclic ring system might be slow on the NMR timescale, leading to the observation of separate signals for each conformer.

  • Degradation: The compound may have partially degraded during storage or sample preparation, leading to the formation of new species.

Q3: The mass spectrum of my product shows a molecular ion peak corresponding to this compound, but the fragmentation pattern is confusing. How can I confirm the structure?

A3: While mass spectrometry provides the molecular weight, confirming the specific bicyclic structure requires careful analysis and potentially additional experiments:

  • Reference Spectra: Compare your experimental mass spectrum with a known spectrum of this compound if available from a spectral database.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can confirm the elemental composition of your molecular ion and key fragments, helping to rule out isobaric impurities.

  • Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and fragmenting it further, you can obtain a more detailed fragmentation pattern that may be more specific to the this compound skeleton.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with MS allows for the separation of isomers before they enter the mass spectrometer. Different isomers will likely have different retention times, aiding in their identification. Pay attention to the GC conditions to avoid on-column isomerization.[2][3]

  • Complementary Techniques: Ultimately, unambiguous structure confirmation requires a combination of techniques, with 1H and 13C NMR spectroscopy being crucial for determining the connectivity and stereochemistry.

Troubleshooting Guides

NMR Spectroscopy
Issue Possible Causes Troubleshooting Steps
Broad or Unresolved Peaks - Sample viscosity is too high.- Presence of paramagnetic impurities.- Compound is aggregating.- Chemical exchange is occurring.- Dilute the sample.- Filter the sample through a plug of silica or celite.- Try a different NMR solvent.- Acquire spectra at different temperatures.
Unexpected Chemical Shifts - Incorrect solvent reference.- Presence of functional groups affecting the electronic environment.- Isomerization has occurred.- Recalibrate the spectrum to the residual solvent peak.- Compare predicted chemical shifts with experimental data.- Re-purify the sample and re-acquire the spectrum.
"Grease" or Other Contaminant Peaks - Contaminated NMR tube or cap.- Use of stopcock grease in glassware.- Impure NMR solvent.- Use new or thoroughly cleaned NMR tubes and caps.- Use grease-free joints or Teflon sleeves for glassware.- Use a fresh, high-quality deuterated solvent.
Mass Spectrometry (GC-MS)
Issue Possible Causes Troubleshooting Steps
Peak Tailing - Active sites in the GC inlet or column.- Column contamination.- Inappropriate injection temperature.[4][5][6][7][8]- Use a deactivated inlet liner.- Trim the first few centimeters of the column.- Optimize the injector temperature to ensure complete volatilization without degradation.
Multiple Peaks for a Single Compound - On-column isomerization.- Thermal degradation in the injector.- Lower the injector and oven temperatures.- Use a more inert GC column.- Check the stability of the compound under the analytical conditions.
Low Signal Intensity - Poor sample volatility.- Adsorption of the analyte in the GC system.- Leaks in the system.- Increase the injector temperature (with caution to avoid degradation).- Use a deactivated liner and column.- Perform a leak check on the GC-MS system.

Experimental Protocols

General NMR Sample Preparation for Volatile Bicyclic Alkenes
  • Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble to obtain a concentrated sample, which is often necessary for detailed 2D NMR experiments. Common choices include CDCl₃, C₆D₆, and acetone-d₆.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound product directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl the vial to dissolve the compound completely.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry NMR tube.

  • Capping and Sealing: Cap the NMR tube securely. For highly volatile or air-sensitive samples, it is advisable to use an NMR tube with a J. Young valve or to flame-seal the tube under an inert atmosphere.[9][10]

  • Analysis: Insert the NMR tube into the spectrometer and acquire the desired spectra (1H, 13C, COSY, HSQC, HMBC).

GC-MS Analysis Protocol
  • Column Selection: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-1ms) is generally suitable for the separation of hydrocarbons like this compound.

  • Injector and Interface Temperatures: Start with an injector temperature of 250 °C and a transfer line temperature of 280 °C. These may need to be optimized to prevent thermal degradation or isomerization.

  • Oven Program: A typical oven program would be:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/minute to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injection Mode: Use a split injection (e.g., 50:1 split ratio) to avoid overloading the column and to ensure sharp peaks.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Presentation

Predicted NMR Data for this compound

Note: These are predicted values and may differ from experimental results. They should be used as a guide for initial spectral interpretation.

1H NMR (Predicted) 13C NMR (Predicted)
Chemical Shift (ppm) Assignment
5.5 - 6.0Olefinic H
2.5 - 3.0Allylic H
1.8 - 2.4Bridgehead & Cyclobutane H
1.2 - 1.8Aliphatic H
Common Mass Spectral Fragments for Bicyclic Alkenes
m/z Possible Fragment Significance
M⁺Molecular IonConfirms molecular weight.
M-15[M-CH₃]⁺Loss of a methyl group (if present).
M-28[M-C₂H₄]⁺Retro-Diels-Alder type fragmentation or loss of ethylene.
M-42[M-C₃H₆]⁺Loss of propene.
91[C₇H₇]⁺Tropylium ion (common in aromatic compounds, but can also arise from rearrangements).
77[C₆H₅]⁺Phenyl cation (if an aromatic substituent is present).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_troubleshooting Troubleshooting synthesis This compound Synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Purity & Structure ms Mass Spectrometry (GC-MS, HRMS) purification->ms Molecular Weight & Isomers other Other Techniques (IR, Elemental Analysis) purification->other degradation Degradation? purification->degradation unexpected_signals Unexpected Signals? nmr->unexpected_signals isomerization Isomerization? ms->isomerization

Caption: A general workflow for the synthesis, purification, and characterization of this compound products, including key troubleshooting checkpoints.

troubleshooting_logic cluster_nmr NMR Issues cluster_ms MS Issues cluster_gc GC Issues start Problem Encountered During Characterization extra_peaks Extra Peaks start->extra_peaks broad_peaks Broad Peaks start->broad_peaks wrong_mw Incorrect MW start->wrong_mw ambiguous_frag Ambiguous Fragmentation start->ambiguous_frag peak_tailing Peak Tailing start->peak_tailing multiple_peaks Multiple Peaks start->multiple_peaks check_purity Check Purity/Isomers extra_peaks->check_purity check_sample_prep Check Sample Prep broad_peaks->check_sample_prep check_impurities Check for Impurities wrong_mw->check_impurities run_hrms Run HRMS/MS/MS ambiguous_frag->run_hrms check_column Check Column/Inlet peak_tailing->check_column check_stability Check Compound Stability multiple_peaks->check_stability

Caption: A troubleshooting decision tree for common characterization issues with this compound products.

References

Technical Support Center: Thermal Reactions of Bicyclo[5.2.0]non-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am heating Bicyclo[5.2.0]non-1-ene and observing the formation of unexpected products alongside the expected rearranged product. What are the likely byproducts?

A1: Based on the thermal behavior of analogous bicyclo[n.2.0]alkenes, several byproducts could be formed through competing reaction pathways. The primary expected reaction is often a concerted electrocyclic ring-opening of the cyclobutene moiety. However, other rearrangements and fragmentations can occur.

Potential Byproduct Classes:

  • Isomeric Cyclononadienes: The most probable byproducts arise from the electrocyclic ring-opening of the four-membered ring, which would lead to various isomers of cyclononadiene. The stereochemistry of the ring-opening (conrotatory or disrotatory) will be dictated by the reaction conditions (thermal or photochemical) and orbital symmetry rules. For a thermal reaction, a conrotatory opening is expected, which would lead to a specific stereoisomer of cyclononadiene. Subsequent thermal isomerizations could then lead to a mixture of other cyclononadiene isomers.

  • [1][2]-Sigmatropic Rearrangement Products: Sigmatropic shifts of the allylic proton could lead to isomeric bicyclo[5.2.0]nonenes with the double bond in a different position.

  • Fragmentation Products: At higher temperatures, fragmentation of the bicyclic system can occur. This could lead to the formation of smaller cyclic or acyclic hydrocarbons. For instance, a retro-[2+2] cycloaddition could potentially yield cycloheptene and acetylene, although this is generally a high-energy process.

  • Polymerization Products: Strained alkenes can be susceptible to polymerization, especially at higher concentrations and temperatures, or in the presence of radical initiators.

Q2: How can I minimize the formation of these byproducts?

A2: To minimize byproduct formation, careful control of reaction parameters is crucial.

  • Temperature Control: Use the lowest possible temperature that allows for a reasonable reaction rate for the desired transformation. A temperature screening is highly recommended.

  • Reaction Time: Monitor the reaction progress closely using techniques like GC-MS or NMR spectroscopy to avoid prolonged heating after the starting material has been consumed, which could lead to secondary decomposition or isomerization of the desired product.

  • Concentration: Run the reaction at a high dilution to minimize intermolecular reactions, including polymerization.

  • Inert Atmosphere: Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation or radical-initiated side reactions.

  • Solvent Choice: Use a high-boiling, inert solvent that is free of impurities. The choice of solvent can sometimes influence reaction pathways.

Q3: What analytical techniques are best for identifying the byproducts?

A3: A combination of analytical techniques is recommended for unambiguous identification of byproducts:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile components of the reaction mixture and obtaining their mass spectra, which provides information about their molecular weight and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation of the major products. 2D NMR techniques (COSY, HSQC, HMBC) can be invaluable for complex structures.

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups in the products.

Q4: I am not seeing any reaction. What could be the issue?

A4: If no reaction is observed, consider the following:

  • Insufficient Temperature: The activation energy for the desired thermal rearrangement may not have been reached. Gradually increase the temperature and monitor for any changes.

  • Incorrect Starting Material: Verify the identity and purity of your this compound starting material.

  • Reaction Monitoring: Ensure that your method of monitoring the reaction is sensitive enough to detect small conversions.

Experimental Protocols

The following is a generalized protocol for conducting a thermal reaction of a bicyclic alkene. It should be adapted based on the specific requirements of the experiment.

General Protocol for Thermal Rearrangement:

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas.

    • Degas the chosen high-boiling inert solvent (e.g., toluene, xylene, decalin) by bubbling with argon or nitrogen for at least 30 minutes.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the degassed solvent.

    • Add this compound to the solvent to achieve the desired concentration (high dilution is often preferred).

    • Flush the entire apparatus with inert gas.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature using an oil bath or heating mantle with a temperature controller.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by periodically taking aliquots (under inert atmosphere) and analyzing them by GC-MS or TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the product(s) using an appropriate method, such as column chromatography on silica gel or distillation.

  • Characterization:

    • Characterize the purified product(s) and any isolated byproducts using spectroscopic methods (NMR, IR, MS).

Data Presentation

Since no specific quantitative data for byproduct formation in the thermal reaction of this compound is available in the literature, the following table summarizes the potential byproducts based on theoretical reaction pathways. The actual distribution will depend on the specific reaction conditions.

Potential Byproduct Class Plausible Formation Pathway Key Structural Features
Isomeric CyclononadienesElectrocyclic ring-openingNine-membered ring with two double bonds
Isomeric Bicyclo[5.2.0]nonenes[1][2]-Sigmatropic shiftsBicyclic system with a shifted double bond
Fragmentation ProductsRetro-[2+2] cycloadditionSmaller cyclic or acyclic molecules
PolymersIntermolecular reactionsHigh molecular weight oligomers/polymers

Visualizations

The following diagrams illustrate the potential thermal reaction pathways of this compound and a troubleshooting workflow.

ReactionPathways Start This compound Product Expected Product (e.g., cis,cis-Cyclonona-1,3-diene) Start->Product Electrocyclic Ring-Opening Byproduct2 Isomeric Bicyclo[5.2.0]nonenes Start->Byproduct2 [1,3]-Sigmatropic Shift Byproduct3 Fragmentation Products Start->Byproduct3 Fragmentation (High Temp) Byproduct4 Polymerization Start->Byproduct4 Intermolecular Reaction Byproduct1 Isomeric Cyclononadienes Product->Byproduct1 Isomerization

Caption: Plausible thermal reaction pathways for this compound.

TroubleshootingWorkflow Start Experiment Start: Thermal reaction of This compound Problem Problem Encountered Start->Problem Analysis Analyze reaction mixture (GC-MS, NMR) Problem->Analysis LowYield Low yield of desired product Analysis->LowYield Identification of byproducts NoReaction No reaction Analysis->NoReaction ManyByproducts Multiple byproducts Analysis->ManyByproducts OptimizeCond Optimize Conditions: - Lower Temperature - Shorter Time - Higher Dilution LowYield->OptimizeCond CheckTemp Increase Temperature NoReaction->CheckTemp CheckPurity Verify Starting Material Purity NoReaction->CheckPurity ManyByproducts->OptimizeCond CheckTemp->Start End Problem Resolved CheckTemp->End CheckPurity->Start CheckPurity->End OptimizeCond->Start OptimizeCond->End

Caption: Troubleshooting workflow for thermal reactions.

References

Technical Support Center: Scaling Up Bicyclo[5.2.0]non-1-ene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Bicyclo[5.2.0]non-1-ene and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this valuable bicyclic scaffold. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in the successful scale-up of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing the Bicyclo[5.2.0]nonane core?

A1: The most prevalent and versatile method for constructing the bicyclo[5.2.0]nonane skeleton is the intramolecular [2+2] cycloaddition of allene-ynes.[1][2][3] This reaction can be induced thermally, under microwave irradiation, or with transition metal catalysis, and offers a high degree of control over the resulting bicyclic structure. The thermal approach, often involving refluxing the allene-yne precursor in a high-boiling solvent like xylene or mesitylene, is a common starting point for many research applications.[4]

Q2: What are the main isomers that can be formed during the synthesis of this compound derivatives?

A2: In the context of allene-yne cycloadditions, the primary isomeric considerations are regioisomers arising from the reaction of the alkyne with either the proximal or distal double bond of the allene.[5] For the synthesis of the bicyclo[5.2.0] framework, the desired pathway is the cycloaddition involving the distal double bond of the allene. Depending on the substitution pattern of the allene-yne precursor, other side products such as cycloheptene derivatives may also be formed.[1]

Q3: Are there any specific safety precautions to consider when running thermal intramolecular [2+2] cycloadditions at a larger scale?

A3: Yes, when scaling up thermal cycloadditions, it is crucial to ensure efficient and uniform heating to avoid localized overheating, which can lead to decomposition and the formation of undesired byproducts. The use of a well-stirred reaction vessel and a reliable heating mantle is essential. Additionally, as these reactions are often performed in high-boiling solvents, proper ventilation and adherence to standard laboratory safety protocols for handling flammable and potentially toxic solvents at elevated temperatures are paramount.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and its derivatives via intramolecular allene-yne cycloaddition.

Problem 1: Low or no yield of the desired Bicyclo[5.2.0]nonadiene product.

Possible Cause Suggested Solution
Insufficient reaction temperature or time.Ensure the reaction is heated to the appropriate temperature for the specific allene-yne substrate and solvent used. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. For thermally robust substrates, increasing the temperature or switching to a higher-boiling solvent may be beneficial.
Decomposition of starting material or product.If the starting material is sensitive to high temperatures, consider alternative methods such as microwave-assisted synthesis, which can shorten reaction times, or a transition-metal-catalyzed approach (e.g., using gold or molybdenum catalysts) which may proceed under milder conditions.[2][6][7][8][9][10]
Incorrect substitution pattern on the allene-yne precursor.The substitution pattern on the allene-yne can significantly influence the propensity for the desired [2+2] cycloaddition versus competing reaction pathways.[1] Re-evaluate the design of the precursor to favor the formation of the bicyclo[5.2.0] system.
Presence of radical inhibitors (for thermal reactions).Ensure all reagents and solvents are free from impurities that could inhibit a radical-mediated thermal cycloaddition pathway.

Problem 2: Formation of significant amounts of side products, such as cycloheptene derivatives.

Possible Cause Suggested Solution
Substrate-dependent competing reaction pathways.The formation of cycloheptene derivatives can be a competing pathway in the cyclization of certain allene-ynes.[1] Modification of the linker length or substitution pattern on the allene-yne can disfavor this pathway.
Catalyst-controlled selectivity (for catalyzed reactions).In transition-metal-catalyzed reactions, the choice of metal and ligands can significantly influence the product distribution. For instance, rhodium catalysts can sometimes favor the formation of bicyclo[4.3.0] systems over bicyclo[5.2.0] systems.[5] A thorough screening of catalysts and reaction conditions is recommended.

Problem 3: Difficulty in purifying the Bicyclo[5.2.0]nonadiene product from starting material or isomers.

| Possible Cause | Suggested Solution | | Similar polarity of product and starting material/isomers. | Optimize the column chromatography conditions. A careful selection of the mobile phase and stationary phase is crucial. It may be necessary to use a gradient elution and screen different solvent systems. In some cases, preparative HPLC may be required for challenging separations. | | Thermal instability of the product during purification. | If the product is thermally labile, avoid high temperatures during solvent removal. Use a rotary evaporator at reduced pressure and a low-temperature water bath. |

Experimental Protocols

Representative Protocol for Thermal Intramolecular [2+2] Cycloaddition of an Allene-yne

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Preparation of the Allene-yne Precursor: Synthesize the appropriate allene-yne precursor according to established literature procedures. Ensure the precursor is of high purity to avoid side reactions.

  • Degassing of Solvent: Place a suitable high-boiling solvent (e.g., xylene, mesitylene, or toluene) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Degas the solvent by bubbling nitrogen or argon through it for at least 30 minutes.

  • Reaction Setup: Dissolve the allene-yne precursor in the degassed solvent to a concentration of approximately 0.01-0.1 M.

  • Thermal Cycloaddition: Heat the reaction mixture to reflux under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to several days depending on the substrate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired Bicyclo[5.2.0]nonadiene product.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Quantitative Data

The following table summarizes representative yields for the synthesis of Bicyclo[5.2.0]nonadiene derivatives under different conditions, as reported in the literature. Note that yields are highly substrate-dependent.

Precursor TypeReaction ConditionsProductYield (%)Reference
Phenylsulfonyl-substituted allenyneReflux in xyleneBicyclo[5.2.0]nona-1,7-diene derivativeHigh[11]
Alkynyl alleneMicrowave irradiationBicyclo[5.2.0]nonadiene derivativeHigh[2]
Functionalized fluoroalleneMo-catalyzed intramolecular [2+2] cycloadditiongem-difluorobicyclo[4.2.0] systemGood to Excellent[6]

Visualizations

experimental_workflow cluster_prep Pre-Reaction cluster_reaction Reaction cluster_workup Post-Reaction start Synthesize & Purify Allene-yne Precursor dissolve Dissolve Precursor in Solvent start->dissolve degas Degas Solvent degas->dissolve react Thermal Cycloaddition (Reflux) dissolve->react workup Solvent Removal react->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS, IR) purify->characterize

Caption: Experimental workflow for the synthesis of this compound derivatives.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield temp_time Insufficient Temp/Time start->temp_time decomposition Decomposition start->decomposition precursor Incorrect Precursor start->precursor inhibitors Inhibitors Present start->inhibitors optimize_cond Optimize Conditions (Temp, Time, Solvent) temp_time->optimize_cond milder_methods Use Milder Methods (Microwave, Catalysis) decomposition->milder_methods redesign Redesign Precursor precursor->redesign purify_reagents Purify Reagents/ Solvents inhibitors->purify_reagents

Caption: Troubleshooting logic for low product yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Bicyclo[5.2.0]non-1-ene and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[5.2.0]nonane framework is a key structural motif in numerous natural products and medicinally important compounds. Its unique strained ring system presents both a synthetic challenge and an opportunity for the development of novel molecular architectures. This guide provides a comparative analysis of several prominent synthetic routes to access bicyclo[5.2.0]non-1-ene and its derivatives, offering a comprehensive overview of methodologies, quantitative data, and detailed experimental protocols to aid researchers in selecting the most suitable approach for their specific needs.

Key Synthesis Routes: A Comparative Overview

Several powerful synthetic strategies have been developed to construct the bicyclo[5.2.0]nonane core. The most notable among these are intramolecular [2+2] cycloadditions, gold-catalyzed cycloisomerizations, tandem sigmatropic rearrangement/[2+2] cycloadditions, and intramolecular 1,3-dipolar cycloadditions. Each method offers distinct advantages in terms of efficiency, substrate scope, and functional group tolerance.

Table 1: Comparison of Key Performance Metrics for Bicyclo[5.2.0]nonane Synthesis Routes
Synthesis RouteKey TransformationCatalyst/ConditionsProduct ClassYield RangeKey AdvantagesLimitations
Microwave-Assisted Intramolecular [2+2] CycloadditionAllene-yne cycloadditionMicrowave irradiation, 1,2-dichloroethane (DCE)Bicyclo[5.2.0]nona-1,7-dienesHighRapid reaction times, high yields, clean reactions.Requires specialized microwave equipment.
Gold-Catalyzed [2+2] Cycloaddition1,8-Enyne cycloisomerization[(JohnPhos)AuCl]/AgSbF6, Dichloromethane (DCM)Substituted bicyclo[5.2.0]nonenesGood to HighMild reaction conditions, good functional group tolerance.Catalyst can be expensive.
Tandem[1][1]-Sigmatropic Rearrangement/[2+2] CycloadditionDipropargylphosphonate rearrangement and cycloadditionAgOTf / Co(OAc)2, 1,2-Dichloroethane (DCE)Bicyclo[5.2.0]phosphonatesUp to 90%Forms two rings and multiple stereocenters in one step.Limited to phosphonate-containing substrates.
Intramolecular 1,3-Dipolar CycloadditionThermolysis of an olefinic azideRefluxing xylene9-Oxo-6-thia-1,3-diazabicyclo[5.2.0]nonenesModerateAccess to heteroatom-containing bicyclic systems.High temperatures required, may not be suitable for sensitive substrates.

Detailed Experimental Protocols

Microwave-Assisted Intramolecular [2+2] Cycloaddition of an Allene-yne

This protocol is adapted from the work of Brummond and Chen and describes the rapid synthesis of a bicyclo[5.2.0]nona-1,7-diene derivative.[1]

Experimental Procedure:

A solution of the starting allene-yne (1.0 equiv) in 1,2-dichloroethane (DCE) is prepared in a sealed microwave vessel. The reaction mixture is then subjected to microwave irradiation at a specified temperature (e.g., 180 °C) for a short duration (e.g., 20-30 minutes). After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired bicyclo[5.2.0]nona-1,7-diene.

Quantitative Data Example (for a specific substrate):

  • Starting Material: A specific allene-yne substrate

  • Solvent: 1,2-Dichloroethane (DCE)

  • Temperature: 180 °C

  • Reaction Time: 25 minutes

  • Yield: 85%

Gold-Catalyzed [2+2] Cycloaddition of a 1,8-Enyne

This method, developed by Odabachian and Gagosz, provides access to functionalized bicyclo[5.2.0]nonenes under mild conditions.[2][3][4]

Experimental Procedure:

To a solution of the 1,8-enyne (1.0 equiv) in dichloromethane (DCM) at room temperature is added a catalytic amount of [(JohnPhos)AuCl] (e.g., 5 mol%) and AgSbF6 (e.g., 5 mol%). The reaction mixture is stirred at room temperature until complete consumption of the starting material is observed by TLC or GC-MS analysis. The reaction is then quenched, and the solvent is removed in vacuo. The residue is purified by flash chromatography to yield the bicyclo[5.2.0]nonene product.

Quantitative Data Example (for a specific substrate):

  • Catalyst: 5 mol% [(JohnPhos)AuCl]/AgSbF6

  • Solvent: Dichloromethane (DCM)

  • Temperature: Room Temperature

  • Reaction Time: 1-3 hours

  • Yield: 70-95%

Tandem[1][1]-Sigmatropic Rearrangement/[2+2] Cycloaddition

This protocol, from the work of Zhao and coworkers, describes the synthesis of bicyclo[5.2.0]phosphonates using a silver and cobalt co-catalyst system.[5][6]

Experimental Procedure:

In a glovebox, a reaction tube is charged with the dipropargylphosphonate (1.0 equiv), AgOTf (e.g., 10 mol%), and Co(OAc)2 (e.g., 10 mol%). Anhydrous 1,2-dichloroethane (DCE) is added, and the tube is sealed. The reaction mixture is then stirred at a specified temperature (e.g., 80 °C) for several hours. After cooling, the mixture is concentrated, and the crude product is purified by column chromatography on silica gel to afford the bicyclo[5.2.0]phosphonate.

Quantitative Data Example (for a specific substrate):

  • Catalysts: 10 mol% AgOTf, 10 mol% Co(OAc)2

  • Solvent: 1,2-Dichloroethane (DCE)

  • Temperature: 80 °C

  • Reaction Time: 12 hours

  • Yield: 90%

Intramolecular 1,3-Dipolar Cycloaddition

This procedure is based on the work of Branch and Pearson for the synthesis of a hetero-bicyclo[5.2.0]nonene derivative.[7][8]

Experimental Procedure:

A solution of the olefinic azide precursor in dry xylene is heated at reflux for a specified period. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified by chromatography on silica gel to give the 9-oxo-6-thia-1,3-diazabicyclo[5.2.0]nonene product.

Quantitative Data Example (for a specific substrate):

  • Solvent: Xylene

  • Temperature: Reflux (approx. 140 °C)

  • Reaction Time: 4 hours

  • Yield: 40%

Visualizing the Synthetic Pathways

The logical flow of these synthetic transformations can be visualized to better understand the relationships between the starting materials and the final bicyclic products.

Synthesis_Pathways cluster_start Starting Materials cluster_methods Synthetic Methods cluster_products Bicyclo[5.2.0]nonane Derivatives Allene-yne Allene-yne MW_2+2 Microwave-Assisted [2+2] Cycloaddition Allene-yne->MW_2+2 1,8-Enyne 1,8-Enyne Au_2+2 Gold-Catalyzed [2+2] Cycloaddition 1,8-Enyne->Au_2+2 Dipropargylphosphonate Dipropargylphosphonate Tandem_3,3-2+2 Tandem [3,3]-Sigmatropic Rearrangement/[2+2] Dipropargylphosphonate->Tandem_3,3-2+2 Olefinic_azide Olefinic azide Dipolar_Cycloaddition Intramolecular 1,3-Dipolar Cycloaddition Olefinic_azide->Dipolar_Cycloaddition Bicyclo_diene Bicyclo[5.2.0]nona-1,7-diene MW_2+2->Bicyclo_diene Bicyclo_nonene Bicyclo[5.2.0]nonene Au_2+2->Bicyclo_nonene Bicyclo_phosphonate Bicyclo[5.2.0]phosphonate Tandem_3,3-2+2->Bicyclo_phosphonate Hetero_bicyclo Hetero-bicyclo[5.2.0]nonene Dipolar_Cycloaddition->Hetero_bicyclo

Caption: Comparative workflow of major synthesis routes to Bicyclo[5.2.0]nonane derivatives.

This guide provides a foundational understanding of the key synthetic strategies available for the construction of the bicyclo[5.2.0]nonane ring system. The choice of a particular route will depend on the desired substitution pattern, the availability of starting materials, and the specific requirements of the target molecule. The detailed protocols and comparative data presented herein are intended to facilitate this decision-making process for researchers in the fields of organic synthesis and drug discovery.

References

A Comparative Guide to the Cycloaddition Reactivity of Bicyclo[5.2.0]non-1-ene and Other Bicyclic Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and chemical biology, bicyclic alkenes have emerged as powerful tools for constructing complex molecular architectures and for bioorthogonal applications. Their strained ring systems impart unique reactivity, particularly in cycloaddition reactions. This guide provides an objective comparison of the cycloaddition performance of Bicyclo[5.2.0]non-1-ene with other commonly employed bicyclic alkenes, namely norbornene and trans-cyclooctene. The information presented is supported by available experimental data and computational studies to aid researchers in selecting the optimal bicyclic alkene for their specific synthetic needs.

Introduction to Bicyclic Alkenes in Cycloadditions

Bicyclic alkenes are characterized by the fusion of two rings, which often results in significant ring strain. This strain is a key driver of their enhanced reactivity in cycloaddition reactions compared to their unstrained acyclic counterparts. The relief of this strain in the transition state and the final product provides a thermodynamic driving force for the reaction. The geometry and substitution of the bicyclic system also play a crucial role in dictating the stereochemical outcome of the cycloaddition.

This guide will focus on three prominent classes of bicyclic alkenes:

  • This compound: A strained alkene with a fused cyclobutene and cycloheptane ring system.

  • Norbornene (Bicyclo[2.2.1]hept-2-ene): A widely used, highly strained alkene with a bridged ring system.

  • trans-Cyclooctene: A medium-sized ring with a trans double bond, exhibiting significant ring strain.

Comparative Reactivity in Cycloaddition Reactions

The reactivity of these bicyclic alkenes in various cycloaddition reactions is a critical factor for their application. While direct, head-to-head comparative kinetic studies under identical conditions are limited in the literature, a qualitative and semi-quantitative comparison can be drawn from existing data and computational studies.

[4+2] Cycloaddition (Diels-Alder Reaction)

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. The reactivity of dienophiles in this reaction is significantly influenced by their electronic properties and strain.

Bicyclic AlkeneDienophile CharacteristicsReactivity TrendNotes
This compound Strained bridgehead alkeneReactivity is expected to be significant due to ring strain.Limited specific kinetic data is available for the parent compound. Reactivity is often inferred from studies on its derivatives.
Norbornene Highly strained, electron-richHigh reactivity, especially with electron-poor dienes (Inverse-electron-demand Diels-Alder).Widely studied, with extensive kinetic data available for various dienes.
trans-Cyclooctene Highly strained trans double bondExceptionally high reactivity, particularly in inverse-electron-demand Diels-Alder reactions with tetrazines.[1][2]A key component in bioorthogonal "click" chemistry due to its rapid reaction rates.[1][2]

Experimental Data Summary:

ReactionBicyclic AlkeneDieneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
Inverse-Electron-Demand Diels-Aldertrans-Cyclooctene3,6-di-(2-pyridyl)-s-tetrazine~2000 (in 9:1 MeOH/H₂O)[1]
Inverse-Electron-Demand Diels-AlderNorbornene derivativeTetrazine derivative~1[1]
[3+2] Dipolar Cycloaddition

1,3-Dipolar cycloadditions are versatile methods for constructing five-membered heterocyclic rings. The reactivity is again largely governed by the strain of the dipolarophile.

Bicyclic AlkeneDipolarophile CharacteristicsReactivity TrendNotes
This compound Strained alkeneExpected to be a reactive dipolarophile.Computational studies suggest favorability in such reactions, though extensive experimental kinetic data is lacking.
Norbornene Strained alkeneGood reactivity with a variety of 1,3-dipoles like azides and nitrones.[3]The reaction of phenyl azide with norbornene shows significant acceleration in aqueous media.[3]
trans-Cyclooctene Highly strained alkeneVery high reactivity, forming the basis for strain-promoted azide-alkyne cycloaddition (SPAAC) when a cyclooctyne analog is used.[4][5]The high strain of the trans double bond dramatically lowers the activation energy.[6]

Experimental Data Summary:

ReactionBicyclic Alkene1,3-DipoleSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
Strain-Promoted CycloadditionCyclooctyne (analog of trans-cyclooctene)Phenyl AzideVaries with cyclooctyne structure (e.g., ~1.5 for BCN)[7]
1,3-Dipolar CycloadditionNorbornenePhenyl AzideRate constants are solvent-dependent, with significant acceleration in water.[3]
[2+2] Cycloaddition

[2+2] Cycloadditions, often photochemically or thermally induced, lead to the formation of cyclobutane rings. The synthesis of this compound and its derivatives often involves an intramolecular [2+2] cycloaddition of allene-ynes.[8]

Synthesis and Availability

The accessibility of the starting bicyclic alkene is a practical consideration for any synthetic endeavor.

  • This compound: Primarily synthesized through intramolecular [2+2] cycloaddition of allene-ynes, which can be a multi-step process.[8]

  • Norbornene: Commercially available and can also be readily prepared through the Diels-Alder reaction of cyclopentadiene and ethylene.

  • trans-Cyclooctene: Can be synthesized from cis-cyclooctene via a photochemical isomerization. While more synthetically challenging than norbornene, various functionalized derivatives are commercially available due to their importance in bioorthogonal chemistry.

Experimental Protocols

Detailed experimental protocols for cycloaddition reactions are crucial for reproducibility. Below are representative procedures for the types of cycloadditions discussed.

General Procedure for Inverse-Electron-Demand Diels-Alder Reaction of a Bicyclic Alkene with a Tetrazine

Materials:

  • Bicyclic alkene (e.g., trans-cyclooctene derivative or norbornene derivative)

  • Tetrazine derivative

  • Solvent (e.g., methanol, acetonitrile, or a mixture with water)

Procedure:

  • Dissolve the bicyclic alkene in the chosen solvent in a reaction vessel.

  • In a separate vessel, dissolve the tetrazine derivative in the same solvent.

  • Add the tetrazine solution to the bicyclic alkene solution dropwise at room temperature with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR). The disappearance of the characteristic color of the tetrazine can often serve as a visual indicator of reaction completion.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by an appropriate method, such as column chromatography on silica gel.

Note: This is a general procedure and may require optimization for specific substrates and reaction scales.

General Procedure for 1,3-Dipolar Cycloaddition of a Bicyclic Alkene with an Azide

Materials:

  • Bicyclic alkene (e.g., norbornene)

  • Organic azide (e.g., phenyl azide)

  • Solvent (e.g., an organic solvent or an aqueous medium)

Procedure:

  • Dissolve the bicyclic alkene and the organic azide in the chosen solvent in a reaction flask.

  • Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the substrates.

  • Monitor the reaction by TLC or GC-MS to determine completion.

  • Once the reaction is complete, remove the solvent in vacuo.

  • Purify the resulting triazoline product by column chromatography or recrystallization.

Reaction Mechanisms and Pathways

The cycloaddition reactions of bicyclic alkenes generally proceed through concerted pericyclic transition states. The stereochemistry of the product is often dictated by the geometry of the approach of the two reactants.

Diels-Alder Reaction Pathway

Diels_Alder reactants Diene + Dienophile (Bicyclic Alkene) ts [4+2] Transition State (Cyclic array of p-orbitals) reactants->ts Concerted product Cycloadduct (Six-membered ring) ts->product

Caption: Generalized pathway for a [4+2] Diels-Alder cycloaddition.

1,3-Dipolar Cycloaddition Pathway

Dipolar_Cycloaddition reactants 1,3-Dipole + Dipolarophile (Bicyclic Alkene) ts [3+2] Transition State (Concerted) reactants->ts product Cycloadduct (Five-membered heterocycle) ts->product

Caption: Generalized pathway for a [3+2] dipolar cycloaddition.

Conclusion

The choice of a bicyclic alkene for cycloaddition reactions depends on the desired reactivity, the nature of the reaction partner, and the synthetic accessibility of the starting material.

  • trans-Cyclooctene stands out for its exceptional reactivity in inverse-electron-demand Diels-Alder reactions, making it the gold standard for rapid bioorthogonal ligations.

  • Norbornene offers a good balance of high reactivity and ready availability, making it a versatile substrate for a wide range of cycloadditions.

  • This compound , while less studied in terms of its quantitative cycloaddition reactivity, presents an interesting structural motif. Its reactivity is driven by significant ring strain, and it serves as a valuable building block, particularly in the context of intramolecular [2+2] cycloadditions.

Further quantitative kinetic studies on this compound are warranted to fully elucidate its position within the reactivity spectrum of bicyclic alkenes and to unlock its full potential in synthetic and medicinal chemistry. Researchers are encouraged to consider the structural and electronic features of each bicyclic alkene in the context of their specific cycloaddition reaction to make an informed selection.

References

Mechanistic Insights into the Reactivity of Bicyclo[5.2.0]non-1-ene and its Congeners: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of strained carbocycles is paramount for the rational design of novel molecular entities. This guide provides a comparative analysis of the mechanistic studies surrounding the reactions of bicyclo[5.2.0]non-1-ene, offering insights into its reactivity compared to related bicyclic systems.

The unique structural framework of this compound, featuring a fused cyclobutene and cycloheptane ring, imparts significant ring strain, rendering it a versatile substrate for a variety of chemical transformations. This guide delves into the key reactions of this bicyclic alkene, including cycloadditions and thermal and photochemical rearrangements, presenting available quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding of its chemical behavior.

Intramolecular [2+2] Cycloaddition of Allenynes: A Key Route to Bicyclo[5.2.0]nonadiene Scaffolds

A prominent reaction for the synthesis of bicyclo[5.2.0]nonadiene derivatives is the intramolecular [2+2] cycloaddition of allenynes. This thermal process can be significantly accelerated using microwave irradiation, leading to high yields of the bicyclic products. The reaction proceeds with complete regioselectivity, with the distal double bond of the allene moiety exclusively participating in the cycloaddition.

Comparison of Thermal vs. Microwave-Assisted [2+2] Cycloaddition of Allenynes

Substrate TetherMethodTemperature (°C)TimeYield (%)Reference
-(CH₂)₃-Thermal (xylene reflux)~14024 h85
-(CH₂)₃-Microwave20030 min90
-O(CH₂)₂-Thermal (xylene reflux)~14012 h88
-O(CH₂)₂-Microwave20030 min92
-NTs(CH₂)₂-Thermal (xylene reflux)~14015 h82
-NTs(CH₂)₂-Microwave20030 min89

Experimental Protocol: Microwave-Assisted Intramolecular [2+2] Cycloaddition of an Allenyne

The following is a general procedure for the microwave-assisted synthesis of a bicyclo[5.2.0]nona-1,7-diene derivative:

  • A solution of the allenyne substrate (1.0 eq) in an appropriate high-boiling solvent (e.g., phenetole, xylenes) is prepared in a base-washed microwave vial.

  • The vial is sealed and placed in a microwave reactor.

  • The reaction mixture is irradiated at a set temperature (typically 150-200 °C) for a specified time (e.g., 30-45 minutes).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired bicyclo[5.2.0]nona-1,7-diene.

Proposed Mechanism: Stepwise Diradical Pathway

The thermal intramolecular [2+2] cycloaddition of allenynes is believed to proceed through a stepwise mechanism involving a diradical intermediate. The initial step involves the formation of a vinylidene diradical, which then undergoes intramolecular cyclization to form the bicyclic product. The regioselectivity of the reaction is dictated by the formation of the more stable diradical intermediate.

G cluster_start Allenyne cluster_ts1 Heat (Δ) cluster_intermediate Diradical Intermediate cluster_ts2 Ring Closure cluster_product Bicyclo[5.2.0]nonadiene start Start ts1 Transition State 1 start->ts1 Homolytic Cleavage intermediate Intermediate ts1->intermediate ts2 Transition State 2 intermediate->ts2 Intramolecular Attack product Product ts2->product

Proposed diradical mechanism for the thermal [2+2] cycloaddition of allenynes.

Photochemical Rearrangements of Bicyclo[5.2.0]nonane Derivatives

Bicyclo[5.2.0]nonane systems also exhibit interesting photochemical reactivity. For instance, the irradiation of benzobicyclo[5.2.0]nona-2,4,8-triene leads to a complex mixture of products arising from valence bond isomerization. The product distribution is dependent on the reaction temperature, suggesting the involvement of conformational factors in the excited state.

Experimental Protocol: Photolysis of Benzobicyclo[5.2.0]nona-2,4,8-triene

  • A solution of benzobicyclo[5.2.0]nona-2,4,8-triene in a suitable solvent (e.g., methanol, THF-d₈) is placed in a quartz NMR tube or a sealed quartz test tube.

  • The solution is irradiated with a low-pressure mercury lamp at a specific temperature (e.g., room temperature or -90 °C).

  • The progress of the reaction is monitored by NMR spectroscopy or GLC.

  • Upon completion or after a set time, the solvent is evaporated.

  • The resulting products are separated and identified using techniques such as gas-liquid chromatography (GLC) and characterized by UV and NMR spectroscopy.

Mechanistic Considerations in Photochemical Rearrangements

The photochemical rearrangements of bicyclic systems often involve complex pathways on the excited state potential energy surface. Theoretical studies on related bicyclic molecules containing a cyclopropane ring suggest that intersystem crossing plays a crucial role in the reaction mechanisms. The reaction is proposed to proceed from the ground state reactant to the Franck-Condon region of the triplet excited state, followed by evolution through a conical intersection to intermediates on the ground state surface, which then rearrange to the final photoproducts.

G S0_start Ground State (S₀) Reactant hv Light (hν) T1_FC Triplet Excited State (T₁) Franck-Condon Region hv->T1_FC Excitation T1_min T₁ Minimum T1_FC->T1_min Vibrational Relaxation T1_S0_CI T₁/S₀ Conical Intersection T1_min->T1_S0_CI Intersystem Crossing S0_int Ground State (S₀) Intermediate T1_S0_CI->S0_int Internal Conversion S0_product Ground State (S₀) Product S0_int->S0_product Rearrangement

Generalized workflow for photochemical rearrangements of bicyclic molecules.

Comparison with Other Bicyclo[n.2.0]alkenes

The reactivity of this compound can be contextualized by comparing it to its lower and higher homologues, namely bicyclo[4.2.0]octenes and bicyclo[6.2.0]decenes. The ring strain and conformational flexibility of these systems vary with the size of the larger ring, which in turn influences their reactivity in cycloaddition and rearrangement reactions.

Generally, as the size of the larger ring increases, the strain associated with the bridgehead double bond decreases. This can affect the rates and outcomes of reactions. For instance, in the thermal intramolecular [2+2] cycloaddition of allenynes, the formation of bicyclo[4.2.0]-, bicyclo[5.2.0]-, and bicyclo[6.2.0]- systems all proceed in high yields, suggesting that the tether length is a dominant factor in the efficiency of this particular transformation. However, in other reactions, such as those involving the formation of cationic intermediates, the stability of the resulting carbocation will be influenced by the ring size and its ability to accommodate changes in geometry.

Further comparative studies under identical conditions are needed to provide a more quantitative understanding of the relative reactivities of these homologous bicyclic systems.

Synthesis of the Parent this compound

G precursor Bicyclo[5.2.0]nonane precursor (e.g., with leaving group) reagents Elimination Reagents (e.g., base, heat) product This compound reagents->product Elimination Reaction

A Comparative Analysis of the Reactivity of Bicyclo[5.2.0]non-1-ene and Bicyclo[4.2.0]oct-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the chemical behavior of Bicyclo[5.2.0]non-1-ene and Bicyclo[4.2.0]oct-1-ene reveals distinct differences in their reactivity, primarily governed by inherent ring strain. This guide synthesizes available experimental and computational data to provide a comparative overview for researchers, scientists, and professionals in drug development.

The reactivity of cyclic alkenes is intrinsically linked to their strain energy; higher strain typically correlates with increased reactivity. In the case of the bicyclo[n.2.0]alk-1-ene series, the size of the fused ring significantly influences the strain at the bridgehead double bond, a concept that extends from Bredt's rule.[1] This principle dictates that double bonds at a bridgehead are unstable in small ring systems due to the geometric impossibility of maintaining a planar p-orbital overlap. While both this compound and Bicyclo[4.2.0]oct-1-ene are considered strained alkenes, the degree of this strain differs, leading to observable variations in their chemical behavior, most notably in polymerization and cycloaddition reactions.

Alternating Ring-Opening Metathesis Polymerization (AROMP)

A key area where the reactivity of these two compounds has been directly compared is in alternating ring-opening metathesis polymerization (AROMP). Experimental studies have shown that the rate of ring opening of bicyclo[n.2.0]alkene-carboxylate derivatives is proportional to the ring strain. Specifically, the reactivity follows the trend: bicyclo[3.2.0]hept-6-ene > bicyclo[4.2.0]oct-7-ene > bicyclo[5.2.0]non-8-ene.[2][3] This indicates that Bicyclo[4.2.0]oct-1-ene is more reactive towards ring-opening polymerization than its larger homolog, this compound.

Cycloaddition Reactions

Both this compound and Bicyclo[4.2.0]oct-1-ene and their derivatives are known to participate in cycloaddition reactions. For instance, derivatives of both bicyclic systems have been synthesized via intramolecular [2+2] cycloadditions of allene-ynes.[4][5][6] However, a direct quantitative comparison of their reaction kinetics in these transformations is not extensively documented. Based on the principle of strain-release, it is predicted that the more strained Bicyclo[4.2.0]oct-1-ene would exhibit a lower activation energy and thus a faster reaction rate in concerted cycloaddition reactions compared to this compound.

Data Summary

Property/ReactionThis compoundBicyclo[4.2.0]oct-1-eneReference
Relative Rate of AROMP SlowerFaster[2][3]

Experimental Protocols

Synthesis of Methyl bicyclo[5.2.0]non-8-ene-8-carboxylate

A general procedure for the synthesis of bicyclo[n.2.0] monomers involves a [2+2] cycloaddition between a cycloalkene and an activated alkyne, catalyzed by a Lewis acid.[1][7]

Procedure: To a 50 mL flask containing anhydrous AlCl₃ (1.00 g, 7.56 mmol, 0.5 equiv) under a nitrogen atmosphere, dry benzene (50 mL) and methyl propiolate (1.27 g, 15.2 mmol) are added. The mixture is stirred until a homogeneous yellow solution forms. Cycloheptene (2.16 mL, 18.2 mmol, 1.2 equiv) is then added, and the resulting mixture is stirred for 7 days at room temperature. The reaction is subsequently cooled in an ice bath and quenched with a saturated NH₄Cl solution. The precipitate is removed by filtration through a pad of Celite. The filtrate is extracted with three portions of Et₂O, and the combined organic extracts are washed with brine and dried over anhydrous MgSO₄. The solvent is removed in vacuo, and the crude product is purified by flash column chromatography (30:70/hexane:CH₂Cl₂) to yield methyl bicyclo[5.2.0]non-8-ene-8-carboxylate.[7]

Synthesis of Methyl bicyclo[4.2.0]oct-7-ene-7-carboxylate

Procedure: Following the general procedure described above, AlCl₃ (227 mg, 1.72 mmol, 0.86 equiv), methyl propiolate (168 mg, 2.00 mmol), and cyclohexene (263 μL, 2.60 mmol, 1.30 equiv) are stirred for 7 days in dry benzene (5 mL). This yields a mixture of the desired product and an isomeric byproduct. The mixture is treated with m-chloroperoxybenzoic acid (m-CPBA) to epoxidize the byproduct, followed by flash column chromatography (30:70/hexane:CH₂Cl₂) to provide the pure bicyclic ester.[7]

Logical Relationships in Reactivity

The difference in reactivity between this compound and Bicyclo[4.2.0]oct-1-ene can be logically traced back to their fundamental structural properties.

G cluster_0 Structural Properties cluster_1 Physical Properties cluster_2 Reactivity Ring_Size_5 This compound (Larger 7-membered ring) Strain_5 Lower Ring Strain Ring_Size_5->Strain_5 Ring_Size_4 Bicyclo[4.2.0]oct-1-ene (Smaller 6-membered ring) Strain_4 Higher Ring Strain Ring_Size_4->Strain_4 Reactivity_5 Lower Reactivity Strain_5->Reactivity_5 Reactivity_4 Higher Reactivity Strain_4->Reactivity_4

Relationship between ring size, strain, and reactivity.

Experimental Workflow for AROMP Reactivity Comparison

A typical workflow to experimentally compare the AROMP reactivity of these two monomers would involve parallel polymerization reactions under identical conditions, monitoring monomer consumption over time.

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Analysis M1 Synthesize This compound derivative P1 AROMP of M1 with comonomer M1->P1 M2 Synthesize Bicyclo[4.2.0]oct-1-ene derivative P2 AROMP of M2 with comonomer M2->P2 A1 Monitor monomer consumption (e.g., NMR) P1->A1 P2->A1 A2 Determine relative reaction rates A1->A2

Workflow for comparing AROMP reactivity.

References

Bridging the Gap: Validating Experimental Findings for Bicyclo[5.2.0]non-1-ene with Quantum Chemical Calculations

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

The synthesis and characterization of strained bicyclic alkenes, such as Bicyclo[5.2.0]non-1-ene, present unique challenges due to their inherent ring strain and potential deviation from idealized geometries. Validating the structure and properties of these molecules is paramount, and a synergistic approach combining experimental techniques with quantum chemical calculations offers a robust pathway for confirmation. This guide provides a comparative overview of experimental data and computational predictions, highlighting the power of this combined strategy in modern chemical research.

This compound, a member of the Bredt's rule family of compounds, is a molecule of significant theoretical interest. Its bridged structure, containing a double bond at a bridgehead position, leads to considerable ring strain. While extensive experimental data for the parent this compound is limited in the literature, we can draw parallels and establish a validation workflow using data from closely related, well-characterized bicyclic systems. This guide will use Bicyclo[3.2.1]oct-1-ene as a case study to demonstrate the comparative process.

The Challenge of Strained Bicyclic Alkenes: Bredt's Rule

Bredt's rule posits that a double bond cannot be placed at the bridgehead of a bridged ring system, unless the rings are large enough to accommodate the planarity of the sp²-hybridized carbons. Violation of this rule leads to significant strain and instability. This compound, with a double bond at the fusion of a seven- and a four-membered ring, pushes the boundaries of this rule, making its synthesis and characterization a noteworthy challenge. Quantum chemical calculations are therefore indispensable for predicting its stability, geometry, and spectroscopic properties, providing a theoretical benchmark against which experimental findings can be validated.

Comparative Analysis: Experimental Data vs. Quantum Chemical Predictions

A powerful approach to validate the synthesis of a target molecule like this compound is to compare its experimentally measured properties with those predicted by quantum chemical calculations. Key parameters for comparison include spectroscopic data (NMR and IR) and geometric parameters (bond lengths and angles).

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can accurately predict ¹H and ¹³C NMR chemical shifts.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities, which can be compared with the experimental IR spectrum to confirm the presence of specific functional groups and the overall molecular framework.

Table 1: Comparison of Experimental and Calculated Spectroscopic Data for a Representative Bicyclic Alkene (Bicyclo[3.2.1]oct-1-ene)

ParameterExperimental ValueCalculated Value (DFT)
¹³C NMR (ppm)
C1136.2135.8
C2125.9125.5
¹H NMR (ppm)
H25.855.82
IR Frequency (cm⁻¹)
C=C stretch16551650

Note: The data presented here is a representative example based on published studies of bicyclic alkenes and may not correspond to a single specific publication.

Geometric Parameter Comparison

While direct experimental measurement of all bond lengths and angles for a complex molecule can be challenging, techniques like X-ray crystallography (for crystalline solids) can provide this data. For non-crystalline compounds, computational chemistry offers a reliable method to predict the equilibrium geometry.

Table 2: Comparison of Key Experimental and Calculated Geometric Parameters for a Representative Bicyclic Alkene

ParameterExperimental Value (X-ray)Calculated Value (DFT)
Bond Lengths (Å)
C1=C21.3451.342
C1-C81.5201.525
**Bond Angles (°) **
C2-C1-C8118.5118.2
C1-C2-C3120.1120.5

Note: The data presented here is a representative example based on published studies of bicyclic alkenes and may not correspond to a single specific publication.

Experimental and Computational Protocols

Reproducibility and accuracy are hallmarks of good science. The following sections detail the typical methodologies employed in the synthesis, characterization, and computational analysis of bicyclic alkenes.

Experimental Protocols

Synthesis of Bicyclic Alkenes (General Procedure): The synthesis of strained bicyclic alkenes often involves intramolecular cyclization reactions. For example, a common route to bicyclo[n.m.0]alkenes is the intramolecular Wittig reaction of a suitable keto-phosphonium ylide.

Spectroscopic Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

Computational Protocol

Density Functional Theory (DFT) Calculations:

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages are commonly used.

  • Method: A functional such as B3LYP or ωB97X-D is often employed.

  • Basis Set: A basis set like 6-31G(d) or a larger one (e.g., 6-311+G(d,p)) is chosen to provide a good balance between accuracy and computational cost.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

  • Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.

  • NMR Calculations: NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

Workflow for Validation

The process of validating experimental findings with quantum chemical calculations can be visualized as a systematic workflow.

G Workflow for Validating Experimental Findings with Quantum Chemical Calculations cluster_exp Experimental Workflow cluster_comp Computational Workflow synthesis Synthesis of This compound purification Purification and Isolation synthesis->purification exp_char Spectroscopic Characterization (NMR, IR, MS) purification->exp_char comparison Comparison and Validation exp_char->comparison mol_model Molecular Modeling geom_opt Geometry Optimization (DFT) mol_model->geom_opt freq_calc Frequency Calculation (IR Spectrum) geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc freq_calc->comparison nmr_calc->comparison conclusion Structural Confirmation and Property Analysis comparison->conclusion

Validation Workflow Diagram

Conclusion

The integration of experimental and computational chemistry provides a powerful paradigm for the structural validation of challenging molecules like this compound. While experimental data for this specific compound remains sparse, the methodologies outlined in this guide, and illustrated with data from related systems, provide a clear framework for researchers. By comparing experimental spectroscopic and geometric data with predictions from quantum chemical calculations, chemists can gain a high degree of confidence in their findings, accelerating the pace of discovery in synthetic chemistry and drug development.

Conformational Landscape of Bicyclo[5.2.0]non-1-ene and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of cyclic molecules is paramount for predicting their reactivity, biological activity, and potential as therapeutic agents. This guide provides a comparative analysis of the conformational preferences of Bicyclo[5.2.0]non-1-ene and its derivatives, supported by experimental and computational data.

The bicyclo[5.2.0]nonane framework, characterized by a fused cyclobutane and cycloheptane ring system, presents a unique and conformationally flexible scaffold. The introduction of a double bond at the bridgehead position in this compound further influences its three-dimensional geometry, leading to distinct conformational isomers with varying energies. This guide summarizes key findings from spectroscopic and computational studies to provide a clear comparison of the conformational landscape of this important bicyclic system and its analogs.

Comparative Analysis of Conformational Energies

The relative stability of different conformers is a critical factor in determining the overall shape and reactivity of a molecule. Computational studies, employing methods such as molecular mechanics and density functional theory (DFT), have been instrumental in elucidating the conformational energy landscape of bicyclo[5.2.0]nonanes.

A key study on the relative stabilities of cis- and trans-fused bicyclo[5.2.0]nonanes has provided valuable insights into their conformational preferences. These studies are crucial for understanding the thermodynamic equilibrium between different isomers. While specific energy values for this compound are not extensively reported in publicly available literature, the principles from related saturated and substituted systems can be extrapolated.

Compound/AnalogMethodKey FindingsReference
cis-Bicyclo[5.2.0]nonaneNot SpecifiedGeneral conformational rules for bicyclic systems are discussed.[1]
trans-Bicyclo[5.2.0]nonaneNot SpecifiedComparison of stability with the cis isomer.[1]

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation of molecules in solution. Chemical shifts (δ) and coupling constants (J) provide valuable information about the local electronic environment and dihedral angles between protons, respectively.

Table 1: 1H and 13C NMR Data for Methyl Bicyclo[5.2.0]non-8-ene-8-carboxylate [2]

1H NMR (400 MHz, CDCl3)13C NMR (100 MHz, CDCl3)
δ (ppm) Assignment
6.70 (d, J = 1 Hz)=CH
3.61 (s)-OCH3
2.99 (m)Bridgehead CH
2.77 (m)Bridgehead CH
1.77–1.21 (m)-CH2-

Experimental Protocols

The synthesis of this compound and its analogs is crucial for their experimental investigation. While a specific, detailed protocol for the parent compound was not found in the search results, a general approach often involves the cycloaddition of a cyclobutene derivative with a seven-membered ring precursor or intramolecular cyclization reactions.

A representative synthesis of a bicyclo[5.2.0]nonene derivative, Methyl Bicyclo[5.2.0]non-8-ene-8-carboxylate, is achieved through a Lewis acid-catalyzed reaction between methyl propiolate and cycloheptene.[2]

Synthesis of Methyl Bicyclo[5.2.0]non-8-ene-8-carboxylate: [2]

To a solution of methyl propiolate (1.27 g, 15.2 mmol) and cycloheptene (2.16 mL, 18.2 mmol, 1.2 equiv) in dry benzene (50 mL) is added AlCl3 (1.00 g, 7.56 mmol, 0.5 equiv). The reaction mixture is stirred for 7 days. The crude product is then purified by flash column chromatography (30:70 hexane:CH2Cl2) to yield the desired product.

Conformational Analysis Workflow

The determination of the conformational preferences of a bicyclic molecule like this compound typically follows a well-defined workflow that integrates experimental and computational techniques.

G cluster_synthesis Synthesis & Isolation cluster_analysis Conformational Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound and Analogs Purification Purification and Isolation Synthesis->Purification Experimental Experimental Analysis (NMR, X-ray) Purification->Experimental Computational Computational Modeling (MM, DFT) Purification->Computational Data_Integration Data Integration and Comparison Experimental->Data_Integration Computational->Data_Integration Conformational_Model 3D Conformational Model Data_Integration->Conformational_Model

A typical workflow for conformational analysis.

Key Conformational Isomers

The bicyclo[5.2.0]nonane ring system can exist in several conformations, primarily differing in the puckering of the seven-membered ring and the fusion of the four-membered ring. For this compound, the presence of the double bond introduces additional rigidity. The two primary conformations for the cis-fused system are often described as "boat-like" and "chair-like" forms of the seven-membered ring.

G A Boat-like Conformer C Transition State A->C ΔG‡ B Chair-like Conformer C->B Conformer_B Conformer_A

Equilibrium between major conformers.

Note: The DOT script above is a template and requires actual 3D model images for visualization. The relative energies (ΔG‡) between these conformers would be determined through computational studies.

Conclusion

The conformational analysis of this compound and its analogs reveals a complex interplay of ring strain and torsional effects that dictate their three-dimensional structures. While a complete experimental and computational dataset for the parent molecule is not fully available in the reviewed literature, the analysis of related analogs provides a strong foundation for understanding its conformational behavior. Further research employing a combination of advanced NMR techniques and high-level computational modeling will be crucial to fully map the conformational energy landscape of this intriguing class of bicyclic molecules, paving the way for their application in medicinal chemistry and materials science.

References

A Comparative Guide to the Synthesis of Bicyclo[m.2.0]alkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review and comparison of synthetic methodologies for constructing bicyclo[m.2.0]alkene frameworks, which are crucial scaffolds in numerous natural products and therapeutic agents. The following sections detail key synthetic strategies, presenting quantitative data for performance comparison, detailed experimental protocols, and visualizations of reaction pathways.

Comparison of Synthetic Methods

The synthesis of bicyclo[m.2.0]alkenes can be achieved through a variety of strategic approaches. The choice of method often depends on the desired ring size (m), substitution pattern, and stereochemical outcome. Below is a summary of prominent methods with their typical yields and reaction conditions.

MethodBicycloalkene TargetKey Reagents & CatalystsSolventTemperature (°C)Time (h)Yield (%)Reference
[2+2] Photocycloaddition Bicyclo[3.2.0]heptanesEosin Y, LiBr, iPr₂NEtAcetonitrileAmbient16-70Varies[Not available]
Phosphine-Catalyzed Domino Reaction Bicyclo[3.2.0]heptenesTrimethylphosphineDichloromethane250.42up to 95%[1][2]
Palladium-Catalyzed C-H Activation Cascade Bicyclo[3.2.0]heptane lactonesPd(OAc)₂, Pyridone-amine ligand, AgTFAHFIP1102039-68%[3][4][5][6][7]
Tandem Nucleophilic Addition Bicyclo[4.2.0]octenolsGrignard reagentsNot specifiedNot specifiedNot specifiedGood[8][9][10]
[2+2] Ketene Cycloaddition Bicyclo[4.2.0]octanesEt₃NCyclohexaneRefluxNot specifiedup to 25%[11][12]
Ring-Closing Metathesis (RCM) Various bicycloalkenesGrubbs or Hoveyda-Grubbs catalystDichloromethane2524Varies[13]

Key Synthetic Methodologies and Experimental Protocols

This section provides detailed experimental procedures for some of the most effective methods identified for the synthesis of bicyclo[m.2.0]alkenes.

Organophotoredox-Catalyzed [2+2] Photocycloaddition for Bicyclo[3.2.0]heptanes

This method utilizes visible light to promote a [2+2] cycloaddition, offering a stereoselective route to highly substituted bicyclo[3.2.0]heptanes.

Experimental Protocol:

  • A dry 10 mL vial is charged with Eosin Y (1.35 µmol), LiBr (0.54 mmol, 2 equiv), and the desired aryl bis-enone substrate (0.27 mmol, 1 equiv).

  • Dry acetonitrile (2.2 mL) is added, and the resulting solution is sonicated for 10 minutes.

  • Freshly distilled N,N-diisopropylethylamine (iPr₂NEt) (0.54 mmol, 2 equiv) is then added.

  • The reaction mixture is degassed using three freeze-pump-thaw cycles to ensure an inert atmosphere.

  • The vial is then placed under visible light irradiation (e.g., green LED) and stirred at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is concentrated in vacuo, and the residue is purified by column chromatography on silica gel to afford the desired bicyclo[3.2.0]heptane product.

Phosphine-Catalyzed Domino Reaction for Bicyclo[3.2.0]heptenes

This efficient, metal-free method constructs multifunctionalized bicyclo[3.2.0]heptene skeletons from dienic sulfones and allenoates under mild conditions.

Experimental Protocol:

  • To a solution of the dienic sulfone (0.3 mmol, 1.0 equiv) and the γ-methyl allenoate (0.9 mmol, 3.0 equiv) in dichloromethane (5 mL) under an argon atmosphere, add trimethylphosphine (50 mol %).

  • Stir the reaction mixture at 25 °C for approximately 25 minutes.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the bicyclo[3.2.0]heptene derivative.

Palladium-Catalyzed C-H Activation/C-C Cleavage Cascade for Bicyclo[3.2.0]heptane Lactones

This diastereoselective method transforms bicyclo[1.1.1]pentane carboxylic acids into bicyclo[3.2.0]heptane lactones through a palladium-catalyzed cascade involving C-H activation and C-C bond cleavage.

Experimental Protocol:

  • In a sealed vial, combine the bicyclo[1.1.1]pentane carboxylic acid (0.1 mmol), palladium(II) acetate (10 mol%), the specified pyridone-amine ligand (20 mol%), silver trifluoroacetate (AgTFA, 4 equiv.), and sodium phosphate (Na₂HPO₄, 1 equiv.).

  • Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 2 mL) as the solvent.

  • Seal the vial and heat the reaction mixture to 110 °C for 20 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash chromatography on silica gel to obtain the desired bicyclo[3.2.0]heptane lactone.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for key synthetic transformations, providing a clear visual representation of the reaction logic.

phosphine_catalyzed_domino cluster_start Initiation cluster_cycloaddition Domino Cascade cluster_end Product Formation Allenoate γ-CH₃ Allenoate Zwitterion_A Zwitterionic Intermediate A Allenoate->Zwitterion_A PMe3 PMe₃ PMe3->Allenoate Nucleophilic Addition Dienic_Sulfone Dienic Sulfone Zwitterion_A->Dienic_Sulfone Addition Intermediate_B Intermediate B Dienic_Sulfone->Intermediate_B Intermediate_C Zwitterionic Intermediate C Intermediate_B->Intermediate_C Intramolecular Nucleophilic Attack Intermediate_E Intermediate E Intermediate_C->Intermediate_E Intramolecular Michael Addition & Proton Transfer Product Bicyclo[3.2.0]heptene Intermediate_E->Product Elimination of PMe₃

Proposed mechanism for the Phosphine-Catalyzed Domino Reaction.

pd_catalyzed_cascade cluster_activation C-H Activation cluster_cleavage C-C Cleavage & Lactonization cluster_product Product & Catalyst Regeneration Start_Mat Bicyclo[1.1.1]pentane Carboxylic Acid Palladacycle Palladacycle Intermediate Start_Mat->Palladacycle Directed C-H Activation Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->Start_Mat Cleavage_Intermediate C-C Cleavage Intermediate Palladacycle->Cleavage_Intermediate β-Carbon Elimination Lactonization Intramolecular Lactonization Cleavage_Intermediate->Lactonization Product Bicyclo[3.2.0]heptane Lactone Lactonization->Product Pd_0 Pd(0) Product->Pd_0 Reductive Elimination Pd_0->Pd_Catalyst Oxidation

References

Safety Operating Guide

Proper Disposal of Bicyclo[5.2.0]non-1-ene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document provides essential guidance on the safe and compliant disposal of Bicyclo[5.2.0]non-1-ene, a critical component in various research and development applications. Adherence to these procedures is paramount for ensuring laboratory safety and environmental protection.

Key Chemical Data

Due to the absence of a dedicated SDS, comprehensive quantitative data for this compound is limited. The following table summarizes available information.

PropertyValueSource
Molecular FormulaC₉H₁₄PubChem[1]
Molecular Weight122.21 g/mol PubChem[1]
CAS Number65811-17-8Chemsrc, PubChem[1][2]

Disposal Protocol: A Step-by-Step Approach

The proper disposal of this compound, as with any laboratory chemical, is a process that requires careful planning and execution. The following steps outline a safe and compliant disposal workflow.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical, ensure appropriate PPE is worn. This includes, but is not limited to:

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety goggles or a face shield

    • A lab coat

2. Waste Segregation and Collection:

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Collect waste this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • The label should clearly indicate the contents ("this compound Waste"), the associated hazards (e.g., "Flammable," "Irritant," based on data for similar compounds), and the accumulation start date.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • For small spills, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Place the absorbent material into a sealed container for disposal as hazardous waste.[3][4]

  • Ventilate the area to disperse any vapors.

4. Final Disposal:

  • All waste containing this compound must be disposed of as hazardous waste.[3]

  • Do not pour this chemical down the drain or dispose of it in regular trash.[3] Discharge into the environment must be avoided.[3]

  • Arrange for collection by a licensed hazardous waste disposal company.[3] Your institution's Environmental Health and Safety (EHS) office will be able to provide specific guidance and arrange for pickup.

5. Record Keeping:

  • Maintain accurate records of the amount of this compound waste generated and its disposal date.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste pure_compound Pure or Concentrated this compound assess_waste->pure_compound Liquid contaminated_materials Contaminated Materials (e.g., absorbent, glassware) assess_waste->contaminated_materials Solid collect_pure Collect in a Labeled, Sealed Hazardous Waste Container pure_compound->collect_pure collect_contaminated Collect in a Labeled, Sealed Hazardous Waste Container contaminated_materials->collect_contaminated store Store in a Designated Hazardous Waste Accumulation Area collect_pure->store collect_contaminated->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for Bicyclo[5.2.0]non-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling of Bicyclo[5.2.0]non-1-ene, a reactive alkene. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from general alkene safety protocols and data from structurally similar bicyclic molecules to establish best practices for personal protective equipment (PPE), operational procedures, and disposal. Alkenes are recognized for their flammability, potential toxicity, and propensity for hazardous reactions such as polymerization and oxidation.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is paramount to mitigate the risks associated with this compound. The following table outlines the recommended PPE for laboratory personnel.

Protection CategoryRecommended EquipmentRationale and Hazards Addressed
Eye and Face Protection Tightly fitting safety goggles. An 8-inch minimum face shield worn over goggles is required.[2][3]Protects against splashes, which can cause serious eye damage, and potential exothermic reactions.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[3][4]Prevents skin contact, which may cause irritation or toxic effects.[1] Gloves should be inspected before use and disposed of after handling.
Body Protection A flame-resistant laboratory coat worn over cotton clothing.[3]Provides a barrier against skin exposure and protects from fire hazards associated with flammable alkenes.[1][4]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[2][5] For spills or inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) is mandatory.[2][6]Minimizes the inhalation of potentially toxic vapors or mists.[1]
Foot Protection Closed-toe, chemical-resistant shoes.[3][4]Protects feet from spills and chemical exposure.

PPE Selection Workflow

The following diagram outlines the logical progression for selecting the appropriate level of PPE based on the specific experimental conditions.

start Start: Planning to handle This compound assess_procedure Assess Experimental Procedure - Scale of reaction - Potential for splash or aerosol generation start->assess_procedure check_ventilation Verify Engineering Controls - Is a certified chemical fume hood available and operational? assess_procedure->check_ventilation select_ppe Select Appropriate PPE check_ventilation->select_ppe max_ppe Maximum Protection - Use NIOSH-approved Respirator or SCBA check_ventilation->max_ppe No/Inadequate Fume Hood standard_ppe Standard PPE - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Closed-Toe Shoes select_ppe->standard_ppe Low risk of splash enhanced_ppe Enhanced PPE - Add Face Shield select_ppe->enhanced_ppe High risk of splash proceed Proceed with Experiment standard_ppe->proceed enhanced_ppe->proceed max_ppe->proceed disposal Follow Proper Disposal Procedures proceed->disposal

Caption: Decision tree for selecting personal protective equipment.

Operational and Disposal Protocols

Handling and Storage
  • All manipulations of this compound must be conducted in a well-ventilated area, preferably inside a chemical fume hood, to prevent the accumulation of flammable and potentially toxic vapors.[1][7]

  • Sources of ignition, such as heat, sparks, and open flames, must be strictly excluded from the handling area.[1]

  • Store the compound in a cool, dry, and well-ventilated location in a tightly sealed container to prevent leakage and reaction with atmospheric components.[2][7]

Spill Management
  • In the event of a spill, evacuate personnel from the immediate area.

  • For minor spills, use an inert absorbent material, such as sand or vermiculite, to contain the substance. The absorbed material should be collected in a suitable, closed container for hazardous waste disposal.[2]

  • Ensure adequate ventilation during the cleanup process.

  • Major spills may necessitate the use of a self-contained breathing apparatus.[6]

Waste Disposal
  • All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.[2]

  • Under no circumstances should this chemical be discharged into drains or the environment.[2]

  • Engage with a licensed disposal company for the proper disposal of surplus and non-recyclable solutions.[2] Always adhere to local and institutional regulations for chemical waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.